Product packaging for 1-methyl-1H-pyrazol-5(4H)-one(Cat. No.:CAS No. 10234-66-9)

1-methyl-1H-pyrazol-5(4H)-one

Cat. No.: B179710
CAS No.: 10234-66-9
M. Wt: 98.1 g/mol
InChI Key: NNZXDXMEXBYSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methyl-1H-pyrazol-5(4H)-one is a versatile pyrazole-based building block of significant interest in medicinal chemistry and drug discovery. This compound serves as a crucial precursor for synthesizing a wide range of biologically active derivatives. Recent studies highlight its application in developing novel antimicrobial agents, where structural analogs have demonstrated potent activity against challenging bacterial strains like Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA), as well as antifungal activity against Aspergillus niger . The pyrazole core is a privileged scaffold in FDA-approved drugs and is widely explored for its interaction with diverse biological targets . In research settings, this compound is utilized to create more complex molecules for biological evaluation. Synthetic methodologies, including microwave-assisted condensation, have been employed to generate libraries of derivatives from this scaffold for high-throughput screening . The 5-pyrazolone framework is recognized for its potential in developing inhibitors for various enzymes and targets implicated in disease pathways . Furthermore, its derivatives are investigated for potential anticancer properties, building upon the established role of pyrazole-sulfonamide hybrids in oncology research . This product is intended for research and development purposes in a controlled laboratory environment only. For Research Use Only. This product is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6N2O B179710 1-methyl-1H-pyrazol-5(4H)-one CAS No. 10234-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-6-4(7)2-3-5-6/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZXDXMEXBYSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10437803
Record name 1-methyl-1H-pyrazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10234-66-9
Record name 1-methyl-1H-pyrazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10437803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-4,5-dihydro-1H-pyrazol-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-Methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methyl-1H-pyrazol-5(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details a common and effective synthetic protocol, along with a complete analysis of its structural and physical properties through various spectroscopic and analytical techniques.

Introduction

This compound belongs to the pyrazolone class of heterocyclic compounds. Pyrazolone derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The N-methylation of the pyrazole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making this compound a valuable scaffold for the development of novel therapeutic agents. This guide serves as a detailed resource for researchers involved in the synthesis and characterization of this and related compounds.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a cyclocondensation reaction between ethyl acetoacetate and methylhydrazine. This reaction, a variation of the Knorr pyrazole synthesis, is a robust and high-yielding method for constructing the pyrazolone ring.[1][2][3]

Synthesis Pathway

The reaction proceeds via the initial formation of a hydrazone intermediate from the reaction of the more reactive ketone carbonyl of ethyl acetoacetate with methylhydrazine. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and subsequent elimination of ethanol to afford the final product.

Synthesis_Pathway Reactant1 Ethyl Acetoacetate Intermediate Hydrazone Intermediate Reactant1->Intermediate + Reactant2 Methylhydrazine Reactant2->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization - EtOH

Synthesis of this compound.

Experimental Protocol

Materials:

  • Ethyl acetoacetate

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Diethyl ether

Procedure:

  • In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

  • To this solution, add methylhydrazine (1 equivalent) dropwise at room temperature with continuous stirring. An exothermic reaction may be observed.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The solvent is then removed under reduced pressure to obtain a crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or by washing with diethyl ether, to yield this compound as a crystalline solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical and spectroscopic data for this compound.

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₄H₆N₂O
Molecular Weight98.10 g/mol
Melting Point104-108 °C[4]
AppearanceWhite to off-white crystalline solid
SolubilitySoluble in water, ethanol, and chloroform
Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic methods.

The ¹H NMR spectrum provides information about the different types of protons and their chemical environments within the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.2s3HN-CH₃ (Methyl on Nitrogen)
~2.1s3HC-CH₃ (Methyl on Ring)
~5.2s1HCH (Methylene on Ring)

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~170C=O (Carbonyl)
~155C=N
~90CH (Methylene)
~30N-CH₃
~15C-CH₃

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

The IR spectrum helps to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3100-2900MediumC-H stretch (aliphatic)
~1700StrongC=O stretch (amide carbonyl)
~1600MediumC=N stretch (pyrazole ring)
~1450MediumCH₂ bend
~1380MediumCH₃ bend

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z ValueInterpretation
98[M]⁺ (Molecular ion)
83[M - CH₃]⁺
70[M - CO]⁺
55[M - CO - CH₃]⁺
Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the characterization of the synthesized this compound.

Characterization_Workflow Start Synthesized Product Purification Purification (Recrystallization) Start->Purification MP Melting Point Analysis Purification->MP NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structure Elucidation and Purity Confirmation MP->Structure NMR->Structure IR->Structure MS->Structure

Characterization Workflow.

Conclusion

This technical guide has outlined a reliable and well-established method for the synthesis of this compound via the Knorr pyrazole synthesis. Furthermore, it has provided a comprehensive set of expected characterization data, including physical properties and spectroscopic analyses (¹H NMR, ¹³C NMR, IR, and MS), which are crucial for the unambiguous identification and purity assessment of the compound. The presented experimental protocols and data will be a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the efficient synthesis and characterization of this important pyrazolone derivative.

References

physicochemical properties of 1-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 1-methyl-1H-pyrazol-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core , a heterocyclic compound of interest in synthetic and medicinal chemistry. This document summarizes key experimental and computed data, outlines detailed experimental protocols for property determination, and presents a logical workflow for its characterization.

Core Physicochemical Properties

This compound, also known as 1-methylpyrazol-5-one, is a five-membered lactam ring structure containing two adjacent nitrogen atoms. Its properties are crucial for understanding its reactivity, solubility, and potential applications in drug design and material science.

Identifier and Structural Information
PropertyValueSource
CAS Number 10234-66-9[1][2]
Molecular Formula C4H6N2O[1][3][4][5]
Molecular Weight 98.10 g/mol [1][3][4][5]
Appearance White to Orange to Green powder/crystal[4]
Experimental and Predicted Physical Properties

The following table summarizes key physical constants. It is important to note that some values, particularly for boiling point and density, are predicted through computational models and should be considered as estimates.

PropertyValueNotesSource
Melting Point 104 - 114 °CExperimental[1][2][3][4]
Boiling Point 136.9 ± 23.0 °CPredicted[1][2]
217.7 ± 13.0 °CPredicted[3][4]
Density 1.22 ± 0.1 g/cm³Predicted[3][4]
Flash Point 85.439 °C[4]
Vapor Pressure 0.089 mmHg at 25°C[4]
Computed Physicochemical Descriptors

Computational models provide valuable insights into the behavior of a molecule in various chemical and biological systems.

PropertyValueNotesSource
pKa 9.07 ± 0.23Predicted[4]
logP (Octanol/Water) -0.1Computed[5]
Refractive Index 1.568[4]

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties relies on standardized experimental procedures. The methodologies outlined below are standard practices in organic chemistry for characterizing solid compounds.

Melting Point Determination

The melting point is a critical indicator of purity.[6]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

  • Sample Preparation: A small quantity of dry this compound is finely crushed into a powder. The powder is then carefully packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus (e.g., a Vernier Melt Station or similar device).[6]

  • Heating: The sample is heated at a controlled, slow rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[7] A pure compound typically exhibits a sharp melting range of 1-2 °C.

Boiling Point Determination (for liquids)

While this compound is a solid at room temperature, determining the boiling point of related liquid pyrazole derivatives involves simple distillation.

Objective: To measure the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[6]

Methodology:

  • Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a collection flask.[6]

  • Procedure: The liquid sample is placed in the round-bottom flask with boiling chips. The liquid is heated gently.[6]

  • Measurement: The thermometer bulb is positioned so that its top is level with the side arm of the distillation head, ensuring it accurately measures the temperature of the vapor distilling into the condenser.

  • Data Recording: The temperature is recorded when it stabilizes during a steady distillation rate. This stable temperature is the boiling point.[6]

Solubility Assessment

Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.

Methodology:

  • Solvent Selection: A range of standard solvents (e.g., water, ethanol, hexane, ethyl acetate, toluene) is selected to assess polarity.[7]

  • Procedure: A pre-weighed, small amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the chosen solvent (e.g., 1 mL).

  • Observation: The mixture is agitated (vortexed) at a constant temperature. The degree of dissolution is observed visually.

  • Classification: Solubility is typically classified as "soluble," "sparingly soluble," or "insoluble" based on the amount of solute that dissolves in a given volume of solvent.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the physicochemical characterization of a solid organic compound like this compound.

G cluster_start Initial Sample cluster_physical_tests Physical State & Purity Analysis cluster_spectro Structural Confirmation start Sample of This compound mp_det Melting Point Determination start->mp_det sol_test Solubility Testing start->sol_test nmr NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms mp_result Melting Range mp_det->mp_result yields purity_check Purity Assessment mp_det->purity_check yields sol_result Solubility Profile sol_test->sol_result yields struct_confirm Chemical Structure nmr->struct_confirm confirms mw_confirm Molecular Weight ms->mw_confirm confirms

Caption: Workflow for Physicochemical Characterization.

References

Spectroscopic Profile of 1-Methyl-1H-pyrazol-5(4H)-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-methyl-1H-pyrazol-5(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of a complete, published dataset for this compound, this guide presents data for the closely related and structurally similar analog, 3-methyl-1H-pyrazol-5(4H)-one , to provide valuable comparative insights.[1] The methodologies and interpretation principles outlined are directly applicable to the analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for 3-methyl-1H-pyrazol-5(4H)-one. These values serve as a reference for the characterization of related pyrazolone structures.

Table 1: Nuclear Magnetic Resonance (NMR) Data of 3-Methyl-1H-pyrazol-5(4H)-one
Nucleus Chemical Shift (δ) ppm Solvent Multiplicity Assignment
¹H2.07DMSO-d₆Singlet-CH₃
¹H5.20DMSO-d₆Singlet-CH₂-
¹H10.50DMSO-d₆Singlet-NH
¹³CData not available in cited sources---

It is important to note that for this compound, the ¹H NMR spectrum would be expected to show a singlet for the N-methyl group (N-CH₃) and a singlet for the methylene protons (-CH₂-) in the pyrazolone ring.

Table 2: Infrared (IR) Spectroscopy Data of 3-Methyl-1H-pyrazol-5(4H)-one[1]
Wavenumber (cm⁻¹) Functional Group Assignment
3380N-H Stretch
1650C=O Stretch (Amide)
1542C=N Stretch

For this compound, the N-H stretching band would be absent and the spectrum would be dominated by the characteristic carbonyl (C=O) and carbon-nitrogen (C=N) stretching frequencies of the pyrazolone ring.

Table 3: Mass Spectrometry (MS) Data of 3-Methyl-1H-pyrazol-5(4H)-one[1]
m/z Assignment
99[M+H]⁺ (Molecular Ion)

The molecular weight of this compound is 98.10 g/mol . Therefore, the molecular ion peak [M]⁺ would be expected at m/z 98, with a potential [M+H]⁺ peak at m/z 99 depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These protocols are generalized for pyrazolone derivatives and can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the pyrazolone sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[2]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet should be taken and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. For non-volatile solids, direct infusion or Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable.

  • Ionization: Ionize the sample using an appropriate technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns.[1] Electrospray Ionization (ESI) is a soft ionization technique that typically yields the molecular ion peak with minimal fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

  • Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Compound of Interest (this compound) NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Nujol Mull Sample->IR_Prep MS_Prep Dilute in Suitable Solvent for Infusion Sample->MS_Prep NMR NMR Spectrometer (¹H, ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS Mass Spectrometer MS_Prep->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation Pattern) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Logical_Relationship Compound This compound (Molecular Structure) NMR NMR (¹H, ¹³C) Compound->NMR probes IR IR Compound->IR probes MS MS Compound->MS probes NMR_Info Connectivity of Atoms (Carbon-Hydrogen Framework) NMR->NMR_Info provides IR_Info Functional Groups (e.g., C=O, C=N) IR->IR_Info provides MS_Info Molecular Weight & Fragmentation MS->MS_Info provides

Caption: Logical relationship between spectroscopic techniques and the structural information obtained.

References

Tautomerism in Pyrazolone Derivatives: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pyrazolone derivatives represent a critical class of heterocyclic compounds with broad applications in pharmaceuticals, agrochemicals, and dyestuffs. Their chemical behavior and biological activity are profoundly influenced by the phenomenon of tautomerism, a dynamic equilibrium between two or more interconvertible structural isomers. This technical guide provides an in-depth exploration of tautomerism in pyrazolone derivatives, designed for researchers, scientists, and professionals in drug development. It covers the fundamental principles of pyrazolone tautomerism, including the predominant keto-enol and azo-hydrazone forms, and the intricate effects of substituents, solvents, and pH on the tautomeric equilibrium. Detailed experimental protocols for the characterization of these tautomers using modern analytical techniques are presented, alongside a summary of quantitative data to facilitate comparative analysis. Furthermore, this guide incorporates visualizations of tautomeric equilibria and characterization workflows to provide a clear and comprehensive understanding of this complex subject.

Introduction to Pyrazolone Tautomerism

Pyrazolone chemistry has been a subject of intense scientific interest since its inception.[1] These five-membered heterocyclic compounds, containing two adjacent nitrogen atoms and a carbonyl group, exhibit a fascinating and complex tautomeric behavior.[1][2] This tautomerism is not merely a chemical curiosity; it has significant implications for the physicochemical properties, reactivity, and biological activity of pyrazolone derivatives.[1][3] Understanding and controlling the tautomeric equilibrium is therefore of paramount importance in the rational design of novel pyrazolone-based drugs and materials.

The tautomerism in pyrazolones arises from the migration of a proton, leading to different structural isomers. The most common forms of tautomerism observed in pyrazolone derivatives are keto-enol and azo-hydrazone tautomerism.[3][4] However, depending on the substitution pattern, other forms such as imine-enamine and different positional isomers of the pyrazolone ring itself (e.g., CH, NH, and OH forms) can also exist in equilibrium.[2][5] The position of this equilibrium is highly sensitive to a variety of factors, including the electronic nature of substituents on the pyrazolone ring, the polarity and hydrogen-bonding capability of the solvent, the pH of the medium, and the temperature.[5][6][7]

Principal Tautomeric Forms in Pyrazolone Derivatives

Keto-Enol Tautomerism

The classical keto-enol tautomerism is a fundamental aspect of pyrazolone chemistry.[3][4] This equilibrium involves the interconversion between a ketone (the keto form) and a hydroxyl group adjacent to a double bond (the enol form). In the context of pyrazolone, this typically refers to the equilibrium between the pyrazolin-5-one structure and the 5-hydroxypyrazole structure.

Recent studies utilizing DFT approaches have shown that for some 4-substituted pyrazolone derivatives, the keto-enol equilibrium can heavily favor one form over the other depending on the substituent. For instance, spectral findings indicated that 4-acetyl-1-(4-chlorophenyl)-3-isopropyl-1H-pyrazol-5(4H)-one is stable in the keto state, whereas the IR spectrum of 1-(4-chlorophenyl)-3-isopropyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carbaldehyde in solid form suggested stability in the enol state.[1]

Azo-Hydrazone Tautomerism

For pyrazolone derivatives bearing an azo group (-N=N-), particularly at the 4-position, a distinct and crucial tautomeric equilibrium exists between the azo and hydrazone forms.[8] This azo-hydrazone tautomerism involves the migration of a proton from the pyrazolone ring to the azo group, resulting in a hydrazone structure. This equilibrium is particularly relevant in the chemistry of azo dyes derived from pyrazolones.

The position of the azo-hydrazone equilibrium is significantly influenced by environmental factors. For example, in some heterocyclic disperse yellow dyes, the tautomeric balance can be shifted by controlling the pH or through complexation with metal ions.[8] Generally, polar solvents tend to shift the equilibrium towards the more polar hydrazone form.[9]

CH, NH, and OH Tautomeric Forms

For 1-substituted pyrazol-5-ones, three potential tautomeric forms are often considered: the CH form (a methylene group at the 4-position), the NH form (a proton on one of the ring nitrogens), and the OH form (the enolic form).[2][5] The relative stability of these forms is a subject of extensive computational and experimental investigation.

Computational studies have indicated that in the gas phase, the CH form is often the most stable.[5] However, in solution, the relative stabilities can change dramatically. Polar solvents and those capable of forming hydrogen bonds tend to favor the NH and OH forms.[5] For example, in nonpolar solvents, some pyrazolone derivatives exist mainly in the CH form, while in polar solvents, they are present almost exclusively as NH or OH tautomers, or a mixture of both.[5]

Factors Influencing Tautomeric Equilibrium

The delicate balance between different tautomeric forms of pyrazolone derivatives is dictated by a combination of intramolecular and intermolecular factors.

Substituent Effects

The electronic nature of substituents on the pyrazolone ring plays a pivotal role in determining the predominant tautomer. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can stabilize or destabilize different tautomeric forms through resonance and inductive effects.

Computational studies on substituted pyrazoles have shown that electron-donating groups, particularly those that donate through the π-system (e.g., -NH₂, -OH, -CH₃), tend to favor the C3-tautomer.[6] Conversely, electron-withdrawing groups (e.g., -COOH, -CHO) were found to stabilize the C5-tautomer.[6] Cationic substituents like -NH₃⁺ and -N₂⁺ have been shown to strongly shift the equilibrium towards the 3-substituted tautomer.[10]

Solvent Effects

The solvent environment has a profound impact on the tautomeric equilibrium, primarily through its polarity and ability to form hydrogen bonds.[5][6] Polar solvents generally stabilize the more polar tautomer. For instance, the stability of both keto and enol tautomers of certain pyrazolone systems increases with increasing solvent polarity.[6]

In the case of the CH/NH/OH equilibrium of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, the CH form is most stable in the gas phase.[5] However, in polar solvents like ethanol and water, the stability of all tautomeric forms increases, with the NH form being significantly more stabilized in solution compared to the CH and OH forms.[5][11]

pH Effects

The pH of the solution can significantly influence the tautomeric equilibrium, especially for compounds with ionizable groups. Changes in pH can lead to protonation or deprotonation of the pyrazolone ring or its substituents, thereby favoring one tautomeric form over another. This is particularly evident in the azo-hydrazone tautomerism of pyrazolone-based azo dyes, where pH titration can be used to shift and study the equilibrium.[8]

Quantitative Data on Tautomeric Equilibria

The following tables summarize quantitative data on the relative stabilities and equilibrium constants of pyrazolone tautomers from computational studies. It is important to note that these values are predictions and can vary from experimental results.

Table 1: Calculated Relative Energies of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one Tautomers

TautomerRelative Energy (kcal/mol) in Gas Phase (B3LYP/6-31G)Relative Energy (kcal/mol) in Ethanol (B3LYP/6-31G)Relative Energy (kcal/mol) in Water (B3LYP/6-31G*)
CH Form 0.000.000.00
OH Form 10.3511.2411.29
NH Form 7.841.311.19

Data sourced from a DFT modeling study.[5] The CH form is the most stable in all considered environments.

Table 2: Calculated Equilibrium Constants (K) and Molar Fractions (X) for Tautomeric Equilibria of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one at 298.15 K

EquilibriumSolventKX (Form 1)X (Form 2)
CH / OH Gas Phase1.15 x 10⁻⁸~1.001.15 x 10⁻⁸
Ethanol3.55 x 10⁻⁹~1.003.55 x 10⁻⁹
Water2.80 x 10⁻⁹~1.002.80 x 10⁻⁹
CH / NH Gas Phase1.05 x 10⁻⁶~1.001.05 x 10⁻⁶
Ethanol1.10 x 10⁻¹0.900.10
Water1.41 x 10⁻¹0.880.12
OH / NH Gas Phase9.13 x 10¹0.010.99
Ethanol3.10 x 10⁷~0.00~1.00
Water5.04 x 10⁷~0.00~1.00

Data sourced from a DFT modeling study.[5] These values illustrate the significant shift towards the NH form in polar solvents.

Experimental Protocols for Tautomer Characterization

A combination of spectroscopic and crystallographic techniques is typically employed to characterize the tautomeric forms of pyrazolone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[12] By analyzing chemical shifts, coupling constants, and performing variable temperature experiments, the presence and relative abundance of different tautomers can be determined.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the pyrazolone derivative in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and integrals of protons that are unique to each tautomer (e.g., OH, NH, CH₂ protons).

    • Acquire a standard ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon (keto form) versus the C-O carbon (enol form) are particularly diagnostic.

    • For quantitative analysis, ensure complete relaxation between scans by using a sufficiently long relaxation delay (D1).

  • Data Analysis:

    • Identify the signals corresponding to each tautomer. Comparison with the spectra of "fixed" derivatives (where tautomerism is blocked by substitution) can be helpful.[12]

    • Calculate the tautomeric ratio by integrating the signals of characteristic protons for each tautomer.

    • Low-temperature NMR experiments can be performed to slow down the interconversion rate between tautomers, allowing for the observation of distinct signals for each species.[13]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for studying tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima.[14]

Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare a dilute solution of the pyrazolone derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, water).

  • Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

  • Data Analysis:

    • Identify the absorption bands corresponding to each tautomer. The position and intensity of these bands can provide information about the predominant form.

    • By systematically varying the solvent polarity or pH and observing the changes in the absorption spectrum, the tautomeric equilibrium can be studied.[8]

    • For quantitative analysis, deconvolution of overlapping spectral bands may be necessary.[15]

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state.[16]

Protocol for X-ray Crystallography:

  • Crystal Growth: Grow single crystals of the pyrazolone derivative of suitable quality for X-ray diffraction. This can be achieved by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.[16]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Data Analysis: The refined structure will reveal the precise location of all atoms, including the mobile proton, thus unequivocally identifying the tautomeric form in the solid state.[16]

Visualizing Tautomeric Equilibria and Characterization Workflow

The following diagrams, generated using the DOT language, illustrate the key tautomeric equilibria in pyrazolone derivatives and a logical workflow for their characterization.

Tautomeric_Equilibria cluster_keto_enol Keto-Enol Tautomerism cluster_azo_hydrazone Azo-Hydrazone Tautomerism cluster_CH_NH_OH CH/NH/OH Tautomerism Keto Keto Form (Pyrazolin-5-one) Enol Enol Form (5-Hydroxypyrazole) Keto->Enol H⁺ migration Azo Azo Form Hydrazone Hydrazone Form Azo->Hydrazone H⁺ migration CH CH Form NH NH Form CH->NH H⁺ migration OH OH Form CH->OH NH->OH H⁺ migration

Caption: Tautomeric equilibria in pyrazolone derivatives.

Characterization_Workflow Start Pyrazolone Derivative Computational Computational Modeling (DFT, ab initio) Start->Computational Spectroscopy Spectroscopic Analysis Start->Spectroscopy Crystallography X-ray Crystallography Start->Crystallography Conclusion Comprehensive Tautomer Profile Computational->Conclusion NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Spectroscopy->NMR UV_Vis UV-Vis Spectroscopy Spectroscopy->UV_Vis IR IR Spectroscopy Spectroscopy->IR Solid_State Solid-State Structure (Unambiguous Tautomer) Crystallography->Solid_State Solution_State Solution-State Equilibrium NMR->Solution_State UV_Vis->Solution_State Solid_State->Conclusion Quantification Tautomer Ratio Quantification Solution_State->Quantification Quantification->Conclusion

Caption: Workflow for pyrazolone tautomer characterization.

Conclusion

The tautomerism of pyrazolone derivatives is a multifaceted phenomenon with profound implications for their chemical and biological properties. A thorough understanding of the factors that govern the tautomeric equilibrium is essential for the rational design and development of new pyrazolone-based molecules with desired functionalities. This technical guide has provided a comprehensive overview of the principal tautomeric forms, the key factors influencing their equilibrium, and detailed protocols for their characterization. By employing a combination of computational modeling and experimental techniques such as NMR, UV-Vis spectroscopy, and X-ray crystallography, researchers can gain a detailed understanding of the tautomeric landscape of pyrazolone derivatives, paving the way for future innovations in medicine and materials science.

References

The Diverse Biological Activities of Pyrazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and agrochemical research.[1] Its unique structural features and synthetic accessibility have led to the development of a vast array of derivatives exhibiting a broad spectrum of biological activities.[2][3] This technical guide provides an in-depth exploration of the multifaceted biological roles of pyrazole compounds, focusing on their applications in oncology, inflammation, infectious diseases, and agriculture. The guide summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways and workflows.

Anticancer Activity of Pyrazole Derivatives

Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including cell proliferation, apoptosis, and angiogenesis.[4] A number of these compounds function as kinase inhibitors, interfering with signaling pathways crucial for cancer cell growth and survival.[5]

Quantitative Anticancer Activity Data

The cytotoxic effects of pyrazole derivatives have been extensively evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds. A selection of reported IC50 values is presented in Table 1.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Kinase Inhibitors
RuxolitinibBa/F3-EpoR-JAK2V617F0.1 - 0.13[6]
Afuresertib (Akt1 inhibitor)HCT116 (Colon)0.95[5]
Pyrazole-based Aurora A kinase inhibitorHCT116 (Colon)0.39[5]
Pyrazole-based Aurora A kinase inhibitorMCF7 (Breast)0.46[5]
Pyrazole-based Bcr-Abl inhibitorK562 (Leukemia)0.27[5]
Other Anticancer Pyrazoles
Pyrazole-indole hybridHCT116 (Colon)< 23.7[4]
Pyrazole-indole hybridMCF7 (Breast)< 23.7[4]
Pyrazole carbaldehyde derivativeMCF7 (Breast)0.25[4]
Ferrocene-pyrazole hybridHCT-116 (Colon)3.12[7]
Pyrazole-1,2,3-triazole hybridHepG-2 (Liver)12.22[8]
Pyrazole-1,2,3-triazole hybridHCT-116 (Colon)14.16[8]
Pyrazole-1,2,3-triazole hybridMCF-7 (Breast)14.64[8]
Pyrazolyl-thiazolidinone derivative (16a)MCF-7 (Breast)0.73[9]
Pyrazolyl-thiazolidinone derivative (16a)A549 (Lung)1.64[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the in vitro cytotoxic effects of compounds on cancer cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathway: Kinase Inhibition

Many pyrazole-based anticancer agents function by inhibiting protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.

Kinase_Inhibition cluster_membrane Cell Membrane Growth_Factor_Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) Growth_Factor_Receptor->Kinase_Cascade Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Pyrazole_Inhibitor Pyrazole-Based Kinase Inhibitor Pyrazole_Inhibitor->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation

General kinase inhibition pathway.

Anti-inflammatory Activity of Pyrazole Compounds

A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[10][11] Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), is a selective COX-2 inhibitor with a pyrazole core.[12]

Quantitative Anti-inflammatory Activity Data

The inhibitory activity of pyrazole compounds against COX-1 and COX-2 is a key determinant of their anti-inflammatory efficacy and gastrointestinal side-effect profile. Table 2 presents IC50 values for COX inhibition by various pyrazole derivatives.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib150.04375[13]
Pyrazole-pyridazine hybrid (5f)14.341.509.56[10]
Pyrazole-pyridazine hybrid (6f)9.561.158.31[10]
Pyrazole derivative (11)-0.043-[14]
Pyrazole derivative (12)-0.049-[14]
Pyrazole derivative (15)-0.045-[14]
Pyrazolyl-thiazolidinone (16a)>1000.743134.6[9]
Pyrazolyl-thiazolidinone (18f)>1002.37442.13[9]
Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of pyrazole compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the conversion of arachidonic acid to prostaglandin H2 (PGH2) by COX enzymes. The amount of PGH2 produced is quantified, and the inhibitory effect of the test compound is determined by the reduction in PGH2 levels.

Procedure:

  • Enzyme and Compound Preparation: Prepare solutions of recombinant human COX-1 and COX-2 enzymes and serial dilutions of the pyrazole test compound.

  • Pre-incubation: Pre-incubate the enzyme with the test compound or vehicle control for a specified time to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period.

  • Quantification: Measure the amount of PGH2 produced using a suitable method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percent inhibition of COX activity for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Signaling Pathway: COX-2 Inhibition by Celecoxib

Celecoxib selectively inhibits the COX-2 enzyme, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.

COX2_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Cell_Membrane->PLA2 acts on Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, PGI2) COX2->Prostaglandins Celecoxib Celecoxib Celecoxib->COX2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Celecoxib's mechanism of action.

Antimicrobial Activity of Pyrazole Derivatives

Pyrazole-containing compounds have demonstrated significant activity against a variety of microbial pathogens, including bacteria and fungi.[15][16] Their mechanisms of action are diverse and can involve the inhibition of essential enzymes or disruption of cellular processes.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial potency. Table 3 lists the MIC values of several pyrazole derivatives against various microorganisms.

CompoundMicroorganismMIC (µg/mL)Reference
Antibacterial
Hydrazone derivative (21a)Staphylococcus aureus62.5[17]
Hydrazone derivative (21a)Bacillus subtilis125[17]
Hydrazone derivative (21a)Escherichia coli125[17]
Hydrazone derivative (21a)Klebsiella pneumoniae62.5[17]
Pyrazole derivative (3)Escherichia coli0.25[18]
Pyrazole derivative (4)Streptococcus epidermidis0.25[18]
Pyrazoline (9)Staphylococcus aureus (MDR)4[19]
Antifungal
Hydrazone derivative (21a)Aspergillus niger7.8[17]
Hydrazone derivative (21a)Candida albicans2.9[17]
Pyrazole derivative (2)Aspergillus niger1[18]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Test

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the pyrazole compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in a well that remains clear.

Workflow: Antimicrobial Drug Discovery

The process of discovering and developing new antimicrobial agents, including pyrazole derivatives, follows a structured workflow.

Antimicrobial_Discovery Library_Synthesis Pyrazole Derivative Library Synthesis Primary_Screening Primary Screening (e.g., Agar Diffusion) Library_Synthesis->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination Hit_Compounds Hit Compounds MIC_Determination->Hit_Compounds SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Compounds->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical_Studies Preclinical Studies (In vivo efficacy, toxicology) Lead_Optimization->Preclinical_Studies

Workflow for antimicrobial pyrazole discovery.

Pyrazole Compounds in Agriculture

Pyrazole derivatives have made a significant impact on modern agriculture as active ingredients in fungicides, herbicides, and insecticides.[14][20] These compounds often target specific enzymes or receptors in pests and weeds, providing effective control.

Quantitative Agrochemical Activity Data

The efficacy of pyrazole-based agrochemicals is typically measured by their lethal concentration (LC50) for insecticides and acaricides, or by the concentration required for a certain level of growth inhibition for herbicides.

CompoundTarget OrganismActivity MetricValueReference
Insecticides/Acaricides
FipronilHaemaphysalis bispinosa (tick)LC500.53 ppm[1]
TebufenpyradPanonychus citri (citrus red mite)LC5016.11 µg/mL[21]
Herbicides
Pyrazole isothiocyanate (3-1)Echinochloa crusgalliEC5064.32 µg/mL[22]
Pyrazole isothiocyanate (3-1)Cyperus iriaEC5065.83 µg/mL[22]
Pyrazole isothiocyanate (3-1)Dactylis glomerataEC5062.42 µg/mL[22]
Pyrazole isothiocyanate (3-1)Trifolium repensEC5067.72 µg/mL[22]
Pyrazole amide (6ba)Digitaria sanguinalisRoot Inhibition~90%[3]
Pyrazole amide (6ba)Amaranthus retroflexusRoot Inhibition~80%[3]
Experimental Protocol: Herbicidal Activity Assay (Post-emergence)

This protocol describes a general method for evaluating the post-emergence herbicidal activity of pyrazole compounds.

Principle: The test compound is applied to weeds that have already germinated and are actively growing. The efficacy of the compound is assessed by observing the extent of plant injury or growth inhibition.

Procedure:

  • Plant Cultivation: Grow target weed species in pots under controlled greenhouse conditions until they reach a specific growth stage.

  • Compound Application: Prepare different concentrations of the pyrazole compound in a suitable formulation (e.g., with surfactants). Apply the formulations to the foliage of the weeds using a sprayer.

  • Evaluation: After a set period (e.g., 7-21 days), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition, compared to untreated control plants.

  • Data Analysis: Score the herbicidal effect on a rating scale and, if applicable, determine the concentration required for a specific level of weed control (e.g., GR50, the concentration causing 50% growth reduction).

Logical Relationship: Synthesis of Pyrazole Agrochemicals

The synthesis of pyrazole-based agrochemicals often begins with the construction of the core pyrazole ring, followed by functionalization to achieve the desired biological activity.

Agrochem_Synthesis Starting_Materials Starting Materials (e.g., 1,3-Dicarbonyl Compound, Hydrazine Derivative) Pyrazole_Core_Synthesis Pyrazole Core Synthesis (e.g., Knorr Synthesis) Starting_Materials->Pyrazole_Core_Synthesis Functionalization Functionalization (Introduction of Substituents) Pyrazole_Core_Synthesis->Functionalization Active_Ingredient Active Agrochemical Ingredient Functionalization->Active_Ingredient Biological_Screening Biological Screening (Fungicidal, Herbicidal, Insecticidal Assays) Active_Ingredient->Biological_Screening

General synthesis workflow for pyrazole agrochemicals.

Other Notable Biological Activities

Beyond the major areas highlighted, pyrazole derivatives have shown promise in a variety of other therapeutic applications.

  • Antiviral Activity: Certain pyrazole compounds have demonstrated inhibitory effects against various viruses.[15]

  • Anticonvulsant Activity: The pyrazole scaffold is present in some compounds with anticonvulsant properties.[1]

  • PDE Inhibition: Sildenafil, a well-known treatment for erectile dysfunction, is a pyrazole-containing phosphodiesterase-5 (PDE5) inhibitor.[8] It has a reported IC50 for PDE5 of approximately 3.4 nM.[8]

  • Cannabinoid Receptor Modulation: Rimonabant, a pyrazole derivative, is a selective cannabinoid receptor 1 (CB1) antagonist or inverse agonist that was developed as an anti-obesity agent.[6] It exhibits a high affinity for the CB1 receptor with a Ki value of around 2 nM.[4]

Conclusion

The pyrazole scaffold continues to be a remarkably versatile and fruitful starting point for the discovery and development of new biologically active compounds. The diverse range of activities, from anticancer and anti-inflammatory to antimicrobial and agrochemical, underscores the importance of this heterocyclic core. The ability to readily synthesize a wide array of derivatives allows for fine-tuning of their biological profiles, offering a powerful platform for addressing a multitude of challenges in human health and agriculture. Future research in this area will undoubtedly continue to uncover novel pyrazole-based molecules with enhanced potency, selectivity, and safety profiles.

References

A Technical Guide to 1-methyl-1H-pyrazol-5(4H)-one: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-methyl-1H-pyrazol-5(4H)-one is a heterocyclic organic compound belonging to the pyrazolone family. The pyrazolone ring system is a significant pharmacophore, forming the core structure of numerous compounds with a broad spectrum of biological activities.[1][2] This structural motif is found in various therapeutic agents, demonstrating properties such as anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral activities.[3][4]

A prominent and structurally related drug is Edaravone (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one), a potent free radical scavenger used in the treatment of acute cerebral infarction and amyotrophic lateral sclerosis (ALS).[5] The therapeutic success of Edaravone underscores the importance of the pyrazolone scaffold in medicinal chemistry and drug development. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound for researchers and professionals in the field.

Chemical Identity and Properties

This compound is a derivative of pyrazolone, characterized by a methyl group attached to a nitrogen atom at the 1-position of the ring. Its specific CAS number is 10234-66-9.[6] Like other pyrazolones, it can exist in several tautomeric forms, including 1-methyl-1H-pyrazol-5-ol. The "-5(4H)-one" nomenclature specifies the keto tautomer where the carbon at position 4 is saturated.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueReference CompoundSource
CAS Number 10234-66-9N/A[6]
Molecular Formula C₄H₆N₂ON/A[7][8]
Molecular Weight 98.10 g/mol N/A[7][9]
IUPAC Name 2-methyl-1H-pyrazol-3-oneTautomer: 1-methyl-1H-pyrazol-5-ol[7]
Melting Point 110-114 °CTautomer: 1-methyl-1H-pyrazol-5-ol[8]
Boiling Point 217.7 ± 13.0 °C (Predicted)Tautomer: 1-methyl-1H-pyrazol-5-ol[8]
Density 1.22 ± 0.1 g/cm³ (Predicted)Tautomer: 1-methyl-1H-pyrazol-5-ol[8]

Spectroscopic Data

The structural elucidation of pyrazolone derivatives relies on standard spectroscopic techniques. While a dedicated spectrum for this compound is not widely published, data from its parent compound, 3-methyl-1H-pyrazol-5(4H)-one, provides a reliable reference for expected spectral features.

Table 2: Spectroscopic Data for 3-methyl-1H-pyrazol-5(4H)-one

TechniqueObserved Peaks / Signals (δ ppm or ν cm⁻¹)InterpretationSource
¹H-NMR (DMSO-d₆) δ 10.50 (s, 2H), 5.20 (s, 1H), 2.07 (s, 3H)-NH protons, -CH₂ proton, -CH₃ protons[1][2]
IR (KBr) ν 2997, 1651, 1551, 1502 cm⁻¹C-H stretch, C=O stretch, C=N stretch, N-H bend[1]
Mass Spec (m/z) 99 (M+1)Molecular Ion Peak[1][2]

Note: For the 1-methyl derivative, the signal around δ 10.50 would be altered due to the replacement of one N-H proton with an N-CH₃ group.

Synthesis and Experimental Protocols

The synthesis of pyrazolones is most commonly achieved through the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative. For this compound, the reactants would be a suitable β-ketoester like ethyl acetoacetate and methylhydrazine.

This protocol is adapted from established procedures for similar pyrazolone syntheses.[4][10]

  • Reaction Setup: To a 250 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser, and a dropping funnel, add ethyl acetoacetate (0.1 mol) dissolved in 50 mL of ethanol.

  • Reagent Addition: Add methylhydrazine (0.1 mol) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature may be controlled with a water bath if necessary.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Crystallization: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate the crystallization of the product.

  • Isolation and Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any unreacted starting materials.

  • Drying: Transfer the purified solid to a vacuum oven and dry at 50-60 °C until a constant weight is achieved. The final product should be a white or off-white crystalline solid.

G Reactants Reactants: - Methylhydrazine - Ethyl Acetoacetate ReactionMixture Reaction Mixture Reactants->ReactionMixture Combine in Solvent Solvent: Ethanol Solvent->ReactionMixture Reflux Heat to Reflux (2-4 hours) ReactionMixture->Reflux Step 1 Cooling Cooling & Crystallization Reflux->Cooling Step 2 Filtration Vacuum Filtration & Cold Ethanol Wash Cooling->Filtration Step 3 Product Final Product: This compound Filtration->Product Step 4

Caption: General workflow for the synthesis of this compound.

Applications in Research and Drug Development

The pyrazolone core is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. Derivatives have been extensively studied for their therapeutic potential.

  • Neuroprotection and Antioxidant Activity: The most notable application of a pyrazolone derivative is Edaravone, which functions as a potent antioxidant and free radical scavenger.[5] It mitigates oxidative stress by neutralizing reactive oxygen species (ROS), thereby protecting neuronal cells from damage.[5][11] It is presumed that this compound and its derivatives could exhibit similar antioxidant properties, making them valuable candidates for developing novel neuroprotective agents for conditions like Alzheimer's disease, Parkinson's disease, and stroke.[5]

  • Anti-inflammatory and Analgesic Activity: The pyrazolone structure is central to several anti-inflammatory and analgesic drugs. Research continues to explore new derivatives for improved efficacy and safety profiles.[3]

  • Anticancer and Antimicrobial Agents: Numerous studies have reported the synthesis of pyrazolone derivatives with significant antitumor and antimicrobial activities.[1][2] These compounds often act by interfering with key cellular processes in cancer cells or microbes. The versatility of the pyrazolone ring allows for substitutions at various positions to optimize these activities.[1]

G cluster_outcome Cellular Outcome Stress Cellular Stressors (e.g., Ischemia, Toxins) ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) Stress->ROS generates Damage Oxidative Damage (Lipid Peroxidation, DNA/Protein Damage) ROS->Damage causes Protection Neuroprotection & Cell Survival ROS->Protection leads to Compound This compound (Pyrazolone Derivative) Compound->ROS scavenges/ inhibits Compound->Protection promotes

References

An In-depth Technical Guide to the Solubility of 1-methyl-1H-pyrazol-5(4H)-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-methyl-1H-pyrazol-5(4H)-one, a key heterocyclic compound with applications in pharmaceutical synthesis and materials science. Due to the limited availability of comprehensive public data, this document outlines a standardized experimental protocol for determining its solubility in a range of common organic solvents. It also presents a framework for the systematic tabulation and analysis of such data, crucial for process development, formulation, and theoretical modeling.

Introduction to this compound

This compound and its tautomer, 1-methyl-1H-pyrazol-5-ol, are important intermediates in organic synthesis. Understanding their solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes such as recrystallization, and for the development of formulations. The solubility of a compound is influenced by the physicochemical properties of both the solute and the solvent, including polarity, hydrogen bonding capacity, and temperature.

While specific quantitative data for this compound is not extensively published, qualitative information suggests its solubility in polar solvents like methanol and dimethyl sulfoxide (DMSO). For structurally related compounds, such as 1-phenyl-3-methyl-5-pyrazolone, solubility has been noted in hot water, alcohol, acids, and alkalis, with slight solubility in benzene and insolubility in ether and petroleum ether. A quantitative value for this phenyl derivative is reported as 3 g/L in water at 20°C.

Quantitative Solubility Data

A systematic study of the solubility of this compound across a broad spectrum of organic solvents at various temperatures is essential for its practical application. The following table provides a template for the presentation of such quantitative data, which can be populated upon experimental determination. The solubility is expressed in grams of solute per 100 grams of solvent ( g/100g ).

SolventPolarity IndexTemperature (°C)Solubility ( g/100g solvent)
Alcohols
Methanol5.125Data to be determined
40Data to be determined
Ethanol4.325Data to be determined
40Data to be determined
2-Propanol3.925Data to be determined
40Data to be determined
Ketones
Acetone5.125Data to be determined
40Data to be determined
Esters
Ethyl Acetate4.425Data to be determined
40Data to be determined
Aromatic Hydrocarbons
Toluene2.425Data to be determined
40Data to be determined
Chlorinated Solvents
Dichloromethane3.125Data to be determined
40Data to be determined
Polar Aprotic Solvents
Acetonitrile5.825Data to be determined
40Data to be determined
Dimethylformamide (DMF)6.425Data to be determined
40Data to be determined
Dimethyl Sulfoxide (DMSO)7.225Data to be determined
40Data to be determined

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for the accurate and reproducible determination of the solubility of this compound.

Isothermal Equilibrium (Shake-Flask) Method

The isothermal equilibrium method, commonly known as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound.[1][2]

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Add an excess amount of this compound to a series of vials.

  • Add a known volume of the selected organic solvent to each vial.

  • Securely seal the vials to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 40°C).

  • Agitate the vials for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow for the sedimentation of undissolved solid.

  • Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

  • Immediately filter the sample through a syringe filter to remove any remaining solid particles.

  • Dilute the filtrate with a known volume of the respective solvent to a concentration suitable for the chosen analytical method.

  • Determine the concentration of this compound in the diluted sample using a validated analytical method (see section 3.2).

  • Calculate the solubility based on the measured concentration and the dilution factor.

Quantitative Analysis

The concentration of the dissolved this compound can be determined by several methods.

For solvents with high volatility, a gravimetric method can be employed.

Procedure:

  • Accurately weigh a clean, dry evaporating dish.

  • Pipette a known volume of the saturated, filtered solution into the evaporating dish.

  • Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the decomposition point of the solute.

  • Once the solvent is completely removed, cool the dish in a desiccator and weigh it.

  • The difference in weight corresponds to the mass of the dissolved this compound.

  • Calculate the solubility in g/100g of solvent.

This method is suitable if this compound exhibits a chromophore that absorbs in the UV-Vis range.

Procedure:

  • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard solution at the λmax to construct a calibration curve.

  • Measure the absorbance of the diluted, saturated sample.

  • Determine the concentration of the sample from the calibration curve.

HPLC is a highly sensitive and specific method for quantitative analysis.

Procedure:

  • Develop a suitable HPLC method, including the selection of a column (e.g., C18), mobile phase, flow rate, and detection wavelength.

  • Prepare a series of standard solutions of known concentrations.

  • Inject the standard solutions to generate a calibration curve based on peak area.

  • Inject the diluted, saturated sample.

  • Determine the concentration of the sample from the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing prep_solid Weigh excess solid prep_solvent Add known volume of solvent prep_solid->prep_solvent prep_seal Seal vial prep_solvent->prep_seal equilibration Agitate at constant temperature (24-72h) prep_seal->equilibration sedimentation Allow to sediment (≥24h) equilibration->sedimentation sampling Withdraw supernatant sedimentation->sampling filtration Filter (0.45 µm) sampling->filtration dilution Dilute sample filtration->dilution hplc HPLC Analysis dilution->hplc calculation Calculate Solubility hplc->calculation calibration Generate Calibration Curve calibration->calculation

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

The solubility of this compound is a complex interplay of various factors related to the solute, the solvent, and the experimental conditions.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions crystal Crystal Lattice Energy solubility Solubility of This compound crystal->solubility tautomer Tautomeric Form tautomer->solubility h_bond_solute H-Bonding Capacity h_bond_solute->solubility polarity Polarity polarity->solubility h_bond_solvent H-Bonding Capacity h_bond_solvent->solubility molecular_size Molecular Size molecular_size->solubility temp Temperature temp->solubility pressure Pressure pressure->solubility

Caption: Factors influencing the solubility of the compound.

References

The Ascendant Trajectory of Pyrazole Derivatives: A Technical Guide to Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its remarkable structural versatility and capacity to modulate a wide array of biological targets have propelled the development of a multitude of novel derivatives with significant therapeutic promise.[4][5] This technical guide provides an in-depth exploration of the burgeoning field of pyrazole-based drug discovery, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways and experimental workflows that underpin their activity.

A Spectrum of Biological Activities: From Oncology to Infectious Disease

Novel pyrazole derivatives have demonstrated a broad range of pharmacological activities, positioning them as promising candidates for the treatment of various human diseases. These activities include potent anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8]

Anticancer Applications: Targeting the Engines of Malignancy

In the realm of oncology, pyrazole derivatives have emerged as potent inhibitors of key signaling pathways that drive tumor growth, proliferation, and survival.[9][10] Their mechanisms of action are diverse and include the inhibition of protein kinases and the disruption of microtubule dynamics.[11][12]

Kinase Inhibition: A significant number of pyrazole-based compounds have been developed as inhibitors of various protein kinases that are often dysregulated in cancer.[3][13][14] These include:

  • Epidermal Growth Factor Receptor (EGFR): Several pyrazole derivatives have shown potent inhibitory activity against EGFR, a receptor tyrosine kinase frequently overexpressed in various cancers.[2][4][15]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, certain pyrazole compounds can disrupt angiogenesis, a critical process for tumor growth and metastasis.[1][4]

  • Cyclin-Dependent Kinase 2 (CDK2): As key regulators of the cell cycle, CDKs are attractive targets for cancer therapy. Novel pyrazole derivatives have demonstrated potent and selective inhibition of CDK2, leading to cell cycle arrest and apoptosis.[11][16][17]

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/AKT signaling pathway is a crucial regulator of cell survival and proliferation. Pyrazole-based inhibitors targeting this pathway are under active investigation.[18][19][20]

Tubulin Polymerization Inhibition: Another important anticancer mechanism of certain pyrazole derivatives is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest and apoptosis.[12][21][22][23]

Anti-inflammatory and Antimicrobial Potential

Beyond oncology, pyrazole derivatives have shown significant promise as anti-inflammatory and antimicrobial agents. The well-known anti-inflammatory drug celecoxib features a pyrazole core and selectively inhibits cyclooxygenase-2 (COX-2).[8] Newer derivatives continue to be explored for their ability to modulate inflammatory pathways.[7][24] Furthermore, a variety of pyrazole compounds have demonstrated potent activity against a range of bacterial and fungal pathogens.[25]

Quantitative Analysis of Biological Activity

The following tables summarize the in vitro biological activity of selected novel pyrazole derivatives, providing a comparative overview of their potency against various targets and cell lines.

Table 1: Anticancer Activity of Pyrazole Derivatives (Kinase Inhibitors)

Compound IDTarget KinaseCancer Cell LineIC50 / GI50 (µM)Reference
Compound 3 EGFR-0.06[1][4]
Compound 9 VEGFR-2-0.22[1][4]
Compound 12 EGFR/VEGFR-2-EGFR: 0.13, VEGFR-2: 0.35[1]
Compound 4a EGFRHepG20.15[14][15]
Compound 22 EGFR-0.6124[9]
Compound 23 EGFR-0.5132[9]
Compound 17 CDK2-0.00029[13]
Compound 15 CDK2-0.005[17]
Compound 29 CDK2HepG210.05[9]
Compound 30 CDK2/Cyclin A2-60% inhibition at 10 µM[9]
Compound 33 CDK2-0.074[9]
Compound 34 CDK2-0.095[9]
Compound 36 CDK2-0.199[9]
Compound 39 CDK2/CDK9-CDK2: 0.127, CDK9: 0.065[9]
Compound 48 Haspin KinaseHCT1161.7[9]
Compound 6b PI3K/AktCaco23.34[26][27]

Table 2: Anticancer Activity of Pyrazole Derivatives (Tubulin Polymerization Inhibitors)

Compound IDCancer Cell LineIC50 / GI50 (nM)Reference
Compound 4k PC-315[12][21]
Compound 5a PC-36[12][21]
Compound 11 Multiple10 - 650[9]
Compound 3q MultipleComparable to Colchicine[22]
PTA-1 MDA-MB-231Low micromolar[23][28]

Table 3: Anti-inflammatory and Antimicrobial Activity of Pyrazole Derivatives

Compound IDActivityAssayResultsReference
Compound 2g Anti-inflammatoryLOX InhibitionIC50 = 80 µM[24]
Compound 2d Anti-inflammatoryCarrageenan-induced paw edemaPotent inhibition[24]
Compound 6b Anti-inflammatoryCarrageenan-induced paw edema85.78% inhibition[8]
Compound 6d AntimicrobialMRSAMIC = 15.7 µg/ml[25]
Compound 6d AntimicrobialE. coliMIC = 7.8 µg/ml[25]

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative pyrazole derivatives and the key biological assays used to evaluate their activity.

Synthesis of Pyrazole Derivatives

General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles: [29]

A mixture of an appropriate 1,3-diketone (1 mmol) and a substituted hydrazine hydrochloride (1.2 mmol) in ethanol (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the desired 1,3,5-trisubstituted pyrazole.

Synthesis of 4-(2-bromophenyl)-3,7-dimethyl-4,6-dihydropyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidin-5(1H)-one (Compound 4): [1]

A solution of 6-amino-4-(2-bromophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Compound 1) (0.5 g, 0.0015 mol) in triethylorthoformate (10 mL) containing three drops of acetic anhydride is refluxed for 8 hours. The reaction mixture is then cooled and poured onto ice water. The precipitated solid is collected by filtration and recrystallized from methanol to yield the target compound.

Biological Assays

MTT Assay for Anticancer Activity:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives (typically in a range from 0.01 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

In Vitro Kinase Inhibition Assay:

Kinase activity is determined using a variety of commercially available kits, often based on fluorescence or luminescence. A general protocol is as follows:

  • Reaction Setup: The kinase, a specific substrate peptide, and the pyrazole inhibitor at various concentrations are mixed in a reaction buffer containing ATP and MgCl2 in a 96- or 384-well plate.

  • Incubation: The reaction is allowed to proceed at 30°C for a specified time (e.g., 60 minutes).

  • Detection: A detection reagent, which may contain an antibody that recognizes the phosphorylated substrate or a reagent that quantifies the amount of ADP produced, is added to stop the reaction and generate a signal.

  • Signal Measurement: The signal (fluorescence or luminescence) is measured using a plate reader. The percentage of kinase inhibition is calculated relative to a control reaction without the inhibitor, and the IC50 value is determined.

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity:

  • Animal Groups: Male Wistar rats are divided into control and treatment groups.

  • Compound Administration: The test pyrazole derivative or a standard drug (e.g., indomethacin) is administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle.

  • Induction of Edema: After a specified time (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each treatment group compared to the control group.

Broth Microdilution Method for Antimicrobial Susceptibility Testing:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilutions: The pyrazole compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualization of Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazole derivatives and a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_optimization Lead Optimization s1 Starting Materials s2 Chemical Synthesis (e.g., Cyclocondensation) s1->s2 s3 Purification (e.g., Recrystallization) s2->s3 s4 Structural Analysis (NMR, MS, X-ray) s3->s4 b1 In Vitro Assays (Anticancer, Antimicrobial) s4->b1 b2 Mechanism of Action Studies (Kinase Inhibition, Tubulin Assay) b1->b2 b3 In Vivo Models (e.g., Paw Edema) b2->b3 o1 Structure-Activity Relationship (SAR) b3->o1 o2 ADMET Profiling o1->o2

General experimental workflow for pyrazole derivative drug discovery.

PI3K_AKT_pathway RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->PI3K inhibits

Inhibition of the PI3K/AKT signaling pathway by a pyrazole derivative.

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2/SOS Dimerization->Grb2 recruits Ras Ras Grb2->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->EGFR inhibits

Mechanism of action of a pyrazole-based EGFR inhibitor.

CDK2_pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 binds & activates pRb pRb CDK2->pRb phosphorylates CyclinA Cyclin A CyclinA->CDK2 binds & activates E2F E2F pRb->E2F inhibits G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition promotes Pyrazole Pyrazole Derivative (Inhibitor) Pyrazole->CDK2 inhibits

Inhibition of the CDK2/Cyclin pathway by a pyrazole derivative.

Conclusion and Future Directions

The pyrazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with their synthetic tractability, ensure their continued prominence in medicinal chemistry. Future research will likely focus on the development of pyrazole-based compounds with enhanced selectivity for their targets to minimize off-target effects and improve their safety profiles. Furthermore, the exploration of novel pyrazole-containing hybrid molecules and the application of advanced drug delivery systems hold the potential to unlock even greater therapeutic benefits. The data and methodologies presented in this guide underscore the significant potential of novel pyrazole derivatives to address unmet medical needs across a spectrum of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-3-Substituted-Pyrazol-5-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-methyl-3-substituted-pyrazol-5-ones, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development.[1][2][3] The pyrazole scaffold is a privileged structure found in numerous biologically active compounds, including approved drugs.[4][5]

Introduction

1-Methyl-3-substituted-pyrazol-5-ones are versatile intermediates and target molecules in the development of pharmaceuticals. A prominent example is Edaravone (3-methyl-1-phenyl-5-pyrazolone), an antioxidant drug used in the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS).[6][7][8] The synthesis of analogs of such compounds is a key area of research for the discovery of new therapeutic agents with improved efficacy and pharmacokinetic profiles.[6][7][9]

The most common and robust method for the synthesis of pyrazol-5-ones is the Knorr pyrazole synthesis, which involves the cyclocondensation of a β-ketoester with a hydrazine derivative.[2][10][11][12][13] This reaction is typically acid-catalyzed and proceeds with high efficiency to form the stable pyrazolone ring.[13][14] Variations of this method, including one-pot and multicomponent reactions, have been developed to increase efficiency and molecular diversity.[1][15][16][17]

Synthetic Pathways and Mechanisms

The primary synthetic route to 1-methyl-3-substituted-pyrazol-5-ones is the Knorr pyrazole synthesis. The reaction mechanism involves the initial condensation of methylhydrazine with the ketone carbonyl of a β-ketoester to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and subsequent dehydration to yield the pyrazol-5-one ring.

Knorr_Synthesis_Pathway reagents β-Ketoester + Methylhydrazine intermediate Hydrazone Intermediate reagents->intermediate Condensation cyclization Intramolecular Cyclization intermediate->cyclization Nucleophilic Attack product 1-Methyl-3-substituted-pyrazol-5-one cyclization->product Dehydration

Caption: General signaling pathway of the Knorr pyrazole synthesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1-methyl-3-substituted-pyrazol-5-ones.

Protocol 1: General Synthesis of 1-Methyl-3-aryl-5-pyrazolones

This protocol is adapted from the general Knorr pyrazole synthesis for the preparation of 1,3,5-trisubstituted pyrazoles.

Materials:

  • Aryl methyl ketone

  • Araldehyde

  • Hydrazine hydrochloride

  • Rectified spirit

  • Concentrated sulfuric acid (catalyst)

  • Aqueous potassium bromate-potassium bromide solution

Procedure:

  • In a suitable reaction vessel, dissolve equimolar amounts of the aryl methyl ketone and araldehyde in rectified spirit.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Add an equimolar amount of hydrazine hydrochloride to the reaction mixture.

  • Reflux the mixture for an appropriate time until the reaction is complete (monitor by TLC).

  • After completion, cool the reaction mixture and treat it with an aqueous solution of potassium bromate and potassium bromide to oxidize the initially formed pyrazoline.

  • The resulting 1-methyl-3-aryl-5-pyrazolone precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.

Protocol 2: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone

This protocol provides a specific example for the synthesis of a widely used pyrazolone derivative.[18]

Materials:

  • Phenylhydrazine

  • Methyl acetoacetate

  • Methanol

  • Concentrated hydrochloric acid

Procedure:

  • In a 500 mL three-necked flask, add 80 mL of methanol and 54.1 g (0.5 mol) of phenylhydrazine.

  • Stir the solution and add concentrated hydrochloric acid to adjust the pH to 5.9.

  • Heat the solution to 50°C.

  • Over a period of 2 hours, add 65.1 g (0.5 mol) of methyl acetoacetate dropwise, maintaining the reaction temperature at 50-55°C.

  • After the addition is complete, continue the reaction at this temperature for a specified time.

  • Distill off the methanol from the reaction solution.

  • Adjust the pH to 7.0 and reflux the mixture at 60-80°C for 1-3 hours.

  • Cool the reaction solution to allow for the crystallization of the product.

  • Filter the mixture to collect the crude product.

  • Recrystallize the crude product from a methanol-acetone mixed solvent to obtain pure 1-phenyl-3-methyl-5-pyrazolone as white crystals.[18]

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and purification of 1-methyl-3-substituted-pyrazol-5-ones.

experimental_workflow start Start: Reagent Preparation reaction Reaction Setup: - Dissolve reactants - Add catalyst - Reflux start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up: - Cooling - Precipitation/Extraction monitoring->workup Reaction Complete isolation Product Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification characterization Characterization: - Melting Point - NMR, IR, Mass Spec. purification->characterization end End: Pure Product characterization->end

Caption: A typical experimental workflow for pyrazolone synthesis.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of various 1-methyl-3-substituted-pyrazol-5-ones.

R Group at C3R' Group at N1Reaction ConditionsYield (%)Melting Point (°C)Reference
MethylPhenylReflux in methanol/HCl, then neutral reflux97.6127-127.6[18]
PhenylHReflux in 1-propanol/acetic acidHigh-[2][13]
Various ArylHReflux in rectified spirit/H₂SO₄Good-[1]
Benzyl3-methyl-1H-pyrazol-5-yl)iminoReflux in absolute ethanol88180-182[17]
Allyl3-methyl-1H-pyrazol-5-yl)iminoReflux in absolute ethanol75132-134[17]

Applications in Drug Development

Pyrazol-5-ones are crucial scaffolds in medicinal chemistry due to their wide range of biological activities.[3] These include anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties.[1][3] The structural versatility of the pyrazole ring allows for fine-tuning of its physicochemical properties, such as lipophilicity and metabolic stability, which is essential for drug design.[4] The development of novel synthetic methodologies, particularly multicomponent reactions, facilitates the creation of diverse libraries of pyrazole derivatives for high-throughput screening and the discovery of new lead compounds.[15][19]

References

Application Notes and Protocols: 1-Methyl-1H-pyrazol-5(4H)-one in Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrazol-5(4H)-one and its N-substituted analogs are versatile building blocks in organic synthesis, particularly valued for their application in the Knoevenagel condensation. The active methylene group at the C4 position readily participates in reactions with aldehydes and ketones, catalyzed by a base, to form a variety of heterocyclic compounds. This reaction is a cornerstone for the synthesis of molecules with significant biological activities, making it a focal point in medicinal chemistry and drug development.

The primary applications of Knoevenagel condensation with pyrazolones lead to two main classes of compounds:

  • 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols): These are formed through a tandem Knoevenagel condensation followed by a Michael addition of a second pyrazolone molecule.

  • Pyranopyrazoles: These fused heterocyclic systems are typically synthesized via a one-pot, multi-component reaction involving an aldehyde, an active methylene compound (like malononitrile), and a pyrazolone (which can be formed in situ from hydrazine and a β-ketoester).

These products are of high interest due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. This document provides detailed application notes, experimental protocols, and mechanistic insights for utilizing this compound and its derivatives in Knoevenagel condensation reactions.

Reaction Mechanisms and Pathways

The Knoevenagel condensation of a pyrazolone with an aldehyde can proceed through different pathways depending on the catalyst and reaction conditions. When a secondary amine like piperidine is used, the reaction often proceeds via an iminium ion pathway, which is more electrophilic than the aldehyde itself. This is followed by a Michael addition if a second equivalent of the pyrazolone is present. In multi-component reactions leading to pyranopyrazoles, the process involves a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization.

Knoevenagel_Michael_Pathway cluster_Knoevenagel Knoevenagel Condensation cluster_Michael Michael Addition Pyrazolone1 Pyrazolone (1st equivalent) K_Product 4-Arylidenepyrazolone (Knoevenagel Adduct) Pyrazolone1->K_Product Aldehyde Aromatic Aldehyde Aldehyde->K_Product Catalyst_K Base Catalyst (e.g., Piperidine) Catalyst_K->K_Product activates M_Product 4,4'-(Arylmethylene)bis(pyrazol-5-ol) (Final Product) K_Product->M_Product Reacts with Pyrazolone2 Pyrazolone (2nd equivalent) Pyrazolone2->M_Product Catalyst_M Base Catalyst Catalyst_M->M_Product activates MCR_Pathway Hydrazine Hydrazine Hydrate Pyrazolone_in_situ Pyrazolone (in situ) Hydrazine->Pyrazolone_in_situ Acetoacetate Ethyl Acetoacetate Acetoacetate->Pyrazolone_in_situ Aldehyde Aromatic Aldehyde Knoevenagel_Adduct Arylidenemalononitrile Aldehyde->Knoevenagel_Adduct Malononitrile Malononitrile Malononitrile->Knoevenagel_Adduct Catalyst Catalyst Catalyst->Knoevenagel_Adduct Knoevenagel Pyranopyrazole Pyranopyrazole Derivative Catalyst->Pyranopyrazole Cyclization Pyrazolone_in_situ->Pyranopyrazole Knoevenagel_Adduct->Pyranopyrazole Michael Addition Protocol1_Workflow start Start step1 Combine pyrazolone, aldehyde, and NaOAc in 70% EtOH. start->step1 step2 Stir at room temperature. Monitor by TLC. step1->step2 step3 Precipitate forms upon completion of the reaction. step2->step3 step4 Filter the solid product using vacuum filtration. step3->step4 step5 Wash the product with cold water. step4->step5 step6 Dry the product under vacuum. step5->step6 end End: Pure Product step6->end Protocol2_Workflow start Start step1 Combine hydrazine hydrate, ethyl acetoacetate, aldehyde, malononitrile, and catalyst in water. start->step1 step2 Stir vigorously at room temperature. Monitor by TLC. step1->step2 step3 Filter the precipitated solid when the reaction is complete. step2->step3 step4 Wash the solid with water. step3->step4 step5 Recrystallize the crude product from hot ethanol. step4->step5 end End: Pure Pyranopyrazole step5->end

Application Notes and Protocols: 1-Methyl-1H-pyrazol-5(4H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 1-methyl-1H-pyrazol-5(4H)-one and its derivatives as versatile intermediates in the synthesis of a wide range of biologically active compounds. The pyrazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with therapeutic potential across various disease areas, including oncology, metabolic disorders, and infectious diseases.

Introduction to this compound

This compound is a five-membered heterocyclic compound containing two adjacent nitrogen atoms. Its unique chemical properties, including the presence of an active methylene group and the ability to undergo various substitution reactions, make it an ideal starting material for creating diverse molecular libraries for drug screening. The derivatives of this compound have shown a broad spectrum of pharmacological activities, such as anticancer, anti-inflammatory, analgesic, antimicrobial, and antidiabetic effects.

Applications in the Synthesis of Bioactive Molecules

Derivatives of this compound are key intermediates in the synthesis of several marketed drugs and clinical candidates. Notable examples include:

  • Teneligliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.

  • Acrizanib: A VEGFR-2 inhibitor developed for the topical treatment of neovascular age-related macular degeneration.

  • Volitinib: A potent and selective c-Met inhibitor investigated for the treatment of various cancers.

  • NAMPT Activators: A class of compounds that activate the NAD+ salvage pathway, with potential applications in metabolic and age-related diseases.

Quantitative Data Summary

The following tables summarize key quantitative data for various derivatives synthesized from pyrazolone intermediates, including reaction yields, melting points, and biological activities.

Table 1: Synthesis and Anticancer Activity of Pyrazolone Derivatives

Compound IDYield (%)Melting Point (°C)IC50 (µM) vs. HepG-2IC50 (µM) vs. PC-3IC50 (µM) vs. HCT-116
2a 6921010.5 ± 0.812.3 ± 0.915.1 ± 1.1
3a 751608.2 ± 0.69.8 ± 0.711.4 ± 0.8

Data extracted from a study on the anticancer activity of novel 1H-pyrazol-5(4H)-one derivatives.[1]

Table 2: Synthesis and Antioxidant/Anticancer Activity of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols)

Compound IDYield (%)Melting Point (°C)DPPH Scavenging IC50 (µM)Cytotoxicity vs. RKO cell IC50 (µM)
3a 98219.5–220.6> 5020.3 ± 1.5
3b 97159.5–161.148.5 ± 2.125.1 ± 1.8
3h 91200.0–202.09.8 ± 0.815.4 ± 1.2
3i Not SpecifiedNot Specified6.2 ± 0.69.9 ± 1.1
3j 97217.2–218.915.2 ± 1.118.7 ± 1.4
3l 97218.0–219.0> 50> 25
3m 87183.8–185.8> 50> 25

Data from a study on the synthesis and biological evaluation of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols).[2]

Experimental Protocols

Protocol 1: General Synthesis of 4-Arylidene-3-methyl-1H-pyrazol-5(4H)-one Derivatives (e.g., Compound 2a)

This protocol describes a condensation reaction between 3-methyl-1H-pyrazol-5(4H)-one and an appropriate aldehyde.

Materials:

  • 3-methyl-1H-pyrazol-5(4H)-one (1 mmol)

  • Appropriate aldehyde (e.g., cinnamaldehyde for 2a) (1 mmol)

  • Dioxane or absolute ethanol (25 ml)

  • Piperidine (few drops)

Procedure:

  • To a mixture of 3-methyl-1H-pyrazol-5(4H)-one (1 mmol) and the appropriate aldehyde (1 mmol) in a round-bottom flask, add 25 ml of dioxane or absolute ethanol.

  • Add a few drops of piperidine to the mixture to act as a basic catalyst.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash it with ethanol, and dry it.

  • Recrystallize the product from ethanol to obtain the pure 4-arylidene-3-methyl-1H-pyrazol-5(4H)-one derivative.[1]

Protocol 2: Synthesis of 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) (e.g., Compound 3a-q)

This protocol outlines a three-component reaction for the synthesis of bis-pyrazolone derivatives.

Materials:

  • 3-methyl-1-phenyl-5-pyrazolone (0.8 mmol)

  • Appropriate benzaldehyde derivative (0.4 mmol)

  • 70% Ethanol (4 ml)

  • 1 M Sodium acetate solution (40.2 µL)

Procedure:

  • In a suitable reaction vessel, dissolve the benzaldehyde derivative (0.4 mmol) and 3-methyl-1-phenyl-5-pyrazolone (0.8 mmol) in 4 ml of 70% ethanol at room temperature.

  • Add 40.2 µL of 1 M sodium acetate solution to the mixture.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Upon completion, add water to the mixture to achieve a 50% ethanol concentration.

  • Filter the precipitated product, wash with 50% ethanol, and dry to obtain the pure 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol).[2]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by drugs derived from pyrazolone intermediates.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Acrizanib Acrizanib (VEGFR-2 Inhibitor) Acrizanib->VEGFR2 Inhibits Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT STAT cMet->STAT Volitinib Volitinib (c-Met Inhibitor) Volitinib->cMet Inhibits Akt Akt PI3K->Akt CellGrowth Cell Growth, Proliferation, Survival Akt->CellGrowth RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellGrowth STAT->CellGrowth DPP4_Inhibition cluster_pancreas Pancreas Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins DPP4 DPP-4 Enzyme Incretins->DPP4 Insulin ↑ Insulin Secretion Incretins->Insulin Glucagon ↓ Glucagon Secretion Incretins->Glucagon Inactive Inactive Peptides DPP4->Inactive Teneligliptin Teneligliptin (DPP-4 Inhibitor) Teneligliptin->DPP4 Inhibits Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose NAD_Salvage_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN Activator NAMPT Activator Activator->NAMPT Activates NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD CellularFunctions Cellular Functions (Metabolism, DNA Repair) NAD->CellularFunctions Drug_Discovery_Workflow Start Start: Identify Target Pyrazolone This compound (Starting Material) Start->Pyrazolone Synthesis Chemical Synthesis (e.g., Condensation, Cyclization) Pyrazolone->Synthesis Purification Purification & Characterization (Crystallization, Chromatography, NMR, MS) Synthesis->Purification Screening Biological Screening (In vitro assays, e.g., cytotoxicity, enzyme inhibition) Purification->Screening Hit Hit Identification Screening->Hit Hit->Synthesis Inactive Lead Lead Optimization (SAR Studies) Hit->Lead Active Preclinical Preclinical Studies (In vivo models) Lead->Preclinical End Clinical Candidate Preclinical->End

References

Application Notes and Protocols for the Synthesis of Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolone derivatives represent a critical class of heterocyclic compounds in medicinal chemistry, renowned for their diverse and significant pharmacological activities.[1][2][3][4][5][6] These five-membered nitrogen-containing ring structures are core scaffolds in numerous approved drugs and clinical candidates, exhibiting properties that include anti-inflammatory, analgesic, antipyretic, antimicrobial, antitumor, and anticonvulsant effects.[3][4][5] The versatility of the pyrazolone core allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic profiles. This document provides detailed protocols and application notes for the synthesis of pyrazolone derivatives, with a focus on both classical and modern, more sustainable methodologies.

Synthetic Strategies Overview

The synthesis of pyrazolone derivatives has evolved significantly, with numerous methods available to researchers. The most traditional and widely recognized method is the Knorr pyrazolone synthesis , which involves the condensation of a β-ketoester with a hydrazine derivative.[7][8][9] This foundational reaction has been adapted and modified over the years to improve yields, reduce reaction times, and enhance regioselectivity.

Modern synthetic approaches have focused on improving the efficiency and environmental footprint of pyrazolone synthesis. These include:

  • Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can lead to improved yields, often under solvent-free conditions.[10][11][12][13][14][15]

  • Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions at milder conditions, contributing to green chemistry principles.[14][15][16][17][18]

  • One-Pot Multicomponent Reactions: These strategies enhance efficiency by combining multiple reaction steps into a single procedure, minimizing waste and purification efforts.[11][13][19][20]

  • Green Synthesis: Employing environmentally benign solvents like water, using catalysts in place of stoichiometric reagents, and developing solvent-free reaction conditions are key aspects of modern green synthetic approaches to pyrazolones.[2][21][22][23][24]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of pyrazolone derivatives.

Protocol 1: Classical Knorr Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol details the synthesis of a pyrazolone via the acid-catalyzed condensation of ethyl benzoylacetate and hydrazine hydrate.[7][8][9]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water (deionized)

  • 20 mL scintillation vial

  • Magnetic stir bar and stir plate with heating

  • TLC plates (silica gel)

  • Developing chamber

  • Mobile phase: 30% Ethyl acetate / 70% Hexane

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.

  • Heating: Place the vial on a hot plate with a magnetic stir bar and heat the reaction mixture to approximately 100°C with stirring.

  • Reaction Monitoring: After 1 hour, monitor the progress of the reaction by Thin Layer Chromatography (TLC). Spot the starting material (ethyl benzoylacetate) and the reaction mixture on a TLC plate and develop it using a 30% ethyl acetate/70% hexane mobile phase. The reaction is complete when the starting ketoester is no longer visible on the TLC plate.

  • Work-up: Once the reaction is complete, add 10 mL of water to the hot reaction mixture while stirring.

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature with continuous stirring for about 30 minutes to facilitate the precipitation of the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry. The pure pyrazolone can be obtained by recrystallization from ethanol if necessary.

Safety Precautions: Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood.

Protocol 2: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolones

This protocol describes an efficient, solvent-free, one-pot synthesis of 4-arylidenepyrazolone derivatives under microwave irradiation.[11][13]

Materials:

  • Ethyl acetoacetate

  • Substituted phenylhydrazine

  • Aromatic aldehyde

  • Domestic microwave oven

  • 50 mL one-neck flask

  • Ethyl acetate

Procedure:

  • Reactant Mixture: In a 50 mL one-neck flask, place ethyl acetoacetate (0.45 mmol), the desired substituted phenylhydrazine (0.3 mmol), and the corresponding aromatic aldehyde (0.3 mmol).

  • Microwave Irradiation: Place the flask in a domestic microwave oven and irradiate at a power of 420 W for 10 minutes.

  • Isolation and Purification: After irradiation, allow the flask to cool to room temperature. The resulting solid is then triturated with ethyl acetate and collected by suction filtration to afford the pure 4-arylidenepyrazolone derivative.

Data Presentation

The following tables summarize quantitative data from various synthetic protocols for pyrazolone derivatives, allowing for easy comparison of reaction conditions and yields.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Pyrazolones

Entryβ-KetoesterHydrazineMethodTimeYield (%)Reference
1Ethyl acetoacetatePhenylhydrazineConventional (Reflux)1-2 h~60%[7]
2Ethyl acetoacetatePhenylhydrazineMicrowave (20% power)5 min67%[10]
3Ethyl benzoylacetateHydrazine hydrateConventional (100°C)1 hHigh[8]

Table 2: Yields for One-Pot Microwave-Assisted Synthesis of 4-Arylidenepyrazolones

EntryPhenylhydrazineAldehydeYield (%)Reference
13-Nitrophenylhydrazine3-Methoxy-4-ethoxybenzaldehyde83%[11]
24-Nitrophenylhydrazine3-Methoxy-4-ethoxybenzaldehyde95%[11]
32,4-Dinitrophenylhydrazine3-Methoxy-4-ethoxybenzaldehyde98%[11]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a relevant signaling pathway involving pyrazolone derivatives.

experimental_workflow cluster_reactants Starting Materials cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_product Final Product beta_ketoester β-Ketoester mixing Mixing & Catalyst Addition beta_ketoester->mixing hydrazine Hydrazine Derivative hydrazine->mixing heating Heating (Conventional or Microwave) mixing->heating precipitation Precipitation / Extraction heating->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization pyrazolone Pyrazolone Derivative recrystallization->pyrazolone

Caption: General experimental workflow for the synthesis of pyrazolone derivatives.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_enzyme Enzymatic Cascade cluster_response Cellular Response membrane Cell Membrane stimulus Pro-inflammatory Signals arachidonic_acid Arachidonic Acid stimulus->arachidonic_acid cox2 COX-2 Enzyme arachidonic_acid->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation & Pain prostaglandins->inflammation pyrazolone Pyrazolone Derivatives (e.g., Celecoxib) pyrazolone->cox2

Caption: Inhibition of the COX-2 pathway by pyrazolone derivatives.

References

The Versatility of Pyrazolones: A Gateway to Diverse Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Pyrazolones are a class of five-membered nitrogen-containing heterocyclic compounds that have emerged as privileged synthons in the field of organic and medicinal chemistry.[1][2] Their unique structural features and reactivity have made them invaluable building blocks for the synthesis of a wide array of more complex heterocyclic systems.[1] These resulting compounds often exhibit significant biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties, making them attractive targets for drug discovery and development.[1][3] This document provides an overview of the application of pyrazolones in the synthesis of various heterocyclic compounds, with a focus on multicomponent reactions, and offers detailed protocols for key synthetic transformations.

Key Applications in Heterocyclic Synthesis

Pyrazolones are particularly well-suited for participation in multicomponent reactions (MCRs), which are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials.[4] This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse molecules.[4]

Some of the prominent classes of heterocyclic compounds synthesized from pyrazolone precursors include:

  • Pyranopyrazoles: This fused heterocyclic system is readily accessible through the condensation of pyrazolones with aldehydes and active methylene compounds like malononitrile or ethyl acetoacetate.[5] These reactions can be performed under various conditions, including catalyst-free, acid-catalyzed, base-catalyzed, and in the presence of novel catalysts such as nanoparticles.[6][7]

  • Pyrazolopyridines: These compounds, which feature a fused pyrazole and pyridine ring, are of significant interest due to their diverse biological activities.[8][9] Their synthesis can be achieved through multicomponent reactions involving pyrazolone derivatives, often leading to the formation of highly functionalized products.[8]

  • Spiro-heterocycles: The C-4 position of the pyrazolone ring is a key site for nucleophilic attack, enabling its participation in reactions that lead to the formation of spirocyclic systems.[10][11] These complex three-dimensional structures are of great interest in drug design. Multicomponent reactions involving isatins, pyrazolones, and malononitrile are a common strategy for synthesizing spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives.[6][12]

Data Presentation: Comparative Synthesis of Pyranopyrazoles

The following table summarizes the yield of 6-amino-3-methyl-4-(4-methoxyphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile synthesized via a four-component reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one, 4-methoxybenzaldehyde, and malononitrile under different catalytic conditions.

CatalystSolventReaction Time (min)Yield (%)Reference
PiperidineEthanol1094[13]
L-proline/γ-aluminaEthanol1592[5]
Thiourea dioxideAqueous ethanol3090[6]
Aspartic acidAqueous ethanol4588[6]
Catalyst-freeNeat595[14]
Ceria-doped zirconiaEthanol15High[15]
Magnetic Fe3O4 NPsWater15High[15]

Experimental Protocols

Protocol 1: Four-Component Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol describes a general and efficient one-pot synthesis of 6-amino-4-aryl-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.

Materials:

  • 3-Methyl-1-phenyl-2-pyrazolin-5-one (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Ethanol (10 mL)

  • Piperidine (0.1 mmol, ~10 mol%)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 3-methyl-1-phenyl-2-pyrazolin-5-one (1 mmol), the desired aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the reaction mixture.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10-30 minutes.

  • Upon completion, the solid product that precipitates is collected by filtration.

  • Wash the collected solid with cold ethanol (2 x 5 mL).

  • Dry the product in a desiccator to obtain the pure dihydropyrano[2,3-c]pyrazole derivative.

  • Characterize the final product using appropriate spectroscopic techniques (FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).

Protocol 2: Catalyst-Free Synthesis of Spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] Derivatives

This protocol outlines a green and efficient method for the synthesis of spiro-pyranopyrazoles in an aqueous medium.

Materials:

  • Isatin (1 mmol)

  • Malononitrile (1 mmol)

  • Hydrazine hydrate (1 mmol)

  • Dialkyl acetylenedicarboxylate (1 mmol)

  • Ethanol (5 mL)

  • Water (5 mL)

Procedure:

  • To a 50 mL round-bottom flask, add isatin (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and dialkyl acetylenedicarboxylate (1 mmol) to a mixture of ethanol and water (1:1, 10 mL).

  • Reflux the reaction mixture with stirring.

  • The reaction is typically complete within a short period (e.g., 4 minutes), which can be monitored by TLC.[6]

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid product is collected by filtration.

  • Wash the solid with a cold ethanol-water mixture.

  • Recrystallize the crude product from ethanol to afford the pure spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivative.

  • Confirm the structure of the synthesized compound using spectroscopic methods.

Visualizing Synthetic Pathways

The following diagrams illustrate the logical workflow of the multicomponent reactions described.

MCR_Dihydropyrano_c_pyrazoles Pyrazolone Pyrazolone Intermediate2 Michael Addition Pyrazolone->Intermediate2 2 Aldehyde Aromatic Aldehyde Intermediate1 Knoevenagel Condensation Aldehyde->Intermediate1 1 Malononitrile Malononitrile Malononitrile->Intermediate1 1 Catalyst Catalyst (e.g., Piperidine) Catalyst->Intermediate1 Catalyst->Intermediate2 Intermediate1->Intermediate2 2 Cyclization Intramolecular Cyclization & Dehydration Intermediate2->Cyclization 3 Product Dihydropyrano[2,3-c]pyrazole Cyclization->Product 4 MCR_Spiro_Pyranopyrazoles Isatin Isatin Knoevenagel Knoevenagel Condensation Isatin->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Hydrazine Hydrazine Hydrate Pyrazolone_in_situ In situ Pyrazolone Formation Hydrazine->Pyrazolone_in_situ DAAD Dialkyl Acetylene- dicarboxylate DAAD->Pyrazolone_in_situ Michael Michael Addition Pyrazolone_in_situ->Michael Knoevenagel->Michael Cyclization Intramolecular Cyclization Michael->Cyclization Product Spiro[indoline-3,4'- pyrano[2,3-c]pyrazole] Cyclization->Product

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-pyrazol-5(4H)-one, also known as 1,3-dimethyl-5-pyrazolone, is a key heterocyclic building block in the synthesis of various pharmaceuticals and other specialty chemicals. Its efficient and scalable production is of significant interest for industrial applications. These application notes provide detailed protocols for the large-scale synthesis of this compound, focusing on a high-yield, solvent-free method and an alternative multi-step route. The information is intended to guide researchers and process chemists in developing robust and economically viable manufacturing processes.

Key Synthetic Routes

Two primary synthetic strategies have been identified for the large-scale production of this compound:

  • Direct Condensation of Methylhydrazine and Ethyl Acetoacetate (Solvent-Free) : This method is highly efficient, proceeds with quantitative yield, and is environmentally friendly due to the absence of solvents, making it ideal for industrial-scale synthesis.[1]

  • Multi-Step Synthesis from Dimethyl Malonate : This alternative route involves the reaction of dimethyl malonate with a formamide compound and an alkylating agent, followed by cyclization with methylhydrazine.[2]

This document will primarily focus on the detailed protocol for the solvent-free direct condensation method due to its scalability and high efficiency.

Data Presentation

Table 1: Quantitative Data for the Solvent-Free Synthesis of this compound [1]

ParameterValueUnitNotes
Reactants
Ethyl Acetoacetate0.22mol
Methylhydrazine0.20mol
Reaction Conditions
Initial Temperature0°CDuring dropwise addition of methylhydrazine.
Reaction Temperature 180°CMaintained for 1 hour.
Reaction Temperature 290°CMaintained for 30 minutes.
Reaction Time1.5hoursTotal heating time.
Product
Yield~100%Quantitative yield reported.
Melting Point113-117°C

Experimental Protocols

Protocol 1: Solvent-Free Synthesis via Direct Condensation[1]

This protocol details a scalable, solvent-free reaction of methylhydrazine with ethyl acetoacetate, which provides a quantitative yield of this compound.[1]

Materials:

  • Ethyl acetoacetate

  • Methylhydrazine

  • Diethyl ether (for washing)

  • Ice-water bath

  • Reaction vessel with magnetic stirrer and heating capabilities

  • Vacuum stripping apparatus

Procedure:

  • Reaction Setup: Place 0.22 mol of ethyl acetoacetate into a suitable reaction vessel equipped with a magnetic stirrer.

  • Reactant Addition: Immerse the reaction vessel in an ice-water bath to cool the ethyl acetoacetate to 0°C.

  • Controlled Addition: Slowly add 0.20 mol of methylhydrazine dropwise to the cooled ethyl acetoacetate. The rate of addition should be controlled to maintain the reaction temperature.

  • Reaction Heating: After the complete addition of methylhydrazine, securely close the reaction vessel and heat the mixture to 80°C for 1 hour.

  • Temperature Increase: Following the initial heating period, increase the temperature to 90°C and maintain for an additional 30 minutes.

  • Work-up: After the reaction is complete, remove the excess water, ethanol, and ethyl acetoacetate by vacuum stripping.

  • Product Isolation: Wash the resulting solid product with diethyl ether to obtain pale brown solids of this compound.

Protocol 2: Alternative Synthesis from Dimethyl Malonate[2]

This protocol outlines a multi-step synthesis which may be suitable for specific industrial setups.

Step 1: Synthesis of Intermediate Compound (2)

  • Charge a reactor with a suitable solvent (e.g., dichloroethane), a formamide compound (e.g., DMF), and an alkylating agent (e.g., dimethyl sulfate).

  • Heat the mixture (e.g., to 70°C) and add dimethyl malonate dropwise.

  • Cool the mixture (e.g., to 50°C) and add a base (e.g., triethylamine) dropwise.

  • Maintain the temperature and allow the reaction to proceed for several hours to yield the intermediate compound.

Step 2: Cyclization, Hydrolysis, and Decarboxylation

  • Cool the reaction mixture containing the intermediate compound (e.g., to 0°C).

  • Add methylhydrazine and allow the cyclization reaction to proceed.

  • Add an acid to facilitate hydrolysis and decarboxylation, leading to the formation of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Pathway EA Ethyl Acetoacetate Intermediate Reaction Intermediate EA->Intermediate + Methylhydrazine MH Methylhydrazine MH->Intermediate Product This compound Intermediate->Product Cyclization Byproduct1 Water Intermediate->Byproduct1 Byproduct2 Ethanol Intermediate->Byproduct2

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start Step1 Charge Ethyl Acetoacetate to Reactor Start->Step1 Step2 Cool to 0°C Step1->Step2 Step3 Add Methylhydrazine Dropwise Step2->Step3 Step4 Heat to 80°C for 1h Step3->Step4 Step5 Heat to 90°C for 30min Step4->Step5 Step6 Vacuum Strip Solvents Step5->Step6 Step7 Wash with Diethyl Ether Step6->Step7 End Obtain Pure Product Step7->End

Caption: Experimental workflow for the solvent-free synthesis.

References

Application Notes and Protocols for the Analytical Characterization of Pyrazolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of pyrazolones, a significant class of heterocyclic compounds with wide-ranging applications in the pharmaceutical industry. Detailed protocols for spectroscopic, chromatographic, and thermal analysis methods are presented to ensure accurate identification, quantification, and purity assessment.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for elucidating the molecular structure of pyrazolone derivatives. These methods provide detailed information about the chemical environment of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the precise structure of organic compounds. Both ¹H and ¹³C NMR are routinely used for the characterization of pyrazolones.[1][2][3][4][5][6]

Key Applications:

  • Determination of the number and types of protons and carbons.

  • Elucidation of the connectivity of atoms through spin-spin coupling.

  • Identification of tautomeric forms.[2]

  • Confirmation of substitution patterns on the pyrazolone ring.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the pyrazolone sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[4]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[1][6]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Analyze the chemical shifts (δ), integration values, and coupling constants (J) to assign the signals to the respective nuclei in the pyrazolone structure.[4]

Data Presentation: Typical ¹H NMR Chemical Shifts for a Pyrazolone Derivative

Proton TypeChemical Shift (δ, ppm)
NH (pyrazole ring)10.5 - 11.5
Aromatic-H7.0 - 8.5
CH (pyrazole ring)5.1 - 5.2
CH₃1.1 - 2.5

Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the pyrazolone ring.[1][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key Applications:

  • Identification of C=O, N-H, C=N, and C-H functional groups.

  • Monitoring of reaction progress and purity.

Experimental Protocol: Fourier Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.[1][6]

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.[1]

  • Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in the pyrazolone molecule.[2][6]

Data Presentation: Characteristic IR Absorption Frequencies for Pyrazolones [2][6]

Functional GroupWavenumber (cm⁻¹)
N-H stretch3100 - 3300
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 2960
C=O stretch (amide)1650 - 1710
C=N stretch1590 - 1650
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Key Applications:

  • Determination of the molecular weight and elemental composition.

  • Identification of fragmentation patterns to confirm the structure.[7][8][9]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to generate a molecular ion and fragment ions.[1]

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

  • Spectral Interpretation: Analyze the molecular ion peak and the fragmentation pattern to deduce the structure of the pyrazolone derivative.[7][8][9]

Data Presentation: Common Fragmentation Pathways

Pyrazolone derivatives often exhibit characteristic fragmentation patterns, including the loss of side chains, cleavage of the pyrazolone ring, and rearrangements.[7][8][9]

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating pyrazolones from complex mixtures and for their accurate quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of pyrazolone derivatives.[10][11][12] Reversed-phase HPLC is the most common mode used for these compounds.[10][11]

Key Applications:

  • Purity assessment and impurity profiling.

  • Quantification in pharmaceutical formulations and biological matrices.

  • Stability studies.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) [10][11][13]

  • Mobile Phase Preparation: Prepare the mobile phase by mixing appropriate volumes of a polar solvent (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic modifier (e.g., acetonitrile or methanol).[11][14] Filter and degas the mobile phase.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh a known amount of the pyrazolone reference standard and dissolve it in the mobile phase or a suitable solvent to prepare a stock solution. Prepare a series of working standard solutions by serial dilution.[11][13]

    • Sample Solution: Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the linear range of the assay.[13] Filter the solution through a 0.45 µm syringe filter.[13]

  • Chromatographic Conditions:

    • Column: Use a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[11][13]

    • Flow Rate: Set a flow rate of 1.0 mL/min.[11][13]

    • Injection Volume: Inject 10-20 µL of the standard and sample solutions.[10][13]

    • Detection: Use a UV detector set at the wavelength of maximum absorbance (λmax) of the pyrazolone derivative.[11]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the pyrazolone in the sample by interpolating its peak area on the calibration curve.

Data Presentation: HPLC Method Validation Parameters [10][11][13]

ParameterTypical Value
Linearity Range2.5 - 150 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~2.4 µg/mL
Limit of Quantification (LOQ)~7.4 µg/mL
Accuracy (% Recovery)98 - 112%
Precision (% RSD)< 2%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile pyrazolone derivatives and their isomers.[8][15]

Key Applications:

  • Separation and identification of regioisomers.[15]

  • Analysis of impurities in raw materials and finished products.

Experimental Protocol: GC-MS Analysis [15]

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • GC Conditions:

    • Column: Use a non-polar or medium-polar capillary column (e.g., DB-5ms).

    • Injector: Set the injector temperature to 250 °C with a split injection mode.

    • Oven Program: Employ a temperature gradient to ensure good separation of the components. An example program starts at 80 °C, holds for 2 minutes, and then ramps up.

    • Carrier Gas: Use helium at a constant flow rate.

  • MS Conditions:

    • Ionization: Use electron ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range appropriate for the expected compounds (e.g., 50-1000 amu).[1]

  • Data Analysis: Identify the compounds based on their retention times and mass spectra, often by comparison with a spectral library.

Thermal Analysis

Thermal analysis techniques provide information about the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition behavior.[1][16][17][18]

Experimental Protocol: TGA [1][17]

  • Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) in a TGA pan.

  • Instrumentation: Use a thermogravimetric analyzer.

  • Analysis Conditions:

    • Heating Rate: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[1][17]

    • Temperature Range: Scan a temperature range that covers the decomposition of the sample (e.g., from room temperature to 800 °C).[1]

  • Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset of decomposition and the temperature ranges of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions such as melting point, glass transition, and crystallization.[19][20]

Experimental Protocol: DSC [19]

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan and seal it.

  • Instrumentation: Use a differential scanning calorimeter.

  • Analysis Conditions:

    • Heating and Cooling Rates: Heat and/or cool the sample at a controlled rate (e.g., 10 °C/min).

    • Temperature Program: Use a temperature program that brackets the expected thermal transitions.

  • Data Analysis: Analyze the DSC thermogram (heat flow vs. temperature) to identify endothermic (e.g., melting) and exothermic (e.g., crystallization, decomposition) events.

Data Presentation: Thermal Analysis Summary

CompoundDecomposition Onset (TGA, °C)Melting Point (DSC, °C)
Pyrazolone Derivative A210185
Pyrazolone Derivative B255220

Visualizations

Experimental_Workflow_Pyrazolone_Characterization cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization cluster_spectroscopy Spectroscopy cluster_chromatography Chromatography cluster_thermal Thermal Analysis cluster_data Data Analysis & Reporting Pyrazolone_Synthesis Pyrazolone Derivative Synthesis Purification Purification (e.g., Recrystallization, Column Chromatography) Pyrazolone_Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR MS Mass Spec. Purification->MS HPLC HPLC (Purity, Quantification) Purification->HPLC GCMS GC-MS (Isomer Separation) Purification->GCMS TGA TGA (Thermal Stability) Purification->TGA DSC DSC (Melting Point) Purification->DSC Data_Analysis Structure Elucidation & Purity Assessment NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis GCMS->Data_Analysis TGA->Data_Analysis DSC->Data_Analysis Reporting Application Notes & Protocols Data_Analysis->Reporting

Caption: Workflow for pyrazolone synthesis and characterization.

Signaling_Pathway_Example Pyrazolone Pyrazolone Derivative Target_Protein Target Protein (e.g., Enzyme, Receptor) Pyrazolone->Target_Protein Binding Downstream_Signaling Downstream Signaling Cascade Target_Protein->Downstream_Signaling Modulation Biological_Response Biological Response (e.g., Anti-inflammatory) Downstream_Signaling->Biological_Response Leads to

Caption: Pyrazolone interaction with a biological target.

References

Application Notes and Protocols: The Use of 1-methyl-1H-pyrazol-5(4H)-one in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-1H-pyrazol-5(4H)-one and its derivatives are pivotal building blocks in the synthesis of a wide array of modern agrochemicals. The pyrazole scaffold is considered a "privileged structure" in agrochemical discovery due to its versatile chemical nature, which allows for extensive functionalization to achieve potent and selective biological activity. This document provides detailed application notes and experimental protocols for the synthesis of key agrochemicals derived from this pyrazolone core, including fungicides, herbicides, and insecticides.

Agrochemicals Derived from this compound

The versatility of the pyrazolone ring system has led to the development of several classes of commercially successful agrochemicals, each with a distinct mode of action.

Fungicides: Succinate Dehydrogenase Inhibitors (SDHIs)

A significant class of fungicides derived from pyrazole precursors are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds are highly effective against a broad spectrum of fungal pathogens in various crops.[1]

  • Mode of Action: SDHI fungicides, such as pyraclostrobin, inhibit Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain of fungi. This disruption of the respiratory chain blocks ATP production, leading to fungal cell death.

  • Key Example: Pyraclostrobin

Herbicides: 4-hydroxyphenylpyruvate dioxygenase (HPPD) Inhibitors

Pyrazole-based herbicides are prominent in the class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These are used for the control of broadleaf weeds in crops like corn and cereals.

  • Mode of Action: These herbicides inhibit the HPPD enzyme, which is crucial for the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of this enzyme leads to the bleaching of new plant growth and ultimately, plant death.[1]

  • Key Example: Pyrasulfotole

Insecticides

Pyrazole-based insecticides are effective against a wide range of agricultural pests, primarily targeting the nervous system or energy metabolism.

  • Mode of Action: One key mode of action is the antagonism of the GABA-gated chloride channel in the central nervous system of insects, as seen with fipronil. This leads to neuronal hyperexcitation and death of the insect.

  • Key Example: Fipronil

Quantitative Data

The following tables summarize key quantitative data for representative agrochemicals synthesized from pyrazole precursors.

Table 1: Fungicidal Activity of Pyraclostrobin

Fungal SpeciesEC50 (µg/mL)Reference
Sclerotium rolfsii0.0291 - 1.0871 (mean: 0.4469)[2]
Ascochyta rabiei0.0012 - 0.0033 (mean: 0.0023)[3]
Fusarium pseudograminearumVarious[4]

Table 2: Herbicidal Activity of Pyrazole-based HPPD Inhibitors

CompoundTarget WeedActivity LevelReference
PyrasulfotoleBroadleaf weedsEffective[5]
Pyrazole Aromatic Ketone AnalogsChenopodium serotinum, Stellaria media, Brassica junceaExcellent at 37.5 g/ha

Table 3: Synthetic Yields of Key Pyrazole-based Agrochemicals and Intermediates

Compound/IntermediateStarting MaterialYield (%)Purity (%)Reference
1-(4-chlorophenyl)-3-hydroxypyrazolep-chlorophenylhydrazine hydrochloride79.898.9[6]
PyraclostrobinN-hydroxy-N-2-[N'-(4-chlorophenyl)pyrazol-3'-yloxymethyl]phenyl carbamate90.5 - 92.298.2 - 98.3[7]
Fipronil5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole9592[3]

Experimental Protocols

The following are detailed protocols for the synthesis of key intermediates and final agrochemical products derived from pyrazole structures.

Protocol 1: Synthesis of 1-(4-chlorophenyl)-3-hydroxypyrazole (A Key Intermediate for Pyraclostrobin)

This protocol describes the synthesis of a crucial pyrazole intermediate.

Materials and Reagents:

  • p-chlorophenylhydrazine hydrochloride

  • Ethanol

  • Sodium ethoxide

  • Acrylamide

  • Ferric chloride hexahydrate

  • Hydrochloric acid

  • Water

Procedure:

  • Combine 36.16 g (0.2 mol) of p-chlorophenylhydrazine hydrochloride with 216.96 g of ethanol at room temperature.

  • Add 31.6 g (0.46 mol) of sodium ethoxide and 21.52 g (0.3 mol) of acrylamide dropwise at 40°C.

  • Heat the mixture to 80°C and stir for 6 hours.

  • Monitor the reaction by liquid chromatography until the p-chlorophenylhydrazine hydrochloride peak disappears.

  • Distill under reduced pressure to remove ethanol.

  • Dissolve the residue in 145 g of water and add 5.46 g (0.02 mol) of ferric chloride hexahydrate.

  • Heat to 80°C and bubble air through the mixture (70 L/min) for 8 hours for oxidation.

  • Cool the reaction to 50°C and add 50 g of water.

  • Adjust the pH to 1 with hydrochloric acid.

  • Cool to 30°C and filter the precipitate to obtain 1-(4-chlorophenyl)-3-hydroxypyrazole.[6]

Protocol 2: Synthesis of Pyraclostrobin

This protocol outlines the final steps in the synthesis of the fungicide pyraclostrobin.

Materials and Reagents:

  • 1-(4-chlorophenyl)-3-hydroxypyrazole

  • Methyl [2-(bromomethyl)phenyl]methoxycarbamate

  • Potassium carbonate

  • Acetone

  • N,N-Dimethylformamide (DMF)

  • Methanol

Procedure:

  • In a reactor, combine 0.12 mol of 1-(4-chlorophenyl)-3-hydroxypyrazole, 0.15 mol of potassium carbonate, and acetone.

  • Prepare a solution of 0.1 mol of N-methoxy-N-2-bromomethylphenylcarbamate in DMF.

  • Heat the reactor contents to reflux.

  • Slowly add the N-methoxy-N-2-bromomethylphenylcarbamate solution to the reactor and continue to reflux for 7 hours.

  • After the reaction, filter and dry the solid.

  • Dissolve the solid material in anhydrous methanol with stirring.

  • Cool the solution to induce crystallization and obtain pyraclostrobin.[8]

Protocol 3: Synthesis of Pyrasulfotole (A Representative HPPD Inhibitor)

This protocol provides a general synthetic route for the herbicide pyrasulfotole.

Materials and Reagents:

  • 2-chloro-4-trifluoromethylbenzoic acid

  • Sodium methylsulfide

  • Hydrogen peroxide

  • Sulfonyl chloride

  • 1,3-dimethyl-5-pyrazolone

Procedure:

  • React 2-chloro-4-trifluoromethylbenzoic acid with sodium methylsulfide.

  • Treat the resulting product with hydrogen peroxide and sulfonyl chloride.

  • Finally, react the intermediate with 1,3-dimethyl-5-pyrazolone to yield pyrasulfotole.[5]

Protocol 4: Synthesis of Fipronil

This protocol describes the synthesis of the insecticide fipronil through the oxidation of a key intermediate.

Materials and Reagents:

  • 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole

  • Trichloroacetic acid

  • Methylene dichloride

  • Hydrogen peroxide (50% w/w)

  • Sodium sulfite

Procedure:

  • Dissolve 1500 g of trichloroacetic acid in 300 ml of methylene dichloride.

  • At 20°C, add 421 g (1 g mole) of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethyl thiopyrazole and allow it to dissolve.

  • Stir for 1 hour at 20°C.

  • Add 93 g of 50% w/w hydrogen peroxide over a period of 2 hours.

  • Continue the reaction until the conversion is greater than 95% as monitored by HPLC.

  • Destroy excess hydrogen peroxide with sodium sulfite.

  • Distill off the methylene dichloride under a mild vacuum to obtain fipronil.[3]

Visualizations

The following diagrams illustrate key pathways and workflows related to the synthesis and action of pyrazole-based agrochemicals.

knorr_synthesis diketone 1,3-Diketone reaction Cyclocondensation (Knorr Synthesis) diketone->reaction hydrazine Substituted Hydrazine hydrazine->reaction pyrazole Substituted Pyrazole reaction->pyrazole

Caption: A simplified workflow for the Knorr pyrazole synthesis.

sdhi_moa succinate Succinate complex_ii Complex II (Succinate Dehydrogenase) succinate->complex_ii e- fumarate Fumarate complex_ii->fumarate etc Electron Transport Chain complex_ii->etc sdhi SDHI Fungicide (e.g., Pyraclostrobin) sdhi->complex_ii Inhibits atp ATP Production Blocked etc->atp Leads to

Caption: Mode of action of SDHI fungicides.

hppd_moa hpp 4-Hydroxyphenylpyruvate hppd_enzyme HPPD Enzyme hpp->hppd_enzyme homogentisate Homogentisate hppd_enzyme->homogentisate plastoquinone Plastoquinone & Tocopherol Synthesis homogentisate->plastoquinone hppd_inhibitor HPPD Inhibitor Herbicide (e.g., Pyrasulfotole) hppd_inhibitor->hppd_enzyme Inhibits bleaching Bleaching & Plant Death plastoquinone->bleaching Leads to

Caption: Mode of action of HPPD inhibitor herbicides.

fipronil_moa gaba GABA gaba_receptor GABA-gated Chloride Channel gaba->gaba_receptor Binds to cl_ion Cl- Ions gaba_receptor->cl_ion Opens for hyperexcitation Neuronal Hyperexcitation & Insect Death gaba_receptor->hyperexcitation Blockage leads to hyperpolarization Neuronal Inhibition (Hyperpolarization) cl_ion->hyperpolarization Influx leads to fipronil Fipronil fipronil->gaba_receptor Blocks

Caption: Mode of action of Fipronil.

References

Synthetic Routes to Functionalized Pyrazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized pyrazoles, a core scaffold in many pharmaceutical agents and functional materials. The following sections outline three robust and versatile synthetic methodologies: the classical Knorr Pyrazole Synthesis for 1,3,5-trisubstituted pyrazoles, a multicomponent approach for the efficient construction of pyrano[2,3-c]pyrazoles, and a 1,3-dipolar cycloaddition for the regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles.

Knorr Pyrazole Synthesis of 1,3,5-Trisubstituted Pyrazoles

The Knorr pyrazole synthesis is a fundamental and widely used method for the construction of the pyrazole ring.[1][2] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions.[1][3] This method is valued for its simplicity and the ready availability of starting materials.[1]

General Reaction Scheme:

Knorr_Synthesis cluster_reactants Reactants cluster_products Products R1_CO_CH2_CO_R3 1,3-Dicarbonyl Compound Reaction + R1_CO_CH2_CO_R3->Reaction R2_NHNH2 Hydrazine Derivative R2_NHNH2->Reaction Pyrazole 1,3,5-Trisubstituted Pyrazole H2O 2 H₂O Reaction_Label Acid Catalyst Heat Reaction->Reaction_Label Reaction_Label->Pyrazole Reaction_Label->H2O

Caption: General workflow for the Knorr pyrazole synthesis.

Quantitative Data Summary
Entry1,3-Dicarbonyl Compound (R¹, R³)Hydrazine (R²)ProductYield (%)Ref.
1Acetylacetone (CH₃, CH₃)Phenylhydrazine1,5-Dimethyl-3-phenyl-1H-pyrazole & 1,3-Dimethyl-5-phenyl-1H-pyrazoleMixture[1]
2Ethyl acetoacetate (CH₃, OEt)Phenylhydrazine3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one82[4]
3Dibenzoylmethane (Ph, Ph)Hydrazine hydrate3,5-Diphenyl-1H-pyrazoleHigh[5]
41-Phenyl-1,3-butanedione (Ph, CH₃)Phenylhydrazine5-Methyl-1,3-diphenyl-1H-pyrazole & 3-Methyl-1,5-diphenyl-1H-pyrazoleMixture[1]
Detailed Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one[4]
  • Reaction Setup: In a microwave-safe vial, mix ethyl acetoacetate (1.0 mmol) and phenylhydrazine (1.0 mmol).

  • Microwave Irradiation: Irradiate the neat reaction mixture in a microwave reactor at a power input of 20% for 4 minutes.

  • Work-up: After cooling, the reaction mixture is neutralized with dilute HCl until the pH reaches 6.

  • Extraction: Extract the mixture with ethyl acetate (2 x 25 mL).

  • Purification: Combine the organic layers, wash with water (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The residue is purified by column chromatography on silica gel (ethyl acetate/petroleum ether, 1:9) to afford the desired product.

Multicomponent Synthesis of Pyrano[2,3-c]pyrazoles

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules in a single step. The synthesis of pyrano[2,3-c]pyrazoles can be achieved through a four-component reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate.[6][7]

General Reaction Scheme:

MCR_Pyrano_Pyrazole cluster_reactants Reactants cluster_product Product Aldehyde Aldehyde Reaction + Aldehyde->Reaction Malononitrile Malononitrile Malononitrile->Reaction EAA Ethyl Acetoacetate EAA->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction PyranoPyrazole Pyrano[2,3-c]pyrazole Reaction_Label Catalyst Solvent, Reflux Reaction->Reaction_Label Reaction_Label->PyranoPyrazole

Caption: Workflow for the multicomponent synthesis of pyrano[2,3-c]pyrazoles.

Quantitative Data Summary
EntryAldehydeCatalystSolventYield (%)Ref.
1BenzaldehydeCuO NPs (15 mg)Water95[7]
24-ChlorobenzaldehydeCuO NPs (15 mg)Water92[7]
34-MethoxybenzaldehydeCuO NPs (15 mg)Water94[7]
4Thiophene-2-carbaldehydeNone (Ball Milling)Solvent-freeHigh[8]
54-NitrobenzaldehydeNMPyTsSolvent-free92[9]
Detailed Experimental Protocol: CuO Nanoparticle Catalyzed Synthesis of 6-Amino-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile[7]
  • Reaction Mixture: In a round-bottom flask, a mixture of ethyl acetoacetate (1.0 mmol), malononitrile (1.0 mmol), benzaldehyde (1.0 mmol), hydrazine hydrate (1.0 mmol), and copper oxide nanoparticles (CuO NPs, 15 mg) is prepared in water as the solvent.

  • Reaction Conditions: The mixture is stirred under reflux conditions. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Catalyst Recovery: Upon completion, the reaction mixture is cooled to room temperature. The CuO nanoparticle catalyst is separated using an external magnet.

  • Product Isolation: The catalyst is washed with hot ethanol. The combined filtrate is concentrated, and the resulting solid is recrystallized from ethanol to yield the pure product. The catalyst can be washed, dried, and reused for subsequent reactions.[7]

1,3-Dipolar Cycloaddition for the Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles

1,3-Dipolar cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings with high regioselectivity. The reaction of in situ generated nitrile imines with suitable dipolarophiles, such as enaminones, provides an efficient route to fully substituted pyrazoles.[10]

General Reaction Scheme:

Dipolar_Cycloaddition cluster_reactants Reactants cluster_product Product Hydrazonoyl_Chloride Hydrazonoyl Chloride Nitrile_Imine Nitrile Imine (in situ) Hydrazonoyl_Chloride->Nitrile_Imine Base Enaminone Enaminone Reaction + Enaminone->Reaction Tetrasub_Pyrazole 1,3,4,5-Tetrasubstituted Pyrazole Nitrile_Imine->Reaction Reaction_Label Solvent Heat Reaction->Reaction_Label Reaction_Label->Tetrasub_Pyrazole

Caption: Workflow for the 1,3-dipolar cycloaddition synthesis of pyrazoles.

Quantitative Data Summary
EntryHydrazonoyl Chloride (Ar¹, Ar²)Enaminone (R¹, R²)ProductYield (%)Ref.
1N-phenyl-benzohydrazonoyl chloride4-(Dimethylamino)-3-buten-2-one1-(5-Methyl-1,3-diphenyl-1H-pyrazol-4-yl)ethanone95[10]
2N-phenyl-4-methoxybenzohydrazonoyl chloride4-(Dimethylamino)-3-buten-2-one1-(3-(4-Methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone93[10]
3N-phenyl-4-chlorobenzohydrazonoyl chloride4-(Dimethylamino)-3-buten-2-one1-(3-(4-Chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone96[10]
4N-phenyl-benzohydrazonoyl chloride1-Phenyl-3-(dimethylamino)-2-propen-1-onePhenyl(1,3,5-triphenyl-1H-pyrazol-4-yl)methanone92[10]
Detailed Experimental Protocol: Synthesis of 1-(5-Methyl-1,3-diphenyl-1H-pyrazol-4-yl)ethanone[10]
  • Reactant Preparation: In a suitable reaction vessel, dissolve the enaminone (e.g., 4-(dimethylamino)-3-buten-2-one, 1.0 mmol) and the corresponding hydrazonoyl chloride (e.g., N-phenyl-benzohydrazonoyl chloride, 1.0 mmol) in a suitable solvent such as toluene.

  • Base Addition: Add a base, for instance, triethylamine (1.2 mmol), to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80 °C) and monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to obtain the pure 1,3,4,5-tetrasubstituted pyrazole. The provided reference reports a yield of 95% for 1-(5-Methyl-1,3-diphenyl-1H-pyrazol-4-yl)ethanone.[10] Spectroscopic data (¹H NMR, ¹³C NMR, and ESI-MS) confirms the structure of the product.[10]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-methyl-1H-pyrazol-5(4H)-one, a crucial intermediate in pharmaceutical development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly through the common route of reacting ethyl acetoacetate with methylhydrazine.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction.- Increase reaction time or temperature. Consider using a higher boiling point solvent like ethanol or refluxing for 4-10 hours.[1] - Suboptimal reactant ratio.
Formation of Isomeric Impurity (1-methyl-3-methyl-1H-pyrazol-5(4H)-one) - Lack of regioselectivity in the initial condensation reaction.- Control the reaction temperature. Adding methylhydrazine at a lower temperature (e.g., 0-10°C) before heating can improve selectivity.[2] - The choice of solvent can influence selectivity. Acetic acid as a solvent has been shown to favor the desired isomer.[3][4]
Product is an Oil or Difficult to Crystallize - Presence of residual solvent.- Ensure complete removal of the solvent using a rotary evaporator and then drying under high vacuum.[5] - Impurities depressing the melting point.
Colored Product - Presence of trace impurities or degradation products.- Treat a solution of the product with activated charcoal to adsorb colored impurities, followed by filtration through celite and recrystallization.[5] - Pass a solution of the compound through a short plug of silica gel.[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely used method is the cyclocondensation reaction between ethyl acetoacetate and methylhydrazine.[6][7] This method is popular due to the ready availability and low cost of the starting materials. Yields can be high, often exceeding 85%, under optimized conditions.[8]

Q2: What are the typical reaction conditions for the synthesis of this compound?

A2: Typical conditions involve reacting ethyl acetoacetate with methylhydrazine in a solvent such as ethanol. The reaction mixture is often heated under reflux for several hours.[1][9] Some protocols suggest the addition of a catalytic amount of acid, like glacial acetic acid, to promote the reaction.[1] Solvent-free reactions have also been reported, offering a greener alternative.[6]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10] A suitable solvent system, for example, a mixture of ethyl acetate and hexane, can be used to separate the product from the starting materials.

Q4: What are the best methods for purifying the final product?

A4: The most common purification techniques are recrystallization and column chromatography.[5] For recrystallization, ethanol or mixtures of ethanol and water are often effective.[10] For column chromatography, silica gel is typically used with a gradient of ethyl acetate in hexane as the eluent.[5]

Q5: What are the key safety precautions to take during this synthesis?

A5: Methylhydrazine is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood. The reaction should be conducted with care, especially when heating.

Experimental Protocols

Protocol 1: Synthesis of this compound in Ethanol

This protocol is adapted from literature procedures for the cyclocondensation of ethyl acetoacetate and methylhydrazine.[1]

Materials:

  • Ethyl acetoacetate

  • Methylhydrazine

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

  • Add methylhydrazine (1.1 equivalents) dropwise to the solution at room temperature with stirring.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4-10 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis of this compound EAA Ethyl Acetoacetate Intermediate Hydrazone Intermediate EAA->Intermediate + MH Methylhydrazine MH->Intermediate Product This compound Intermediate->Product Cyclization (Heat) Solvent Ethanol, Acetic Acid (cat.)

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed CheckReactionTime Increase Reaction Time/Temp? Start->CheckReactionTime CheckRatio Optimize Reactant Ratio? CheckReactionTime->CheckRatio No IncreaseTime Reflux for longer duration CheckReactionTime->IncreaseTime Yes CheckCatalyst Add Acid Catalyst? CheckRatio->CheckCatalyst No AdjustRatio Use slight excess of methylhydrazine CheckRatio->AdjustRatio Yes CheckPurity Purification Issue? CheckCatalyst->CheckPurity No AddCatalyst Add catalytic glacial acetic acid CheckCatalyst->AddCatalyst Yes Purify Recrystallize or use column chromatography CheckPurity->Purify Yes End Yield Improved CheckPurity->End No IncreaseTime->CheckRatio AdjustRatio->CheckCatalyst AddCatalyst->CheckPurity Purify->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of Pyrazolone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of pyrazolone isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of pyrazolone isomers often challenging?

The separation of pyrazolone isomers, particularly regioisomers, can be difficult due to their very similar physicochemical properties, such as polarity, molecular weight, and pKa.[1][2] These similarities result in comparable retention times in chromatography and similar solubilities in various solvents, making baseline separation a significant challenge. For chiral isomers (enantiomers), the challenge lies in their identical physical and chemical properties in an achiral environment, necessitating the use of chiral selectors for separation.[3][4]

Q2: What are the primary techniques for purifying pyrazolone isomers?

The most common and effective techniques for the purification of pyrazolone isomers are:

  • Column Chromatography: This is a widely used method for separating both regioisomers and, with chiral stationary phases, enantiomers.[1][5] Techniques include normal-phase, reversed-phase, and chiral high-performance liquid chromatography (HPLC).[1][6]

  • Crystallization: Fractional crystallization is a powerful technique for separating isomers that have slight differences in solubility in a particular solvent or solvent mixture.[1][7] It can be a highly effective method for obtaining high-purity isomers.

  • Salt Formation: Exploiting the basicity of the pyrazole nitrogen atoms, treatment with an acid can form salts.[1] These salts may have different crystallization properties compared to the free bases or the salt of the regioisomer, enabling separation through crystallization.[8]

Troubleshooting Guides

Guide 1: Column Chromatography Issues

Problem: Poor or no separation of regioisomers on a silica gel column.

Possible Cause Troubleshooting Strategy
Inappropriate Solvent System (Eluent) Systematically screen solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation (difference in Rf values). Start with a non-polar solvent (e.g., hexane) and gradually increase polarity by adding ethyl acetate, dichloromethane, or methanol.[9]
Similar Polarity of Isomers Deactivating the silica gel with a small amount of triethylamine or using neutral alumina can sometimes improve the separation of basic pyrazole compounds.[1] Consider using reversed-phase (C18) chromatography as an alternative.[1]
Column Overload The sample concentration may be too high, leading to broad, overlapping peaks. Try diluting the sample and injecting a smaller volume.[10]
Secondary Interactions Basic pyrazolone isomers can interact with acidic residual silanols on the silica backbone, causing peak tailing. Use a modern, end-capped column or add a competing base like triethylamine to the mobile phase (note: this is not mass spectrometry friendly).[10]

Problem: Chiral separation of enantiomers is unsuccessful.

Possible Cause Troubleshooting Strategy
Incorrect Chiral Stationary Phase (CSP) The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are commonly used.[11] The resolving ability of a CSP can be highly dependent on the specific pyrazolone structure. It may be necessary to screen different types of chiral columns.
Suboptimal Mobile Phase For polysaccharide-based CSPs, both normal-phase (e.g., n-hexane/ethanol) and polar organic modes (e.g., acetonitrile, methanol) should be investigated.[11] The composition of the mobile phase significantly impacts chiral recognition.
Temperature Effects Decreasing the column temperature can sometimes lead to better separation and resolution, although it may increase the analysis time.[6][12]
Poor Peak Shape The solubility of the analyte in the mobile phase is crucial. The polar organic mode can offer advantages such as shorter analysis times, higher plate numbers, and better peak shapes due to higher solute solubility.[11]
Guide 2: Crystallization Difficulties

Problem: Co-crystallization of isomers or failure to crystallize.

Possible Cause Troubleshooting Strategy
Inappropriate Solvent Experiment with a wide range of solvents and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find a system where the desired isomer has lower solubility than the undesired one at a given temperature.[1]
Supersaturation Issues Control the rate of cooling or solvent evaporation. Slow cooling or slow evaporation generally yields better quality crystals and can improve selectivity.[13]
High Solubility If the compound is too soluble and oils out, try a solvent in which it is less soluble.[13] Vapor diffusion, where a volatile non-solvent slowly diffuses into a solution of the compound, can be an effective technique for obtaining crystals from small amounts of material.[13]
Purity Issues Impurities can sometimes inhibit crystallization. Consider a preliminary purification step, such as flash chromatography, to remove baseline impurities before attempting crystallization.
Formation of a Racemic Compound For enantiomers, if a racemic compound (a 1:1 mixture that crystallizes together) is formed, direct crystallization will not work. In such cases, chiral chromatography or the use of a chiral resolving agent to form diastereomers is necessary.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Pyrazolone Isomer Separation

Isomer Type Technique Stationary Phase Mobile Phase Resolution (Rs) Reference
RegioisomersColumn ChromatographySilica GelEthyl AcetateBaseline Separation[5][14]
Chiral EnantiomersChiral HPLCLux cellulose-2n-hexane/ethanolUp to 18[11]
Chiral EnantiomersChiral HPLCLux amylose-2n-hexane/ethanolUp to 30[11]
Chiral EnantiomersChiral HPLCCHIRALPAK® IBn-hexane/2-propanol2.40 (fipronil)[6]
Chiral EnantiomersChiral HPLCCHIRALPAK® IBn-hexane/2-propanol3.40 (flufiprole)[6]

Experimental Protocols

Protocol 1: General Procedure for Regioisomer Separation by Silica Gel Column Chromatography
  • TLC Analysis: Develop a suitable solvent system using TLC. The ideal system will show a clear separation between the two regioisomer spots.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Carefully pour the slurry into the column, allowing it to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude mixture of pyrazolone isomers in a minimal amount of the eluent or a compatible solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the solvent system determined from the TLC analysis. A gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary to effectively separate the isomers.

  • Fraction Collection: Collect fractions and monitor the separation by TLC to identify which fractions contain the pure isomers.

  • Solvent Removal: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the purified products.

Protocol 2: Enantioselective Separation by Chiral HPLC
  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns like Lux cellulose-2 or Lux amylose-2 are good starting points.[11]

  • Mobile Phase Preparation: Prepare the mobile phase. For normal-phase separation, a mixture of n-hexane and an alcohol (e.g., ethanol or 2-propanol) is common.[6][11] For polar organic mode, pure solvents like acetonitrile or methanol can be used.[11] Ensure all solvents are HPLC grade and are properly degassed.

  • System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Injection: Dissolve the racemic pyrazolone mixture in the mobile phase and inject a small volume onto the column.

  • Detection and Data Analysis: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength. The separation efficiency is evaluated by the resolution (Rs) between the two enantiomer peaks.

  • Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., the percentage of the polar modifier) or the column temperature to improve resolution.[6]

Visualizations

experimental_workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analysis & Final Product crude Crude Pyrazolone Isomer Mixture chromatography Column Chromatography crude->chromatography crystallization Crystallization crude->crystallization analysis Purity Analysis (TLC, HPLC, NMR) chromatography->analysis crystallization->analysis isomer1 Pure Isomer 1 analysis->isomer1 isomer2 Pure Isomer 2 analysis->isomer2

Caption: General workflow for the purification of pyrazolone isomers.

troubleshooting_logic cluster_chromatography Chromatography Issues cluster_crystallization Crystallization Issues start Poor Isomer Separation check_solvent Optimize Mobile Phase? start->check_solvent Chromatography screen_solvents Screen Different Solvents? start->screen_solvents Crystallization change_column Change Stationary Phase? check_solvent->change_column No success Successful Separation check_solvent->success Yes adjust_temp Adjust Temperature? change_column->adjust_temp No change_column->success Yes adjust_temp->success Yes control_rate Control Cooling/Evaporation Rate? screen_solvents->control_rate No screen_solvents->success Yes control_rate->success Yes

Caption: Decision tree for troubleshooting pyrazolone isomer separation.

References

Technical Support Center: Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions in the synthesis of pyrazoles, particularly from 1,3-dicarbonyl compounds and hydrazines (the Knorr pyrazole synthesis).

Troubleshooting Guide

This section addresses specific issues encountered during pyrazole synthesis in a question-and-answer format.

Problem: Low or No Yield

Question: My reaction has a very low yield or appears to have failed completely. What are the common causes and how can I fix it?

Answer: Low yields in pyrazole synthesis often stem from issues with starting materials, reaction conditions, or competing side reactions.[1] Here is a systematic approach to troubleshooting:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure. Impurities can introduce side reactions, while degraded hydrazine reagents will have lower reactivity.[1][2] Using a freshly opened or purified hydrazine is recommended.[1]

  • Optimize Reaction Conditions:

    • Temperature: Elevated temperatures can sometimes lead to the formation of tar-like substances or degradation. Consider running the reaction at a lower temperature for a longer duration.[2] Conversely, for some substrates, higher temperatures may be needed to drive the reaction to completion.[2]

    • pH: The reaction is typically acid-catalyzed.[3][4] If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the mixture can become too acidic, promoting byproduct formation. Adding a mild base like sodium acetate can lead to a cleaner reaction.[1]

    • Solvent: The choice of solvent can be critical. While ethanol or acetic acid are common, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve reaction outcomes.[5][6]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product. This helps in determining the optimal reaction time and identifying the presence of stable intermediates or byproducts.[1]

  • Consider Catalysis: In some cases, a catalyst may be necessary to facilitate the reaction.[7] Lewis acids such as Yb(OTf)₃ or nano-ZnO have been used to improve yields.[2][8]

Problem: Formation of Two Regioisomers

Question: My reaction with an unsymmetrical dicarbonyl and/or substituted hydrazine is producing a mixture of two isomers. How can I control the regioselectivity?

Answer: The formation of regioisomers is a very common challenge in pyrazole synthesis.[1] The initial attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of products.[1][5]

Strategies to Improve Regioselectivity:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity of the reaction.[5] These solvents can influence the reactivity of the carbonyl groups and favor one reaction pathway over the other.

  • pH Control: The regioselectivity is often pH-dependent. Acidic conditions can favor the initial attack at the more sterically accessible or electronically activated carbonyl group.

  • Steric and Electronic Effects: The substituents on both the dicarbonyl and the hydrazine play a crucial role.[1] A bulky substituent on the dicarbonyl may hinder the approach of the hydrazine, directing the attack to the other carbonyl group.

The following diagram illustrates the competing pathways leading to the formation of two regioisomers.

G cluster_reactants Reactants cluster_products Products R1COR2 Unsymmetrical 1,3-Dicarbonyl Intermediate Hydrazone Intermediates R1COR2->Intermediate Initial Attack R3NHNH2 Substituted Hydrazine R3NHNH2->Intermediate Isomer1 Regioisomer 1 Intermediate->Isomer1 Pathway A (e.g., Attack at C1) Isomer2 Regioisomer 2 Intermediate->Isomer2 Pathway B (e.g., Attack at C3) Control Controlled by: - Solvent (e.g., TFE/HFIP) - pH - Steric/Electronic Factors Intermediate->Control

Caption: Competing pathways in the synthesis of pyrazole regioisomers.

Data on Solvent Effect on Regioselectivity

The choice of solvent can significantly alter the ratio of the two main regioisomers formed.

ReactantsSolventRatio of Isomer 1 : Isomer 2Reference
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione + MethylhydrazineEtOH70 : 30[5]
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione + MethylhydrazineTFE94 : 6[5]
1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione + MethylhydrazineHFIP>99 : <1[5]
Problem: Product is Impure or Discolored

Question: My final product is difficult to purify, or the reaction mixture turned dark/tarry. What causes this and what can I do?

Answer: Impurity and discoloration often point to side reactions or degradation of starting materials.[1]

  • Source of Color: Discoloration is common when using hydrazine salts like phenylhydrazine hydrochloride.[1] This can be due to the formation of colored impurities from the hydrazine itself, especially under acidic conditions.[1] Running the reaction under an inert atmosphere (N₂ or Ar) can sometimes prevent oxidative processes that lead to colored byproducts.[1]

  • Polymerization/Degradation: At high temperatures, starting materials or intermediates can polymerize or degrade, leading to the formation of tar.[2] It is important to ensure the purity of the starting materials, as impurities can catalyze these side reactions.[2]

  • Purification Strategies:

    • Recrystallization: This is often an effective method for purification.[1]

    • Column Chromatography: Silica gel column chromatography is a standard method for separating the desired pyrazole from byproducts and regioisomers.[1][9]

    • Acid-Base Extraction: Pyrazoles can be protonated to form salts. In some cases, dissolving the crude product in a solvent and treating it with an acid can cause the pyrazolium salt to crystallize, leaving impurities behind in the solution.[10][11]

The following diagram outlines a general workflow for troubleshooting common issues in pyrazole synthesis.

G Start Problem in Pyrazole Synthesis LowYield Low Yield Start->LowYield ImpureProduct Impure Product/ Discoloration Start->ImpureProduct IsomerMix Regioisomer Mixture Start->IsomerMix CheckPurity 1. Check Starting Material Purity LowYield->CheckPurity Action ImpureProduct->CheckPurity Purify Purification Strategy (Chromatography, Recrystallization) ImpureProduct->Purify Action OptimizeCond 2. Optimize Conditions (Temp, pH, Solvent) IsomerMix->OptimizeCond ChangeSolvent Change Solvent (e.g., TFE, HFIP) IsomerMix->ChangeSolvent Action CheckPurity->OptimizeCond Monitor 3. Monitor Reaction (TLC, LC-MS) OptimizeCond->Monitor ChangeSolvent->Purify

Caption: A troubleshooting workflow for pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

The synthesis of pyrazoles from a 1,3-dicarbonyl compound and a hydrazine proceeds via a cyclocondensation reaction.[12] The mechanism involves an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on a carbonyl carbon.[12] This is followed by an intramolecular condensation and dehydration to form the stable, aromatic pyrazole ring.[12]

Q2: My NMR shows a byproduct that isn't a regioisomer. What could it be?

Besides regioisomers, other side products can form:

  • Incomplete Cyclization: The reaction may stall at the hydrazone or enamine intermediate stage, especially if reaction times are too short or temperatures are too low.[13]

  • Pyrazolones: If using a β-ketoester as the dicarbonyl component, a pyrazolone can be formed.[14]

  • N-Arylhydrazones: In some cases, N-arylhydrazones can be obtained as byproducts.[8]

Q3: Can I separate the regioisomers if I cannot synthesize one selectively?

Yes, separation is often possible, though it can be challenging. Silica gel column chromatography is the most common method used to separate pyrazole regioisomers.[5][9] The success of the separation depends on the difference in polarity between the two isomers.

Experimental Protocols

Protocol 1: General Synthesis of a Pyrazole

This protocol is a general guideline for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and hydrazine hydrate.[12]

Materials:

  • 1,3-Dicarbonyl Compound (1.0 eq)

  • Hydrazine Hydrate (1.0-1.2 eq)

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol.[12]

  • Reagent Addition: Add hydrazine hydrate (1.0-1.2 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[12]

  • Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction's progress using TLC.[12]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.[12]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Protocol 2: Regioselective Synthesis Using a Fluorinated Alcohol

This protocol is adapted from methods showing improved regioselectivity in fluorinated solvents.[5][6]

Materials:

  • Unsymmetrical 1,3-Diketone (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE) as solvent

  • Standard work-up and purification reagents

Procedure:

  • Dissolve the 1,3-diketone (1.0 eq) in TFE in a round-bottom flask.[6]

  • Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.[6]

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.[6]

  • Cool the reaction mixture and remove the TFE under reduced pressure.[6]

  • Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash with water and brine.[6]

  • Dry the organic layer, filter, and concentrate.[6]

  • Purify the crude product by silica gel column chromatography to isolate the major regioisomer.[6]

  • Characterize the product using NMR spectroscopy to confirm its structure and assess isomeric purity.[6]

References

Technical Support Center: Optimizing Pyrazolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the synthesis of pyrazolones.

Troubleshooting and FAQs

This section addresses common issues encountered during pyrazolone synthesis, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My pyrazolone synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in pyrazolone synthesis, most commonly the Knorr synthesis, can arise from several factors.[1] The primary issues often relate to the purity of starting materials, suboptimal reaction conditions, or inefficient purification.

Troubleshooting Steps for Low Yield:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) and the hydrazine derivative are of high purity.[1] Impurities can lead to side reactions, reducing the yield and complicating the purification process. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: A slight excess (1.0-1.2 equivalents) of the hydrazine can sometimes drive the reaction to completion.

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]

  • Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyl compounds or incomplete cyclization.[1]

Q2: I am observing the formation of two different products (regioisomers). How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[1] Regioselectivity is influenced by steric and electronic factors of the substituents on both reactants, as well as the reaction conditions.

Strategies to Improve Regioselectivity:

  • Solvent Choice: The solvent can have a significant impact on the ratio of regioisomers formed. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.

  • pH Control: The acidity or basicity of the reaction medium can influence which carbonyl group is more reactive. Acid catalysis is common in Knorr pyrazole synthesis.

  • Temperature Adjustment: In some cases, lower temperatures may favor the formation of one regioisomer over the other.

Q3: The reaction mixture has turned a dark yellow or red color. Is this normal and how can I obtain a pure, colorless product?

A3: Discoloration is a frequent observation in Knorr pyrazolone synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material. The reaction mixture can also become acidic, which may promote the formation of colored byproducts.

Solutions for Discoloration:

  • Use of a Mild Base: The addition of a mild base, such as sodium acetate, can help to neutralize any acid formed and lead to a cleaner reaction profile.

  • Purification Techniques:

    • Recrystallization: This is an effective method for purifying the final product and removing colored impurities. Common solvents for recrystallization of pyrazolones include ethanol, methanol, and ethanol/water mixtures.

    • Activated Charcoal: Adding a small amount of activated charcoal to the hot solution before filtration during recrystallization can help adsorb colored impurities. However, be aware that this may also slightly reduce the overall yield.

Q4: During purification by recrystallization, my product is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point. Here are several strategies to address this issue:

  • Increase Solvent Volume: Add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution to lower the saturation temperature. This allows crystallization to occur at a temperature below the compound's melting point.

  • Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container can promote gradual cooling and prevent rapid precipitation as an oil.

  • Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.

  • Use a Seed Crystal: If a small amount of the pure, solid material is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.

Data on Reaction Condition Optimization

The following tables summarize quantitative data on the effect of various reaction parameters on the yield of pyrazolone synthesis.

Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis

1,3-Dicarbonyl CompoundHydrazineSolventTemperature (°C)Time (h)Regioisomeric Ratio (A:B)Reference
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineEthanolReflux115:85J. Org. Chem. 2007, 72, 5419-5425
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineTFERT<185:15J. Org. Chem. 2007, 72, 5419-5425
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedioneMethylhydrazineHFIPRT<197:3J. Org. Chem. 2007, 72, 5419-5425
1-phenyl-1,3-butanedionePhenylhydrazineEthanolReflux275:25J. Org. Chem. 2007, 72, 5419-5425
1-phenyl-1,3-butanedionePhenylhydrazineTFERT<195:5J. Org. Chem. 2007, 72, 5419-5425
1-phenyl-1,3-butanedionePhenylhydrazineHFIPRT<1>99:1J. Org. Chem. 2007, 72, 5419-5425

Regioisomer A is the 3-substituted pyrazole and B is the 5-substituted pyrazole. TFE: 2,2,2-Trifluoroethanol; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol; RT: Room Temperature.

Table 2: Comparison of Catalysts for Pyrazolone Synthesis

Reactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
FuranoneThiosemicarbazideNoneEthanolReflux13-1850-70Int. J. Pharm. Sci. Rev. Res., 25(2), 2014, 153-158[2]
FuranoneThiosemicarbazideH₄SiW₁₂O₄₀·nH₂OEthanolReflux5-875-80Int. J. Pharm. Sci. Rev. Res., 25(2), 2014, 153-158[2]

Table 3: Microwave-Assisted vs. Conventional Heating for Pyrazolone Synthesis

Synthesis MethodTemperature (°C)TimePower (W)Yield (%)Reference
Conventional752 hoursN/A72-90Curr. Microwave Chem. 2021, 8, 1-11[3]
Microwave-Assisted605 minutes5091-98Curr. Microwave Chem. 2021, 8, 1-11[3]
Conventional801 hourN/A48-85Curr. Microwave Chem. 2021, 8, 1-11[3]
Microwave-Assisted802 minutes15062-92Curr. Microwave Chem. 2021, 8, 1-11[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)

This protocol details the synthesis of a common pyrazolone, 3-methyl-1-phenyl-2-pyrazolin-5-one, also known as Edaravone.

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Glacial acetic acid (optional, as catalyst)

  • Ethanol (for recrystallization)

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully combine ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic. A few drops of glacial acetic acid can be added as a catalyst.[4]

  • Heating: Heat the reaction mixture under reflux for approximately 1 hour.[5][6]

  • Isolation: After cooling the reaction mixture, a viscous syrup will be obtained.[5][6]

  • Crystallization: Cool the syrup in an ice bath and add a small amount of cold ethanol or diethyl ether. Stir vigorously to induce crystallization of the crude product.

  • Purification: Collect the solid product by vacuum filtration. The pure pyrazolone can be obtained by recrystallization from ethanol.[5][6][7]

Protocol 2: Synthesis of a Phenyl-Substituted Pyrazolone

This protocol describes the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[5][8]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

  • Ethyl acetate/Hexane (for TLC)

Procedure:

  • Reaction Setup: In a 20-mL vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[5][8]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[5][8]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[5][8]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[5][8]

  • Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[5][8]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[5]

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[5][8]

Visual Guides

Knorr Pyrazolone Synthesis Workflow

Knorr_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Combine 1,3-Dicarbonyl and Hydrazine start->reactants 1 solvent Add Solvent and Catalyst reactants->solvent 2 heat Heat under Reflux solvent->heat 3 monitor Monitor by TLC heat->monitor 4 cool Cool Reaction Mixture monitor->cool 5 crystallize Induce Crystallization cool->crystallize 6 filter Filter Product crystallize->filter 7 recrystallize Recrystallize filter->recrystallize 8 dry Dry Pure Product recrystallize->dry 9 end End dry->end 10

Caption: A typical experimental workflow for the Knorr pyrazolone synthesis.

Troubleshooting Low Yield

Troubleshooting_Low_Yield cluster_materials Starting Materials cluster_conditions Reaction Conditions cluster_purification Purification start Low Yield Observed check_purity Check Purity of 1,3-Dicarbonyl and Hydrazine start->check_purity check_stoichiometry Verify Stoichiometry check_purity->check_stoichiometry optimize_temp Optimize Temperature check_stoichiometry->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time optimize_solvent Evaluate Solvent optimize_time->optimize_solvent optimize_catalyst Consider Catalyst optimize_solvent->optimize_catalyst review_purification Review Purification Method optimize_catalyst->review_purification end Improved Yield review_purification->end

Caption: A logical workflow for troubleshooting low yield in pyrazolone synthesis.

References

Technical Support Center: Characterization of Pyrazolone Tautomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the characterization of pyrazolone tautomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary tautomeric forms of pyrazolones?

A1: Pyrazolone derivatives can exist in several tautomeric forms depending on the substitution pattern. For pyrazol-5-ones, the three principal tautomers are the CH form (2,4-dihydro-3H-pyrazol-3-one), the OH form (1H-pyrazol-5-ol), and the NH form (1,2-dihydro-3H-pyrazol-3-one).[1][2] The relative stability and predominance of these forms are influenced by factors such as the nature of substituents, the solvent used, concentration, and temperature.[1]

Q2: Why is the characterization of pyrazolone tautomers so challenging?

A2: The characterization is challenging due to the rapid interconversion between tautomers in solution, a phenomenon known as prototropic tautomerism.[1][3] This dynamic equilibrium often results in averaged spectroscopic signals, making it difficult to assign specific structures. Furthermore, the tautomeric equilibrium is highly sensitive to the surrounding environment, including solvent polarity and hydrogen-bonding capabilities, leading to different predominant forms under various experimental conditions.[2][4]

Q3: Which analytical techniques are most effective for characterizing pyrazolone tautomers?

A3: A combination of techniques is typically required for unambiguous characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N): NMR is a powerful tool for studying tautomerism in solution.[5] By comparing chemical shifts and coupling constants with those of "fixed" derivatives (where the mobile proton is replaced by a group like methyl), one can deduce the predominant tautomeric form.[6] Low-temperature NMR can sometimes "freeze" the equilibrium, allowing for the observation of individual tautomers.[7]

  • X-ray Crystallography: This technique provides definitive structural information in the solid state.[3][6] However, it's important to remember that the solid-state structure may not be the same as the predominant form in solution.[4][7]

  • UV-Vis Spectroscopy: While the broad absorption maxima can be complicated by overlapping signals, UV-Vis spectroscopy can be used to study tautomeric equilibria, especially when combined with theoretical calculations or when observing shifts induced by changes in solvent or by photoisomerization.[8][9]

  • Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods are invaluable for predicting the relative stabilities of tautomers in the gas phase and in solution, complementing experimental data.[10][11][12]

Q4: How does the solvent affect tautomeric equilibrium?

A4: The solvent plays a critical role in determining the predominant tautomeric form.

  • Nonpolar solvents (e.g., CDCl₃, C₆D₆): In these solvents, pyrazolones often exist as dimers stabilized by intermolecular hydrogen bonds, favoring the OH- or NH-forms.[6]

  • Polar aprotic solvents (e.g., DMSO-d₆): These solvents can break intermolecular hydrogen bonds, leading to the presence of monomers. The solvent's ability to act as a hydrogen bond acceptor can favor specific tautomers.[6]

  • Polar protic solvents (e.g., MeOH, water): These solvents can form strong hydrogen bonds with the pyrazolone, potentially favoring the formation of charged species or different tautomeric forms altogether.[1]

Troubleshooting Guide

Problem / Observation Potential Cause Suggested Solution
Broad, averaged signals in ¹H or ¹³C NMR spectra. Rapid tautomeric interconversion on the NMR timescale.1. Low-Temperature NMR: Record spectra at lower temperatures to slow the exchange rate. This may resolve the broad signals into sharp peaks for individual tautomers.[7] 2. Solvent Study: Acquire spectra in different solvents (e.g., CDCl₃ vs. DMSO-d₆) to shift the equilibrium and potentially favor one tautomer.[13] 3. Use ¹⁵N NMR: ¹⁵N chemical shifts are very sensitive to the electronic environment and can be a powerful indicator of the protonation site.[2][6]
NMR data in solution doesn't match the X-ray crystal structure. The predominant tautomer in the solid state is different from the one in solution. This is a common phenomenon known as desmotropy.[3]1. Solid-State NMR (SSNMR): Perform SSNMR experiments to compare with the solution-state data directly.[6] 2. Acknowledge Both Forms: Report both the solid-state structure and the solution-state equilibrium, as both are valid representations of the compound's behavior in different phases.
Difficulty assigning tautomeric form based on chemical shifts alone. Chemical shifts of different tautomers can be very similar, and substituent effects can be confounding.1. Synthesize "Fixed" Derivatives: Prepare O-methylated and N-methylated analogs. These compounds lock the structure into the OH and NH/CH forms, respectively, providing unambiguous reference spectra for comparison.[6] 2. Utilize Coupling Constants: Analyze ¹H–¹³C and other coupling constants, which can be characteristic of specific tautomeric forms.[13] 3. Computational Modeling: Use DFT calculations to predict the NMR spectra for each possible tautomer and compare them with the experimental data.[11]
UV-Vis spectra show multiple or shifting absorption bands. The presence of a mixture of tautomers or a shift in the equilibrium due to solvent effects or concentration changes.1. Solvent Titration: Systematically vary the solvent composition (e.g., hexane in ethanol) and monitor the spectral changes to identify isosbestic points, which indicate a two-component equilibrium. 2. Compare with Fixed Derivatives: Use the UV-Vis spectra of fixed O- and N-alkylated derivatives as references for the pure tautomeric forms.[9]

Data Presentation: Comparative Spectroscopic Data

The following tables summarize typical NMR chemical shifts for different pyrazolone tautomers, which can be used as a reference during characterization. Values are indicative and can vary based on substituents and solvent.

Table 1: Representative ¹³C NMR Chemical Shifts (ppm) for Pyrazolone Tautomers.

Carbon AtomOH-Form (1H-Pyrazol-3-ol)NH-Form (1,2-Dihydro-3H-pyrazol-3-one)
C3 (C=O or C-OH) ~160-165~168-172
C4 ~93-99~98-102
C5 ~127-133~140-145

Data derived from studies on 1-phenyl-substituted pyrazolones in CDCl₃.[6][14]

Table 2: Representative ¹⁵N NMR Chemical Shifts (ppm) for Pyrazolone Tautomers.

Nitrogen AtomOH-Form (1H-Pyrazol-3-ol)NH-Form (1,2-Dihydro-3H-pyrazol-3-one)
N1 ~190-200~155-165
N2 ~245-265~160-170

Note: ¹⁵N shifts are highly sensitive to solvent. In DMSO-d₆, N-2 of the OH-form shifts downfield due to the breaking of intermolecular hydrogen bonds.[6]

Experimental Protocols

Protocol 1: Determination of Tautomeric Equilibrium using Low-Temperature NMR

  • Sample Preparation: Prepare a ~0.1 M solution of the pyrazolone compound in a suitable deuterated solvent with a low freezing point (e.g., deuterated tetrahydrofuran (THF-d₈) or dimethyl ether).

  • Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature (e.g., 298 K). Note any broad signals.

  • Cooling and Acquisition: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the sample to equilibrate for 5-10 minutes at each new temperature.

  • Data Acquisition: Acquire a ¹H spectrum at each temperature step. Monitor the signals that were broad at room temperature.

  • Analysis: Identify the temperature at which the exchange slows sufficiently to resolve separate signals for each tautomer (the slow-exchange regime). Integrate the distinct signals corresponding to each tautomer to determine their relative populations and calculate the equilibrium constant (KT).[7]

Protocol 2: Characterization using "Fixed" Tautomer Derivatives

  • Synthesis:

    • O-Alkylated Derivative (Fixed OH-form): Synthesize the O-alkyl derivative by reacting the pyrazolone with an alkylating agent (e.g., methyl iodide) under basic conditions that favor O-alkylation.

    • N-Alkylated Derivative (Fixed NH/CH-form): Synthesize the N-alkyl derivative, which serves as a model for the NH- or CH-form.

  • Spectroscopic Analysis: Record the ¹H, ¹³C, and ¹⁵N NMR spectra for the parent pyrazolone and both the O-alkylated and N-alkylated derivatives under identical solvent and concentration conditions.

  • Comparison: Compare the chemical shifts and coupling constants of the parent compound with the fixed derivatives. A close match of the parent compound's spectral data to one of the derivatives indicates the predominance of that corresponding tautomeric form in solution.[6]

Visualizations

Tautomerism_Workflow Workflow for Pyrazolone Tautomer Characterization Start Pyrazolone Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N in CDCl₃ & DMSO-d₆) Start->NMR Xray X-ray Crystallography Start->Xray CompChem Computational Modeling (DFT) Start->CompChem BroadSignals Broad Signals? NMR->BroadSignals Conclusion Assign Predominant Tautomer(s) and Equilibrium Xray->Conclusion Solid-State Structure CompChem->Conclusion Theoretical Stability LowTempNMR Low-Temp NMR BroadSignals->LowTempNMR Yes CompareSpectra Compare Spectra BroadSignals->CompareSpectra No LowTempNMR->CompareSpectra FixedDerivs Synthesize Fixed Derivatives FixedDerivs->NMR CompareSpectra->FixedDerivs Ambiguous CompareSpectra->Conclusion Clear

Caption: A workflow for characterizing pyrazolone tautomers.

Caption: The three primary tautomeric forms of pyrazol-5-ones.

References

Technical Support Center: 1-Methyl-1H-pyrazol-5(4H)-one Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common impurity issues encountered during the synthesis of 1-methyl-1H-pyrazol-5(4H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most common impurities include:

  • Regioisomers: The most significant impurity is typically the regioisomer, 1,5-dimethyl-1H-pyrazol-3(2H)-one (also referred to as 2,5-dimethyl-2H-pyrazol-3-one). This forms due to the two possible initial points of nucleophilic attack by methylhydrazine on the ethyl acetoacetate.

  • Unreacted Starting Materials: Residual ethyl acetoacetate and methylhydrazine may be present.

  • Side-Reaction Products: Discoloration of the reaction mixture can indicate the formation of colored byproducts, often arising from the degradation of the hydrazine starting material.

  • Residual Solvents: Solvents used in the reaction or purification steps (e.g., ethanol, ethyl acetate) may remain in the final product.

Q2: How can I minimize the formation of the regioisomeric impurity?

The formation of the undesired regioisomer is a common challenge.[1][2] Several factors can influence the regioselectivity of the reaction:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to significantly improve regioselectivity in favor of the desired 1,3-disubstituted pyrazole.

  • pH Control: Adjusting the pH of the reaction mixture can influence the product ratio. Acidic or basic conditions can favor the formation of one isomer over the other.

  • Reaction Temperature: Controlling the reaction temperature can also impact selectivity. It is advisable to run the reaction at different temperatures to find the optimal conditions for minimizing the unwanted isomer.

  • Order of Reagent Addition: In some cases, adding the methylhydrazine dropwise to the ethyl acetoacetate at a controlled temperature can help improve the regioselectivity.[3]

Q3: My final product is colored. How can I decolorize it?

Colored impurities are often due to byproducts from the hydrazine starting material. The following methods can be effective for decolorization:

  • Activated Charcoal Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated charcoal can effectively adsorb colored impurities. The charcoal is then removed by filtration through celite.

  • Recrystallization: This is a highly effective method for removing colored impurities, as they often remain dissolved in the mother liquor.

Q4: What are the best methods for purifying crude this compound?

The most common and effective purification methods are:

  • Recrystallization: Ethanol, methanol, or mixtures such as ethanol/water are often suitable solvents for recrystallizing pyrazolones.

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from impurities, including the regioisomer. A gradient elution with a solvent system like hexane/ethyl acetate is typically used.

Troubleshooting Guides

This section addresses specific issues you may encounter during your synthesis and purification of this compound.

Issue 1: Low Yield
Symptom Possible Cause Troubleshooting Steps
Very little or no solid product precipitates from the reaction mixture.Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction is sluggish, consider increasing the reaction temperature or prolonging the reaction time.
Loss of product during workup or purification.- Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase.- When recrystallizing, use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation.
Impure starting materials.- Use high-purity ethyl acetoacetate and methylhydrazine. Impurities in starting materials can lead to side reactions and reduce the yield.
Issue 2: Presence of Multiple Spots on TLC After Reaction
Symptom Possible Cause Troubleshooting Steps
Two major spots with similar Rf values are observed on the TLC plate.Formation of regioisomers.- Refer to the FAQ on minimizing regioisomer formation.- Use column chromatography for separation. Careful selection of the eluent system is crucial.
Multiple spots are present, some corresponding to starting materials.Incomplete reaction.- As with low yield, monitor the reaction by TLC and adjust reaction time and temperature as needed.
Streaking or many faint spots are observed.Degradation of product or starting materials.- Ensure the reaction is not overheating.- Use fresh, high-quality starting materials. Hydrazine derivatives can degrade over time.
Issue 3: Difficulty in Purifying the Product
Symptom Possible Cause Troubleshooting Steps
Oily product obtained after solvent evaporation.Presence of residual solvent or low-melting impurities.- Dry the product under high vacuum to remove all volatile solvents.- Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.
Co-elution of impurities during column chromatography.Inappropriate solvent system.- Optimize the solvent system for column chromatography by testing different polarities of solvent mixtures (e.g., varying ratios of hexane and ethyl acetate).
Product remains colored after recrystallization.Highly colored impurities are present.- Perform a charcoal treatment before recrystallization.

Data Presentation

Table 1: Effect of Solvent on Regioisomeric Ratio in Pyrazole Synthesis

SolventRegioisomeric Ratio (Desired:Undesired)Reference
EthanolMixture of isomers often observed[4]
2,2,2-Trifluoroethanol (TFE)Significantly improved selectivity for the desired isomer[4]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)High regioselectivity for the desired isomer[4]

Table 2: Spectroscopic Data for Identification of this compound and its Regioisomer

Compound1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)
This compound 3.22 (s, 3H, N-CH3), 3.13 (s, 2H, CH2), 2.04 (s, 3H, C-CH3)[5]172.3 (C=O), 155.6 (C-CH3), 41.4 (CH2), 31.0 (N-CH3), 16.9 (C-CH3)[5]
1,5-Dimethyl-1H-pyrazol-3-ol (Tautomer of the regioisomer)~3.6 (s, 3H, N-CH3), ~2.2 (s, 3H, C-CH3), ~5.4-5.7 (s, 1H, CH) (Predicted)[6]~156 (C-OH), ~146 (C-CH3), ~90 (CH), ~34 (N-CH3), ~11 (C-CH3) (Predicted)[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a reported solvent-free synthesis.[5]

  • Place ethyl acetoacetate (0.22 mol) in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice-water bath.

  • Slowly add methylhydrazine (0.20 mol) dropwise to the cooled ethyl acetoacetate with stirring.

  • After the addition is complete, securely close the flask and heat the reaction mixture to 80 °C for 1 hour, followed by heating at 90 °C for 30 minutes.

  • Remove the excess unreacted starting materials and any volatile byproducts under vacuum.

  • Wash the resulting solid with diethyl ether to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.

Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring
  • Prepare a TLC chamber with a suitable solvent system (e.g., ethyl acetate/hexane, 1:1 v/v).

  • Dissolve a small amount of the reaction mixture in a volatile solvent (e.g., ethyl acetate).

  • Spot the solution onto a silica gel TLC plate alongside spots of the starting materials (ethyl acetoacetate and methylhydrazine) for comparison.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under UV light or by staining with an appropriate reagent (e.g., iodine vapor). The disappearance of starting material spots and the appearance of a new product spot indicate the progress of the reaction.

Protocol 3: HPLC Method for Purity Analysis

This is a general reverse-phase HPLC method that can be adapted for the analysis of this compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid for MS compatibility). A typical starting point could be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 210-254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled (e.g., 25 °C).

This method should be optimized to achieve good separation between the main product, the regioisomer, and any other impurities.

Visualizations

experimental_workflow cluster_purification Purification Options start Start: Reaction Setup reaction Reaction of Ethyl Acetoacetate and Methylhydrazine start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Workup and Crude Isolation monitoring->workup Complete purification Purification workup->purification recrystallization Recrystallization purification->recrystallization column_chromatography Column Chromatography purification->column_chromatography analysis Purity and Structural Analysis (HPLC, NMR, MS) product Pure this compound analysis->product recrystallization->analysis column_chromatography->analysis

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Problem Identified in Synthesis low_yield Low Yield? start->low_yield impurity Impurity Detected (TLC/HPLC)? start->impurity color_issue Colored Product? start->color_issue check_reaction_completion Check Reaction Completion low_yield->check_reaction_completion optimize_workup Optimize Workup/Purification low_yield->optimize_workup check_sm_purity Check Starting Material Purity low_yield->check_sm_purity regioisomer Regioisomer Formation impurity->regioisomer unreacted_sm Unreacted Starting Material impurity->unreacted_sm side_products Other Side Products impurity->side_products charcoal_treatment Activated Charcoal Treatment color_issue->charcoal_treatment recrystallize Recrystallize color_issue->recrystallize change_solvent Change Solvent (e.g., TFE) regioisomer->change_solvent adjust_ph Adjust pH regioisomer->adjust_ph vary_temp Vary Temperature regioisomer->vary_temp

Caption: A logical troubleshooting guide for common issues in this compound synthesis.

References

Technical Support Center: Pyrazole Synthesis Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of pyrazoles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My pyrazole synthesis reaction is resulting in a very low yield. What are the common causes and how can I improve it?

Low yields in pyrazole synthesis are a frequent issue and can often be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the problem.

  • Purity of Starting Materials : Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, which reduce the yield and complicate the purification process. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.

  • Reaction Stoichiometry : Verify the stoichiometry of your reactants. In some cases, using a slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.

  • Reaction Conditions : The temperature, reaction time, solvent, and pH are critical parameters that may need optimization. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.

  • Side Reactions : Be aware of potential side reactions, such as incomplete cyclization or the formation of regioisomers with unsymmetrical dicarbonyls.

Q2: I am observing the formation of two regioisomers in my reaction. How can I improve the regioselectivity?

The formation of a mixture of regioisomers is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[2] Several factors influence regioselectivity:

  • Steric Hindrance : Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[2]

  • Electronic Effects : Electron-withdrawing groups on the dicarbonyl compound can activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack.[2]

  • Reaction Conditions : The solvent and pH can significantly impact the regiochemical outcome.[1] For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in favor of one isomer.[3]

Q3: My reaction mixture has turned a dark yellow/red color. Is this normal and how can I obtain a cleaner product?

Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material. To mitigate this, consider the following:

  • Addition of a Mild Base : If you are using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.

  • Purification : After the reaction is complete, washing the crude product with a non-polar solvent like toluene can help remove some of these colored impurities. Recrystallization or column chromatography are also effective methods for purification.

Q4: What are some common side products in pyrazole synthesis, and how can they be identified?

Besides regioisomers, other side products can form during pyrazole synthesis. These can include:

  • Hydrazone Intermediate : Incomplete cyclization can lead to the isolation of the hydrazone intermediate. This can often be identified by ¹H NMR spectroscopy, observing the presence of a C=N-NH proton signal.

  • Pyrazoline : The initial cyclization product may be a non-aromatic pyrazoline, which requires a subsequent oxidation step to form the pyrazole. This is common when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde.

  • Products of Hydrazine Decomposition : Hydrazines can be unstable and decompose, especially at elevated temperatures, leading to a variety of byproducts.

Characterization of these side products is typically achieved through spectroscopic methods such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

Data Presentation

Table 1: Effect of Reaction Conditions on Pyrazole Synthesis Yield

Entry1,3-Dicarbonyl CompoundHydrazineSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
1Ethyl 4,4,4-trifluoro-3-oxobutanoateN'-benzylidene tolylsulfonohydrazideTolueneAgOTf6012Moderate to Excellent[4]
2Ethyl acetoacetatePhenylhydrazineNano-ZnONoneRT0.595[5]
31,3-DiketoneArylhydrazineN,N-dimethylacetamideNoneRT-59-98[6]
4Acetylacetone2,4-dinitrophenylhydrazineEthylene GlycolLiClO₄RT-Good to Excellent[6]

Table 2: Influence of Solvent on Regioselectivity in Pyrazole Synthesis

Entry1,3-Dicarbonyl Compound (R¹, R²)HydrazineSolventRegioisomeric Ratio (A:B)Reference
11,1,1-Trifluoro-2,4-pentanedione (CF₃, CH₃)MethylhydrazineEtOH15:85[3]
21,1,1-Trifluoro-2,4-pentanedione (CF₃, CH₃)MethylhydrazineTFE85:15[3]
31,1,1-Trifluoro-2,4-pentanedione (CF₃, CH₃)MethylhydrazineHFIP97:3[3]
41-Phenyl-1,3-butanedione (Ph, CH₃)PhenylhydrazineEtOH50:50[3]
51-Phenyl-1,3-butanedione (Ph, CH₃)PhenylhydrazineHFIP99:1[3]

Regioisomer A: N-substituted nitrogen adjacent to R¹; Regioisomer B: N-substituted nitrogen adjacent to R².

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.

Materials:

  • 1,3-Dicarbonyl compound (1.0 eq)

  • Hydrazine derivative (1.0 - 1.2 eq)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (e.g., a few drops of glacial acetic acid, if not used as the solvent)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Add the hydrazine derivative to the solution. If using a hydrazine salt, a mild base like sodium acetate (1.0 eq) can be added.

  • If required, add the acid catalyst.

  • Stir the reaction mixture at room temperature or heat under reflux. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Purification by Recrystallization (Single Solvent)

This method is suitable for purifying solid pyrazole compounds.

Procedure:

  • Place the crude pyrazole in an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent to dissolve the compound completely.

  • If there are insoluble impurities, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals.

Protocol 3: Purification by Column Chromatography

This protocol is used for purifying pyrazoles when recrystallization is not effective.

Procedure:

  • Choose an appropriate solvent system (eluent) by running TLC plates to achieve good separation (Rf of the desired product ~0.3). A common system is a mixture of hexane and ethyl acetate.

  • Pack a chromatography column with silica gel slurried in the initial, less polar eluent.

  • Dissolve the crude pyrazole in a minimal amount of a suitable solvent and load it onto the top of the silica gel.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole.

Visualizations

Knorr_Pyrazole_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazone Hydrazone 1,3-Dicarbonyl->Hydrazone Condensation Hydrazine Hydrazine Hydrazine->Hydrazone Cyclic_Intermediate Cyclic_Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole Dehydration (-H₂O)

Caption: General reaction pathway of the Knorr pyrazole synthesis.

Troubleshooting_Workflow cluster_yield Troubleshoot Low Yield cluster_purity Troubleshoot Impurities cluster_regio Address Regioisomers start Start: Pyrazole Synthesis check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No purity_reagents Check Reagent Purity check_yield->purity_reagents Yes regioisomers Regioisomer Formation? check_purity->regioisomers Yes end Successful Synthesis check_purity->end No stoichiometry Optimize Stoichiometry purity_reagents->stoichiometry conditions Optimize Conditions (Temp, Time, Solvent) stoichiometry->conditions conditions->check_purity side_products Other Side Products? regioisomers->side_products change_solvent Change Solvent (e.g., TFE, HFIP) regioisomers->change_solvent purification Optimize Purification (Recrystallization, Chromatography) side_products->purification purification->end modify_substituents Modify Substituents (Steric/Electronic) change_solvent->modify_substituents modify_substituents->purification

Caption: A logical workflow for troubleshooting common pyrazole synthesis issues.

References

Technical Support Center: Enhancing the Stability of Pyrazolone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with pyrazolone compounds.

Frequently Asked Questions (FAQs)

Q1: My pyrazolone compound is degrading during storage. What are the common degradation pathways?

A1: Pyrazolone compounds are susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation: The pyrazolone ring can be susceptible to cleavage under both acidic and basic conditions. Amide functionalities, if present in the molecule's substituents, are also prone to hydrolysis. Studies on pyrazolidinedione derivatives have shown that hydrolysis can lead to ring opening, forming products like N,N'-diphenylhydrazide-5-methyl-4-hexenoic acid.

  • Oxidative Degradation: Pyrazolone's antioxidant properties mean it is readily oxidized.[1] This can be initiated by atmospheric oxygen, peroxides, or metal ion catalysts. Common oxidative degradation pathways include hydroxylation of the pyrazolone ring (e.g., formation of 4-hydroxypyrazole from pyrazole by cytochrome P-450), ring opening, demethylation, and dephenylization.[2][3] For instance, the oxidation of antipyrine can lead to the formation of ANT-Cl through a single-electron-transfer (SET) and substitution reaction, followed by ring-opening and de-carbonyl reactions.[4]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photolytic degradation. This can lead to the formation of various degradation products through complex reaction pathways. While some pyrazolone derivatives are explored as photostabilizers, the core structure can be light-sensitive.[5]

Q2: I am observing unexpected peaks in my chromatogram after storing my pyrazolone compound solution. How can I identify these degradation products?

A2: A systematic approach using forced degradation studies in conjunction with a stability-indicating analytical method is the most effective way to identify unknown peaks.

  • Forced Degradation Study: Intentionally degrade your compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate the potential degradation products.[6] This will help you to tentatively identify the peaks observed during routine analysis.

  • Stability-Indicating Method: A validated stability-indicating HPLC method is crucial to separate the parent compound from its degradation products and any impurities.[2][7][8]

  • Peak Characterization: Use techniques like mass spectrometry (LC-MS) to determine the molecular weight of the unknown peaks and tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, which can help in structure elucidation.

A logical workflow for identifying unknown degradation products is illustrated below.

G start Unknown Peak Observed in Chromatogram forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation hplc_analysis Analyze Stressed Samples by Stability-Indicating HPLC Method forced_degradation->hplc_analysis peak_matching Compare Retention Times of Unknown Peak with Stressed Samples hplc_analysis->peak_matching lcms_analysis Characterize Degradation Products using LC-MS and MS/MS peak_matching->lcms_analysis Match Found end Identity of Unknown Peak Confirmed peak_matching->end No Match (Impurity from another source) structure_elucidation Elucidate Structure of Degradation Product lcms_analysis->structure_elucidation structure_elucidation->end

Caption: Workflow for the identification of unknown degradation products.

Troubleshooting Guides

Problem: Significant degradation of the pyrazolone compound is observed under acidic or basic conditions.

Possible Cause Suggested Solution
Hydrolysis of the pyrazolone ring or labile functional groups. - Adjust the pH of the solution to a more neutral range (pH 6-8) if the experimental conditions allow. - Store stock solutions and experimental samples at lower temperatures (2-8 °C) to slow down the hydrolysis rate.[9] - For formulation development, consider using a buffering system to maintain an optimal pH.[10]
Presence of catalytic impurities. - Use high-purity solvents and reagents. - If metal ion catalysis is suspected, consider adding a chelating agent such as ethylenediaminetetraacetic acid (EDTA).[11]

Problem: The pyrazolone compound shows rapid degradation when exposed to air or in the presence of oxidizing agents.

Possible Cause Suggested Solution
Oxidative degradation of the pyrazolone moiety. - Prepare solutions fresh and use them promptly. - Purge solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. - For storage, consider using amber vials with headspace purged with an inert gas. - In formulations, include antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.[12][13]
Peroxide contamination in solvents (e.g., THF, ether). - Use freshly opened bottles of high-purity solvents. - Test solvents for the presence of peroxides before use.

Problem: The pyrazolone compound is unstable upon exposure to light.

Possible Cause Suggested Solution
Photolytic degradation. - Conduct experiments under amber or low-intensity light. - Store stock solutions and samples in amber vials or wrap containers with aluminum foil.[5] - For formulations, consider the use of light-protective packaging.[11]

Experimental Protocols

Protocol 1: Forced Degradation Study of a Pyrazolone Compound

This protocol outlines the general procedure for conducting a forced degradation study to understand the stability profile of a pyrazolone compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the pyrazolone compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.[14]

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[6]

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl before analysis.[6]

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.[2][6]

  • Thermal Degradation:

    • Keep an aliquot of the stock solution (in a sealed vial) and a sample of the solid compound in an oven at 80°C for 48 hours.[15]

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution and a sample of the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[14]

    • A control sample should be kept in the dark under the same temperature conditions.

3. Sample Analysis:

  • After the specified time, dilute the stressed samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

The following diagram illustrates the experimental workflow for a forced degradation study.

G start Prepare Pyrazolone Stock Solution (1 mg/mL) stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal Degradation (80°C) stress_conditions->thermal photo Photolytic Degradation (ICH Q1B) stress_conditions->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute all Samples to Working Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analyze by Stability-Indicating HPLC Method dilute->analyze end Evaluate Degradation Profile analyze->end

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Stability-Indicating RP-HPLC Method for a Pyrazolone Compound (Example: Edaravone)

This protocol is based on a validated method for edaravone and can be adapted for other pyrazolone derivatives.[2][7][8]

  • Column: Agilent ZORBAX Extend-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-15 min: 10-90% B (linear gradient)

    • 15-20 min: 90% B

    • 20-21 min: 90-10% B (linear gradient)

    • 21-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

Data Presentation

The following tables summarize quantitative data from forced degradation studies on the pyrazolone compound edaravone.

Table 1: Degradation of Edaravone under Various Stress Conditions

Stress ConditionReagent/ConditionDurationTemperature% Degradation
Acid Hydrolysis0.1 M HCl24 h60°C~15%
Base Hydrolysis0.1 M NaOH24 h60°C~25%
Oxidation3% H₂O₂24 hRoom Temp~40%
Thermal (Solution)-48 h80°C~10%
Thermal (Solid)-48 h80°C<5%

Note: The degradation percentages are approximate and can vary based on the specific experimental setup.

The major degradation pathways for pyrazolone compounds are summarized in the diagram below.

G Pyrazolone Pyrazolone Compound Hydrolysis Hydrolysis (Acid/Base) Pyrazolone->Hydrolysis Oxidation Oxidation (O2, Peroxides) Pyrazolone->Oxidation Photolysis Photolysis (UV/Vis Light) Pyrazolone->Photolysis RingOpening Ring-Opened Products Hydrolysis->RingOpening Oxidation->RingOpening Hydroxylation Hydroxylated Derivatives Oxidation->Hydroxylation Demethylation Demethylated/Dephenylated Products Oxidation->Demethylation Photodegradants Various Photodegradants Photolysis->Photodegradants

Caption: Major degradation pathways of pyrazolone compounds.

By understanding the potential stability issues and implementing the appropriate analytical and formulation strategies, the integrity and reliability of experimental results involving pyrazolone compounds can be significantly enhanced.

References

Technical Support Center: Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding common pitfalls in the synthesis of pyrazole derivatives. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This section addresses broad issues encountered during pyrazole synthesis, helping you systematically diagnose and resolve experimental challenges.

Issue: My pyrazole synthesis reaction is resulting in a low yield.

Low yields are a common problem in pyrazole synthesis and can be attributed to several factors, from starting material quality to suboptimal reaction conditions.[1] A systematic approach is crucial for troubleshooting.

Diagnostic Workflow:

G start Low Yield Reported purity Assess Starting Material Purity - Hydrazine degradation? - Dicarbonyl impurities? start->purity Step 1 conditions Evaluate Reaction Conditions - Suboptimal temperature/time? - Incorrect solvent or pH? purity->conditions Step 2 side_reactions Investigate Side Reactions - Formation of regioisomers? - Incomplete cyclization? - Pyrazoline formation? conditions->side_reactions Step 3 purification Review Purification Technique - Product loss during workup? - Inefficient extraction/crystallization? side_reactions->purification Step 4 solution System Optimized purification->solution

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Troubleshooting Steps:

  • Assess Starting Material Purity : Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[1][2] Impurities can lead to side reactions that reduce yield and complicate purification.[3] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry : Verify that the correct stoichiometry of reactants is being used. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1]

  • Evaluate Reaction Conditions : Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction's progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]

  • Consider Side Reactions : Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization leading to hydrazone intermediates.[1] In reactions with α,β-unsaturated ketones, the initial product may be a non-aromatic pyrazoline, which requires a subsequent oxidation step to form the pyrazole.[4][5]

  • Review Purification Loss : Significant product loss can occur during workup and purification. Optimize extraction and recrystallization procedures to minimize this loss.[6]

Frequently Asked Questions (FAQs)

Q1: I am observing the formation of two regioisomers. How can I improve the regioselectivity?

The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two potential pyrazole products.[1] Regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants.[1]

Strategies to Improve Regioselectivity:

  • Solvent Choice : The solvent can dramatically influence regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity compared to standard solvents like ethanol.[7] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[7]

  • pH Control : The pH of the reaction can favor the formation of one isomer over the other. Acidic conditions, often used in the Knorr synthesis, can influence which nitrogen atom of the substituted hydrazine attacks first and which carbonyl is more reactive.[1][7]

  • Steric Hindrance : Introducing bulky substituents on either the hydrazine or the dicarbonyl compound can sterically direct the reaction towards the formation of a single regioisomer.[1]

  • Catalyst Selection : For certain cycloaddition reactions, the choice of catalyst (e.g., copper-catalyzed sydnone-alkyne cycloadditions) can enable highly regioselective synthesis.[8]

G cluster_0 Reactants R1_CO R1-C=O path_A Path A (Attack at C of R1-CO) R1_CO->path_A More electrophilic or less hindered C CH2 CH2 R2_CO R2-C=O path_B Path B (Attack at C of R2-CO) R2_CO->path_B Less electrophilic or more hindered C Hydrazine R3-NH-NH2 Hydrazine->path_A Hydrazine->path_B isomer_A Regioisomer A path_A->isomer_A Cyclization isomer_B Regioisomer B path_B->isomer_B Cyclization

Caption: Formation of regioisomers from an unsymmetrical dicarbonyl.

Data Presentation: Effect of Solvent on Regioselectivity

The choice of solvent can have a profound impact on the ratio of regioisomers produced. The following table summarizes the effect of different alcohol solvents on the reaction of a β-diketone with methylhydrazine.

SolventRegioisomer Ratio (A:B)Reference
Ethanol (EtOH)1 : 1.2[7]
2,2,2-Trifluoroethanol (TFE)> 20 : 1[7]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)> 20 : 1[7]
Table based on data for the synthesis of fluorinated tebufenpyrad analogs.[7]

Q2: My reaction mixture turns dark, and purification is difficult. What causes this and how can I fix it?

Discoloration is often observed in pyrazole syntheses, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is typically due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[1][4]

Solutions:

  • Use a Mild Base : If using a hydrazine salt, the reaction mixture can become acidic, promoting byproduct formation.[1] Adding a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction.[1]

  • Inert Atmosphere : If the hydrazine derivative is known to be sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored oxidative byproducts.[1][6]

  • Purification with Activated Charcoal : During workup, colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution during recrystallization, followed by hot filtration.[9] Be aware that charcoal can also adsorb some of your product, potentially lowering the yield.[9]

Q3: The product of my reaction is a non-aromatic pyrazoline. How do I convert it to the desired pyrazole?

This is a common outcome when reacting α,β-unsaturated ketones or aldehydes with hydrazines.[4] The initial cyclization correctly yields the 4,5-dihydro-1H-pyrazole (pyrazoline) ring. An oxidation step is required to introduce the second double bond and form the aromatic pyrazole.[4][5]

Methods for Aromatization:

  • In Situ Oxidation : Include a mild oxidizing agent in the reaction mixture.

  • Post-Synthesis Oxidation : If the pyrazoline has already been isolated, it can be oxidized in a separate step.[4] Common methods include:

    • Heating in glacial acetic acid.[4]

    • Refluxing with a mild oxidizing agent.[4]

    • Using bromine in a suitable solvent.[4]

Q4: I am struggling with the N-alkylation of my pyrazole, getting a mixture of isomers. How can I control the regioselectivity?

N-alkylation of unsymmetrical pyrazoles often yields a mixture of regioisomers because both nitrogen atoms are potential nucleophiles.[10] The outcome is a delicate balance of steric hindrance, electronics, and reaction conditions.

Factors Controlling N-Alkylation Regioselectivity:

  • Steric Effects : Alkylation typically occurs at the less sterically hindered nitrogen atom.[11]

  • Base and Counter-ion : The choice of base and the resulting counter-ion can influence which nitrogen is deprotonated and available for alkylation.[10]

  • Substituent Effects : Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

  • Enzymatic Catalysis : For highly selective alkylations, engineered enzymes (methyltransferases) can be used to achieve regiodivergent N-alkylation with exceptional control.[12]

G start Unsymmetrical NH-Pyrazole conditions Alkylation Conditions (Alkyl Halide, Base) start->conditions products Mixture of N1 and N2-alkylated Regioisomers conditions->products sterics Steric Hindrance (Bulky R1 group favors alkylation at N2) sterics->products electronics Electronic Effects (EWG at C5 reduces nucleophilicity of N1) electronics->products

Caption: Factors influencing the regioselectivity of pyrazole N-alkylation.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol describes a typical synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.

  • Dissolution : Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent, such as ethanol or propanol, in a round-bottom flask.[1][13]

  • Acid Catalyst : Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[4]

  • Hydrazine Addition : Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt (e.g., hydrochloride), add a mild base like sodium acetate (1.0 equivalent) as well.[1]

  • Heating : Heat the reaction mixture to reflux and monitor the progress using TLC.[1]

  • Isolation : Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]

  • Purification : The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Protocol 2: Purification by Recrystallization

This protocol outlines the steps for purifying a crude pyrazole product.

  • Solvent Selection : Choose a solvent or solvent system in which the pyrazole compound is soluble when hot but poorly soluble when cold. Common single solvents include ethanol, methanol, and ethyl acetate.[9] Mixed solvent systems like ethanol/water or hexane/ethyl acetate are also effective.[9]

  • Dissolution : Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[9]

  • Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through celite or fluted filter paper to remove the charcoal.[9]

  • Crystallization : Allow the hot, clear filtrate to cool slowly to room temperature. For maximum recovery, the flask can then be placed in an ice bath.[9]

  • Collection : Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying : Dry the crystals in a desiccator or a vacuum oven to remove residual solvent.

References

Technical Support Center: Selective Functionalization of the Pyrazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of the pyrazole ring. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance to overcome common challenges encountered during their experiments. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Regioselectivity Issues in C-H Functionalization

Question: My C-H arylation of an N-substituted pyrazole is giving me a mixture of C4 and C5-arylated products with poor selectivity. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in direct C-H functionalization of pyrazoles is a common challenge due to the similar reactivity of the C4 and C5 positions.[1][2] Here are several strategies to enhance selectivity:

  • Steric Hindrance: The regioselectivity can be influenced by the steric bulk of the substituents on the pyrazole ring and the coupling partner. Larger groups can direct functionalization to the less hindered position.

  • Directing Groups: Employing a directing group on the pyrazole nitrogen (N1) is a powerful strategy to control regioselectivity. The choice of directing group can favor functionalization at a specific position, often C5, through the formation of a stable metallacyclic intermediate.[1][3][4] For instance, a 2-pyridyl directing group has been used to achieve C5-selective C-H alkenylation.[1]

  • Blocking Groups: A temporary blocking group can be installed at one position to force functionalization at the desired site. For example, a chloro group at the C5 position can direct arylation specifically to the C4 position.[5] Similarly, an ester group at C4 can direct arylation to the C5 position and can be subsequently removed.

  • Catalyst and Ligand Control: The choice of transition metal catalyst and ligand plays a crucial role. For instance, palladium-catalyzed direct arylation using specific phosphine ligands has been shown to influence the C4/C5 selectivity.[1][6] Experimenting with different ligands, such as bulky phosphines or N-heterocyclic carbenes (NHCs), can significantly alter the regiochemical outcome.

  • Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and base can also impact selectivity. For example, in palladium-catalyzed direct arylation of 1,3,5-trisubstituted pyrazoles, the use of palladium(II) acetate with potassium acetate as the base in N,N-dimethylacetamide (DMAc) promoted selective 4-arylation.[6]

2. N-Arylation vs. C-H Arylation

Question: I am trying to perform a C-H arylation on an unprotected pyrazole, but I am observing significant N-arylation as a side reaction. How can I favor C-H functionalization?

Answer: Competition between N-arylation and C-H arylation is a frequent issue when working with N-unsubstituted pyrazoles. The pyrazole nitrogen is often more nucleophilic than the C-H bonds, leading to preferential N-functionalization. To favor C-H arylation, consider the following:

  • N-Protection: The most straightforward approach is to protect the pyrazole nitrogen with a suitable protecting group. A wide range of protecting groups are available, and their choice can also influence the regioselectivity of the subsequent C-H functionalization.

  • Catalyst System: Certain catalytic systems are designed to promote C-H activation over N-arylation. For example, copper-diamine catalysts are well-known for promoting N-arylation, so avoiding these conditions is advisable if C-H functionalization is desired.[7][8] Conversely, catalyst systems based on palladium or rhodium are frequently employed for direct C-H functionalization.[9]

  • Reaction Conditions: The choice of base is critical. Stronger bases can deprotonate the pyrazole N-H, increasing its nucleophilicity and favoring N-arylation. Using a weaker base or carefully controlling the stoichiometry might suppress this side reaction.

3. Poor Yields in Transition-Metal-Catalyzed Cross-Coupling

Question: My palladium-catalyzed direct arylation of a pyrazole derivative is resulting in low yields. What are the potential causes and how can I improve the outcome?

Answer: Low yields in cross-coupling reactions involving pyrazoles can stem from several factors. Here is a troubleshooting guide:

  • Catalyst Deactivation: The pyrazole ring, particularly the N2 nitrogen, can act as a ligand and coordinate to the metal center, potentially leading to catalyst inhibition or deactivation.

    • Solution: Increasing the catalyst loading might be a simple solution. Alternatively, the use of bulky ligands can sometimes prevent inhibitory coordination of the pyrazole substrate.

  • Substrate Reactivity: The electronic properties of both the pyrazole and the coupling partner significantly affect the reaction efficiency.

    • Pyrazole Substituents: Electron-withdrawing groups on the pyrazole ring can increase the acidity of the C-H bonds, facilitating their activation.[1]

    • Aryl Halide Partner: Electron-deficient aryl halides are generally more reactive in palladium-catalyzed direct arylations than electron-rich ones.[6] If you are using an electron-rich aryl halide, you may need to use a more active catalyst system or higher reaction temperatures.

  • Reaction Conditions:

    • Solvent: The choice of solvent can have a profound impact on yield. Polar aprotic solvents like DMAc, DMF, or NMP are often effective.

    • Base: The base is crucial for the C-H activation step. Common bases include acetates (KOAc), carbonates (K₂CO₃, Cs₂CO₃), and phosphates (K₃PO₄). The optimal base depends on the specific reaction and should be screened.

    • Temperature: Ensure the reaction temperature is optimal. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or side reactions.

4. Regioselective Synthesis of Substituted Pyrazoles

Question: I need to synthesize a specific 1,3,5-trisubstituted pyrazole. What are the most reliable synthetic strategies to ensure the correct regiochemistry?

Answer: The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, can lead to mixtures of regioisomers when using unsymmetrical dicarbonyls or substituted hydrazines.[10] To achieve better regiocontrol, consider these approaches:

  • Stepwise Cycloaddition Reactions: A stepwise 1,3-dipolar cycloaddition approach can offer high regioselectivity. For example, the reaction of hydrazones with nitroolefins mediated by a strong base can provide 1,3,4-trisubstituted pyrazoles with excellent regiocontrol.[11]

  • Pre-functionalized Starting Materials: Using starting materials where the desired substitution pattern is already established can circumvent regioselectivity issues.

  • Modern Synthetic Methods: Several modern methods offer high regioselectivity. For instance, a base-mediated reaction of triaryl/alkyl pyrylium salts with α-diazo compounds affords functionalized pyrazole-chalcones with defined regiochemistry.[12] Another example is the regioselective synthesis of C3-hydroxyarylated pyrazoles via the reaction of pyrazole N-oxides with arynes.[10][13]

Data Presentation

Table 1: Regioselectivity in Palladium-Catalyzed Direct Arylation of Pyrazoles

Pyrazole SubstrateAryl HalideCatalyst SystemSolventBaseC4:C5 RatioYield (%)Reference
1-SEM-pyrazoleBromobenzenePd(OAc)₂ / Bu(Ad)₂PTolueneK₂CO₃Low selectivityMixture[6]
1-SEM-5-phenylpyrazoleBromobenzenePd(OAc)₂ / Bu(Ad)₂PTolueneK₂CO₃Selective for C451[6]
1,3,5-Trimethylpyrazole4-BromobenzonitrilePd(OAc)₂DMAcKOAcSelective for C485[6]
5-Chloro-1,3-dimethylpyrazole4-BromotoluenePd(OAc)₂DMAcKOAcSelective for C492[5]

Table 2: Conditions for N-Arylation of Pyrazoles

PyrazoleAryl HalideCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
1H-PyrazoleIodobenzeneCuIN,N'-DimethylethylenediamineK₂CO₃Toluene11085[7][8]
1H-PyrazoleBromobenzeneCuIN,N'-DimethylethylenediamineK₃PO₄Toluene11078[7][8]
1H-ImidazoleIodobenzeneCuO nanospheres-K₂CO₃Toluene18096 (conversion)[14]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Direct C4-Arylation of a 1,3,5-Trisubstituted Pyrazole (Adapted from[6])

  • Reaction Setup: To an oven-dried Schlenk tube, add the 1,3,5-trisubstituted pyrazole (1.0 mmol), aryl bromide (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and potassium acetate (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous N,N-dimethylacetamide (DMAc) (5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 150 °C and stir for 16-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed N-Arylation of Pyrazole (Adapted from[7][8])

  • Reaction Setup: In a glovebox, charge a screw-cap vial with CuI (0.05 mmol, 5 mol%), the pyrazole (1.0 mmol), K₂CO₃ (2.0 mmol), and a stir bar.

  • Reagent Addition: Add the aryl iodide (1.1 mmol), N,N'-dimethylethylenediamine (0.1 mmol, 10 mol%), and anhydrous toluene (1.0 mL).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture at 110 °C with vigorous stirring for 24 hours.

  • Workup: Allow the reaction to cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel.

Visualizations

G Decision Pathway for Pyrazole Functionalization start Desired Functionalization? n_func N-Functionalization start->n_func N-H present c_func C-Functionalization start->c_func C-H target n_aryl N-Arylation n_func->n_aryl Ullmann-type coupling (Cu-catalyzed) n_alkyl N-Alkylation n_func->n_alkyl Michael addition or SN2 reaction c_h_func Direct C-H Functionalization c_func->c_h_func Atom-economical pre_func Pre-functionalized Pyrazole c_func->pre_func Classical cross-coupling regio_control Regioselectivity Control Needed? c_h_func->regio_control suzuki Suzuki Coupling pre_func->suzuki Halogenated pyrazole + Boronic acid heck Heck Coupling pre_func->heck Halogenated pyrazole + Alkene directing_group Use Directing Group regio_control->directing_group Yes blocking_group Use Blocking Group regio_control->blocking_group Yes optimize_cond Optimize Catalyst/Conditions regio_control->optimize_cond Yes

Caption: A decision-making workflow for selecting a pyrazole functionalization strategy.

G Troubleshooting Low Yields in C-H Arylation start Low Yield Observed catalyst Catalyst Issues? start->catalyst substrate Substrate Reactivity? start->substrate conditions Reaction Conditions? start->conditions cat_deact Catalyst Deactivation catalyst->cat_deact sub_elec Poor Electronic Match substrate->sub_elec cond_opt Suboptimal Conditions conditions->cond_opt cat_loading Increase Catalyst Loading cat_deact->cat_loading cat_ligand Change Ligand cat_deact->cat_ligand sub_mod_cat Use More Active Catalyst sub_elec->sub_mod_cat sub_mod_temp Increase Temperature sub_elec->sub_mod_temp cond_solvent Screen Solvents cond_opt->cond_solvent cond_base Screen Bases cond_opt->cond_base cond_temp Optimize Temperature cond_opt->cond_temp

Caption: A troubleshooting guide for low yields in pyrazole C-H arylation reactions.

References

Validation & Comparative

A Comparative Analysis of Spectral Data for Pyrazolone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectral data for various pyrazolone isomers, offering researchers, scientists, and drug development professionals a comprehensive resource for distinguishing between these structurally similar compounds. The presented data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, is supported by detailed experimental protocols to ensure reproducibility and accurate interpretation.

Spectroscopic Data Comparison

The following tables summarize the key spectral data for different pyrazolone isomers, highlighting the distinct spectroscopic features that aid in their identification and differentiation.

Table 1: ¹H NMR Spectral Data of Pyrazolone Isomers (in ppm)

Compound/IsomerSolventH-4CH₃Aromatic-HOther ProtonsReference
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one-3.4 (s, 2H)2.1 (s, 3H)7.2-7.8 (m, 5H)-Theoretical
4-(4-ethoxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneCDCl₃-2.38 (s, 3H)6.98 (d, 1H), 7.37 (s, 1H), 7.59 (t, 1H), 7.75 (d, 1H), 8.03 (d, 1H), 8.47 (d, 1H), 8.93 (d, 2H)1.55 (t, 3H, OCH₂CH₃), 4.07 (s, 3H, OCH₃), 4.27 (q, 2H, OCH₂CH₃)[1]
1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazoleCDCl₃6.01 (s, 1H)-7.41-7.31 (m, 4H)1.19-1.33 (m, 6H, CH₂CH₃), 2.57-2.69 (m, 4H, CH₂CH₃)[2]
1,3-diphenyl-5-(p-tolyl)-1H-pyrazoleCDCl₃6.81 (s, 1H)2.37 (s, 3H)7.13-7.46 (m, 8H), 7.94 (d, 2H)-[3]

Table 2: ¹³C NMR Spectral Data of Pyrazolone Isomers (in ppm)

Compound/IsomerSolventC=OC-3C-4C-5CH₃Aromatic-CReference
Pyrazol-5-one->160-----[4]
3-methyl-pyrazol-5-one->160---11.4-[4]
1-phenyl-3-methyl-pyrazol-5-one->160---16.6122.7, 130.0, 139.7[4]
4-(4-ethoxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-oneCDCl₃162.7148.6129.6152.113.5111.4, 113.5, 115.8, 118.8, 123.9, 124.0, 126.5, 130.9, 139.6[1]
1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazoleCDCl₃-154.5103.5145.4-125.9, 127.8, 128.9, 140.5[2]
1,3-diphenyl-5-(p-tolyl)-1H-pyrazoleCDCl₃-151.9104.9144.421.2125.3, 125.8, 127.3, 127.6, 127.9, 128.6, 128.8, 129.1, 133.1, 138.2, 140.2[3]

Table 3: Key IR Absorption Bands of Pyrazolone Derivatives (in cm⁻¹)

Functional GroupAbsorption RangeDescriptionReference
N-H3350 - 3550Stretching vibration[5]
C-H (aromatic)3101Stretching vibration[6]
C-H (aliphatic)2861 - 2948Symmetrical and asymmetrical stretching[6][7]
C=O1649 - 1708Carbonyl stretching[5][6]
C=N1591 - 1636Imine stretching within the pyrazole ring[5][6][7]

Table 4: Mass Spectrometry Fragmentation of Pyrazolone Derivatives

CompoundIonization MethodKey Fragments (m/z)NotesReference
1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazoleESI235 [M+H]⁺Molecular ion peak[2]
5-ethoxy-3-methyl-1-phenyl-1H-pyrazoleESI203 [M+H]⁺Molecular ion peak[2]
1,3-diphenyl-5-(p-tolyl)-1H-pyrazole-311.1541 [M+H]⁺High-resolution mass spectrometry data[3]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols based on the methodologies described in the cited literature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Instrumentation : ¹H and ¹³C NMR spectra were recorded on spectrometers operating at frequencies ranging from 200 to 500 MHz for ¹H and 50 to 125 MHz for ¹³C.[1][2][3]

    • Sample Preparation : Samples were dissolved in deuterated solvents such as chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[8]

    • Internal Standard : Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1][3]

    • Data Reporting : Chemical shifts are reported in parts per million (ppm).[1]

  • Infrared (IR) Spectroscopy :

    • Instrumentation : FT-IR spectrometers were used to record the spectra.[4]

    • Sample Preparation : Samples were typically prepared as KBr discs.[4]

    • Data Reporting : Absorption frequencies are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS) :

    • Instrumentation : Mass spectra were obtained using techniques such as Electrospray Ionization (ESI) or high-resolution mass spectrometry (HRMS).[1][2]

    • Data Reporting : Mass-to-charge ratios (m/z) are reported for the molecular ion and significant fragments.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral comparison of pyrazolone isomers.

Pyrazolone Isomer Spectral Analysis Workflow cluster_Synthesis Sample Preparation cluster_DataAcquisition Spectroscopic Analysis cluster_DataAnalysis Data Interpretation cluster_Comparison Comparative Assessment Synthesis Synthesis of Pyrazolone Isomers Purification Purification & Isolation Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Fragmentation Patterns) MS->MS_Data Comparison Comparative Analysis of Isomers NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for spectral data acquisition and comparison of pyrazolone isomers.

References

A Comparative Guide to the Synthesis of 1-Methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 1-Methyl-1H-pyrazol-5(4H)-one is a valuable building block in the synthesis of various biologically active compounds. This guide provides a comparative analysis of common synthetic methods for this compound, supported by experimental data to inform methodological choices.

Comparison of Synthesis Methods

The primary route for synthesizing this compound and its analogs is the cyclocondensation reaction between a β-ketoester and a hydrazine derivative. Variations in catalysts, solvents, and heating methods can influence the reaction's efficiency. Below is a summary of different approaches with their reported performance metrics.

MethodReactantsCatalyst/SolventReaction TimeYieldPurityReference
Conventional HeatingEthyl acetoacetate, Hydrazine hydrateEthanol4-6 hours89%Not specified[1]
Conventional HeatingEthyl acetoacetate, MethylhydrazineAcetonitrile, K2CO3Not specified82%High[2]
Acid-Catalyzed Conventional HeatingEthyl 4,4,4-trifluoroacetoacetate, Aqueous methyl hydrazineSulfuric acid2.5 hours87.5%98.5%[3]
Microwave-Assisted SynthesisPhenylhydrazines, Ethyl acetoacetateAcetic acid10 minutesGood to excellentNot specified[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for the synthesis of pyrazolone derivatives.

Method 1: Conventional Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one[1]

This method represents a common approach to synthesizing the parent pyrazolone ring structure.

  • Reaction Setup: A mixture of ethyl acetoacetate (1 mmol) and hydrazine hydrate (1 mmol) is prepared in absolute ethanol (25 ml).

  • Reaction: The reaction mixture is refluxed for 4-6 hours.

  • Work-up: The mixture is cooled to room temperature.

  • Purification: The resulting precipitate is filtered, dried, and washed with ethanol. The product can be further purified by recrystallization from a methanol/water mixture.

Method 2: Acid-Catalyzed Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol[3]

This protocol details a catalyzed synthesis leading to a high yield and purity of a similar pyrazolone derivative.

  • Reaction Setup: Ethyl 4,4,4-trifluoroacetoacetate (100 g, 0.54 mol) and aqueous sulfuric acid (96% w/w, 5.3 g, 0.05 mol) are placed in a 0.5 L double-walled stirred glass reactor and heated to 85 °C.

  • Addition of Hydrazine: Aqueous methyl hydrazine (40% w/w, 68.8 g, 0.60 mol) is added over a period of 30 minutes while maintaining the reaction temperature at 85 °C.

  • Reaction: The resulting mixture is stirred for 2 hours at 85 °C.

  • Work-up and Purification: The reaction mixture is cooled, and the crystallized material is collected by filtration, washed with water, and dried under vacuum.

Synthesis Workflow and Logic

The synthesis of this compound and its derivatives follows a logical reaction pathway. The general workflow can be visualized as follows:

cluster_reactants Reactants cluster_process Process cluster_product Product R1 β-Ketoester (e.g., Ethyl acetoacetate) Condensation Cyclocondensation R1->Condensation R2 Hydrazine Derivative (e.g., Methylhydrazine) R2->Condensation Product This compound Condensation->Product Yields vary based on conditions

References

A Comparative Guide to the Synthesis of 1-methyl-1H-pyrazol-5(4H)-one and Other Key Pyrazolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesis of 1-methyl-1H-pyrazol-5(4H)-one with other widely used pyrazolone derivatives, namely 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (edaravone) and 3-methyl-1H-pyrazol-5(4H)-one. The information presented is supported by experimental data from peer-reviewed literature to aid in the selection of appropriate synthetic routes for research and development.

At a Glance: Synthesis Comparison

The synthesis of these pyrazolone derivatives predominantly relies on the Knorr pyrazole synthesis, a condensation reaction between a β-ketoester (commonly ethyl acetoacetate) and a hydrazine derivative. The choice of hydrazine determines the substituent at the N1 position of the pyrazolone ring.

Pyrazolone DerivativeN1-SubstituentHydrazine ReactantTypical Yield (%)Key Features & Applications
This compound MethylMethylhydrazine66-100%[1]Important intermediate in medicinal chemistry.[1]
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone) PhenylPhenylhydrazine75-100%[1]A potent antioxidant and neuroprotective agent used in the treatment of stroke and ALS.[1]
3-methyl-1H-pyrazol-5(4H)-one HydrogenHydrazine hydrate~82-89%[2]A versatile precursor for the synthesis of various biologically active compounds.[2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the compared pyrazolone derivatives based on the Knorr condensation reaction.

Synthesis of this compound

This protocol is based on a highly efficient solvent-free method.[1]

Materials:

  • Ethyl acetoacetate

  • Methylhydrazine

Procedure:

  • In a round-bottom flask, add ethyl acetoacetate.

  • Slowly add an equimolar amount of methylhydrazine to the ethyl acetoacetate at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 80 °C and then increase the temperature to 90 °C, maintaining it for 30 minutes.

  • The reaction proceeds to completion, yielding this compound. Quantitative yields of up to 100% have been reported under these solvent-free conditions.[1]

Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)

This protocol describes a common method for the synthesis of the clinically significant drug, edaravone.[1]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine equimolar amounts of ethyl acetoacetate and phenylhydrazine.

  • Heat the mixture under reflux for 1-2 hours.

  • Cool the reaction mixture and add a suitable solvent like diethyl ether to precipitate the crude product.

  • Collect the solid by filtration.

  • Purify the crude product by recrystallization from ethanol to obtain pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. Yields for this synthesis are typically high, often in the range of 93-100%.[1]

Synthesis of 3-methyl-1H-pyrazol-5(4H)-one

This protocol outlines the synthesis of the parent pyrazolone ring system.[2]

Materials:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • In a conical flask, place ethyl acetoacetate.

  • Add a solution of hydrazine hydrate (2 equivalents) in ethanol dropwise with stirring. The temperature should be maintained around 60 °C during the addition.

  • After the addition is complete, continue stirring the reaction mixture for 1 hour at room temperature.

  • Cool the mixture in an ice bath to facilitate complete crystallization.

  • Collect the separated solid by filtration and wash with ice-cold ethanol to yield 3-methyl-1H-pyrazol-5(4H)-one. A yield of 82% has been reported for this procedure.[2]

Visualizing Key Pathways and Workflows

Knorr Pyrazole Synthesis Workflow

The following diagram illustrates the general experimental workflow for the Knorr synthesis of pyrazolone derivatives.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Combine β-ketoester and Hydrazine Derivative heating 2. Heat (e.g., Reflux) reactants->heating monitoring 3. Monitor Progress (e.g., TLC) heating->monitoring cooling 4. Cool and Precipitate monitoring->cooling filtration 5. Filter cooling->filtration recrystallization 6. Recrystallize filtration->recrystallization characterization 7. Characterize Product (Yield, MP, Spectroscopy) recrystallization->characterization

Caption: General experimental workflow for the Knorr synthesis of pyrazolones.

Pyrazolone Derivatives and the NF-κB Signaling Pathway

Several pyrazolone derivatives have been investigated for their anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of inflammation.

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Activation LPS->IKK TNFa_stim TNF-α TNFa_stim->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active Releases NFkB_complex NF-κB (p50/p65) - IκB Complex (Inactive) NFkB_complex->IkB NFkB_nuc NF-κB Translocation NFkB_active->NFkB_nuc Pyrazolone Pyrazolone Derivative Pyrazolone->IKK Inhibits Gene Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6) NFkB_nuc->Gene

Caption: Inhibition of the NF-κB signaling pathway by pyrazolone derivatives.

References

A Comparative Analysis of Pyrazolone Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

Pyrazolone and its derivatives are a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and dyes. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route is paramount to ensuring efficiency, high yield, and sustainable practices. This guide provides a comparative analysis of four prominent methods for pyrazolone synthesis: the classical Knorr synthesis, microwave-assisted synthesis, ultrasound-assisted synthesis, and modern multi-component reactions.

Performance Comparison

The choice of synthesis route significantly impacts reaction time, yield, and environmental footprint. The following table summarizes the quantitative data for each method, using the reaction of ethyl acetoacetate and phenylhydrazine to form 3-methyl-1-phenyl-5-pyrazolone as a benchmark for comparison.

Synthesis RouteStarting MaterialsReagents/ConditionsReaction TimeYield (%)Reference
Knorr Synthesis Ethyl acetoacetate, PhenylhydrazineGlacial acetic acid, Reflux (approx. 100-145°C)1 - 6 hours41-95%[1][2][3]
Microwave-Assisted Ethyl acetoacetate, PhenylhydrazineSolvent-free, Microwave irradiation (20% power)4 minutes82%[4][5]
Ultrasound-Assisted Diazo compounds from 4-aminoantipyrine, Ethylacetoacetate, and PhenylhydrazineEthanol, Ultrasound irradiation30 minutes88%[6]
Multi-Component Ethyl acetoacetate, Phenylhydrazine, Aromatic aldehyde, MalononitrilePiperidine, Water, Room Temperature20 minutes85-93%[7]

Reaction Mechanisms and Workflows

Visualizing the reaction pathways and experimental setups provides a clearer understanding of each synthetic approach.

Knorr Pyrazolone Synthesis

The traditional Knorr synthesis involves the condensation of a β-ketoester with a hydrazine, typically under acidic conditions and with heating.[1] The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazolone ring.[1]

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Product B-Ketoester B-Ketoester Condensation Condensation B-Ketoester->Condensation Hydrazine Hydrazine Hydrazine->Condensation Hydrazone_Intermediate Hydrazone_Intermediate Condensation->Hydrazone_Intermediate Acid Catalyst Intramolecular_Cyclization Intramolecular_Cyclization Hydrazone_Intermediate->Intramolecular_Cyclization Dehydration Dehydration Intramolecular_Cyclization->Dehydration Pyrazolone Pyrazolone Dehydration->Pyrazolone

Knorr Pyrazolone Synthesis Workflow
Microwave-Assisted Synthesis

Microwave-assisted synthesis dramatically accelerates the reaction rate by utilizing microwave irradiation to rapidly and uniformly heat the reactants.[5][8] The mechanism is based on the interaction of the microwave's electric field with polar molecules, causing rapid rotation and generating heat.[9][10] This method often proceeds under solvent-free conditions, enhancing its green chemistry profile.[4]

G cluster_start Reactants cluster_process Irradiation cluster_mechanism Heating Mechanism cluster_end Outcome B-Ketoester_Hydrazine_Mix β-Ketoester + Hydrazine (Solvent-free) Microwave_Irradiation Microwave_Irradiation B-Ketoester_Hydrazine_Mix->Microwave_Irradiation Dipolar_Polarization Dipolar Polarization & Ionic Conduction Microwave_Irradiation->Dipolar_Polarization Rapid_Pyrazolone_Formation Rapid Pyrazolone Formation Dipolar_Polarization->Rapid_Pyrazolone_Formation Rapid & Uniform Heating G cluster_start Reactants in Solution cluster_process Sonication cluster_mechanism Mechanism cluster_end Outcome Reactant_Solution Reactants in Solvent Ultrasound_Irradiation Ultrasound_Irradiation Reactant_Solution->Ultrasound_Irradiation Acoustic_Cavitation Acoustic Cavitation Ultrasound_Irradiation->Acoustic_Cavitation Bubble_Collapse Bubble Collapse Acoustic_Cavitation->Bubble_Collapse Hot_Spots Localized Hot Spots (High T & P) Bubble_Collapse->Hot_Spots Accelerated_Reaction Accelerated Pyrazolone Formation Hot_Spots->Accelerated_Reaction G cluster_start Starting Materials cluster_process One-Pot Reaction cluster_intermediates Key Intermediates cluster_end Product B-Ketoester_MCR β-Ketoester One_Pot One-Pot Reaction (with catalyst) B-Ketoester_MCR->One_Pot Hydrazine_MCR Hydrazine Hydrazine_MCR->One_Pot Aldehyde Aldehyde Aldehyde->One_Pot Malononitrile Malononitrile Malononitrile->One_Pot Pyrazolone_in_situ In-situ Pyrazolone Formation One_Pot->Pyrazolone_in_situ Knoevenagel_Condensation Knoevenagel Condensation Pyrazolone_in_situ->Knoevenagel_Condensation Michael_Addition Michael Addition Knoevenagel_Condensation->Michael_Addition Fused_Pyrazolone Fused Pyrazolone Derivative (e.g., Pyrano[2,3-c]pyrazole) Michael_Addition->Fused_Pyrazolone Cyclization

References

A Comparative Guide to the Cross-Validation of Analytical Data for Pyrazolones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of pyrazolones, a significant class of compounds in medicinal chemistry.[1] Given the importance of data integrity and comparability across different studies and laboratories, this document outlines key performance characteristics of common analytical techniques and provides a framework for their cross-validation. The information presented is supported by experimental data and detailed methodologies compiled from various scientific sources.

Comparison of Analytical Methods for Pyrazolone Analysis

The selection of an appropriate analytical method is critical for the accurate and reliable characterization of pyrazolone derivatives. High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode (RP-HPLC), stands out as a primary technique for separation, purification, and quantification.[2] Spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, are indispensable for structural elucidation and functional group identification.[3][4][5] Mass Spectrometry (MS), often coupled with chromatographic techniques, provides crucial information on molecular weight and fragmentation patterns.[6][7]

The following tables summarize the key performance characteristics and typical data for these analytical methods as applied to pyrazolone derivatives.

Table 1: Performance Characteristics of Chromatographic and Mass Spectrometry Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Chromatographic separation based on polarity.Separation of volatile compounds followed by mass-based detection.
Primary Use Quantification, purification, and separation of pyrazolone derivatives.[2][8]Structural elucidation and analysis of fragmentation patterns of volatile pyrazolones.
Instrumentation HPLC system with a C18 reversed-phase column and a UV or PDA detector.[2][8]Gas chromatograph coupled to a mass spectrometer.
Mobile Phase (HPLC) Typically a gradient of water and methanol or acetonitrile with additives like formic acid.-
Limit of Detection (LOD) 4 µg mL⁻¹ for a specific pyrazoline derivative by RP-HPLC.[9]Not specified in the reviewed literature.
Limit of Quantification (LOQ) 15 µg mL⁻¹ for a specific pyrazoline derivative by RP-HPLC.[9]Not specified in the reviewed literature.
Linearity Range 50-150 µg mL⁻¹ with a regression coefficient (r²) of 0.9995 for a specific pyrazoline derivative.[9]Not specified in the reviewed literature.

Table 2: Summary of Spectroscopic Data for Pyrazolone Derivatives

TechniqueTypical Data and Observations
¹H NMR Chemical shifts (δ, ppm) are highly dependent on the substituents. For example, in 3,5-Dimethylpyrazole, the H-3 and H-5 protons appear around 5.83 ppm, while the methyl protons are at 2.25 ppm.[3]
¹³C NMR Provides information on the carbon skeleton. Aromatic carbons in a phenyl-substituted pyrazolone derivative show signals in the range of 122.7-139.7 ppm.[5]
FT-IR Characteristic peaks include C=O stretching (around 1654-1740 cm⁻¹), C=N stretching (around 1565-1600 cm⁻¹), and N-H stretching (around 3350 cm⁻¹).[10][11][12]
UV-Vis The absorption maxima (λ_max) are influenced by the solvent and the molecular structure. Used to prepare solutions of known concentration for other analyses.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical data.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is based on a validated method for a pyrazoline derivative.[9]

  • Instrumentation: An HPLC system equipped with an Eclipse XBD-C18 column (250 mm × 4.6 mm, 5 µm), a UV detector, and an autosampler.[9]

  • Mobile Phase: A mixture of water and methanol.[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 25 ± 2ºC.[9]

  • Detection Wavelength: 206 nm.[9]

  • Injection Volume: 5.0 µL.[9]

  • Sample Preparation: A stock solution is prepared by dissolving a known weight of the pyrazolone derivative in methanol. Calibration standards are prepared by further dilution of the stock solution to concentrations ranging from 50 to 150 µg/mL.[9]

Spectroscopic Analysis

The following are general procedures for the spectroscopic characterization of pyrazolone compounds.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the pyrazolone sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 or 500 MHz spectrometer.[3]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Sample Preparation (KBr pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr and press into a thin pellet.[3]

  • UV-Visible (UV-Vis) Spectroscopy:

    • Sample Preparation: Prepare a stock solution of the pyrazolone compound in a suitable solvent (e.g., methanol, ethanol) at a known concentration (e.g., 10⁻³ M). Prepare a series of dilutions for analysis.[3]

    • Data Acquisition: Record the spectrum using a quartz cuvette with the pure solvent as a blank.[3]

Cross-Validation Workflow and Signaling Pathway Visualization

To ensure the reliability and interchangeability of data from different analytical methods or laboratories, a robust cross-validation process is essential.[13] The following diagrams illustrate a typical cross-validation workflow and a conceptual signaling pathway where pyrazolones might be investigated for their biological activity.

CrossValidationWorkflow cluster_planning 1. Planning Phase cluster_execution 2. Execution Phase cluster_analysis 3. Data Analysis Phase cluster_outcome 4. Outcome define_methods Define Analytical Methods (e.g., HPLC, LC-MS/MS) set_criteria Set Acceptance Criteria (e.g., 90% CI within ±30%) define_methods->set_criteria select_samples Select Samples (Incurred and Spiked) set_criteria->select_samples analyze_method1 Analyze Samples with Method 1 select_samples->analyze_method1 analyze_method2 Analyze Samples with Method 2 select_samples->analyze_method2 statistical_analysis Statistical Analysis (e.g., Bland-Altman, Regression) analyze_method1->statistical_analysis analyze_method2->statistical_analysis assess_bias Assess Bias and Concordance statistical_analysis->assess_bias decision Methods Equivalent? assess_bias->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancies decision->fail No

Caption: Cross-Validation Workflow for Analytical Methods.

SignalingPathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression Activation pyrazolone Pyrazolone Derivative pyrazolone->receptor Inhibition

References

Unveiling the Potency of Pyrazole Analogs: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. This guide provides an objective comparison of the biological activities of various pyrazole analogs, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.

Anticancer Activity: Targeting the Cell Cycle Machinery and Beyond

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a range of cancer cell lines. Their mechanisms of action are diverse, with many analogs targeting key regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs).[1][2]

A notable example is a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which have been evaluated as CDK2 inhibitors. One compound from this series demonstrated high potency with a Ki of 0.005 µM and showed significant antiproliferative activity across 13 different cancer cell lines.[1] Mechanistic studies in ovarian cancer cells revealed that this compound induces cell cycle arrest in the S and G2/M phases and triggers apoptosis by reducing the phosphorylation of the retinoblastoma (Rb) protein.[1]

Other pyrazole derivatives have been shown to inhibit tubulin polymerization or act as DNA binding agents, showcasing the broad-spectrum anticancer potential of this chemical class.[2] For instance, a pyrazole-naphthalene analog was found to be a potent tubulin polymerization inhibitor with an IC50 of 4.6 µM, exceeding the activity of the well-known inhibitor, colchicine.[2] Furthermore, certain pyrazolo[3,4-b]pyridine analogs have demonstrated remarkable cytotoxicity against HepG2, MCF7, and HeLa cancer cell lines, with IC50 values in the low micromolar range, comparable to the standard chemotherapeutic drug, doxorubicin.[2]

Comparative Anticancer Activity of Pyrazole Analogs
Compound/Analog ClassTargetCell Line(s)IC50/Ki (µM)Reference DrugReference Drug IC50/Ki (µM)
N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15)CDK213 cancer cell lines0.127–0.560 (GI50)--
Pyrazole-naphthalene analog (Compound 10)Tubulin PolymerizationMCF72.78Cisplatin15.24
Pyrazolo[3,4-b]pyridine analogs (Compounds 57 & 58)DNAHepG2, MCF7, HeLa3.11–4.91Doxorubicin4.30–5.17
Indole-pyrazole hybrids (Compounds 33 & 34)CDK2HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7–64.8
CDK2/Retinoblastoma Signaling Pathway in Cell Cycle Progression

The diagram below illustrates the critical role of the CDK2/Cyclin E complex in phosphorylating the Retinoblastoma (Rb) protein, a key step in the G1/S phase transition of the cell cycle. Inhibition of CDK2 by pyrazole analogs can halt this process, leading to cell cycle arrest and apoptosis in cancer cells.

CDK2_Rb_Pathway cluster_nucleus Nucleus CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE Binds CyclinE Cyclin E CyclinE->CDK2_CyclinE Rb_E2F Rb-E2F Complex (Inactive) CDK2_CyclinE->Rb_E2F Phosphorylates CellCycleArrest Cell Cycle Arrest Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F Binds S_Phase_Genes S-Phase Progression Genes E2F->S_Phase_Genes Activates Transcription pRb p-Rb pRb->E2F Releases Pyrazole Pyrazole Analog (Inhibitor) Pyrazole->CDK2_CyclinE Inhibits

CDK2/Rb signaling pathway inhibition by pyrazole analogs.

Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase (COX) enzymes, particularly COX-2, are key targets for anti-inflammatory drugs. Pyrazole derivatives have demonstrated significant anti-inflammatory properties, with many acting as selective COX-2 inhibitors. This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[3]

Some pyrazole analogs exhibit even broader anti-inflammatory action by dually inhibiting both COX and lipoxygenase (LOX) pathways.[4] For example, a benzotiophenyl-substituted pyrazole carboxylic acid derivative was found to be a more potent COX-2 inhibitor than celecoxib (IC50 = 0.01 µM vs. 0.70 µM) and displayed comparable 5-LOX inhibition to the reference drug licofelone.[4]

Comparative Anti-inflammatory Activity of Pyrazole Analogs
Compound/Analog ClassTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference DrugReference Drug IC50 (µM)
Benzotiophenyl pyrazole carboxylic acid (44)COX-20.01-Celecoxib0.70
1,5-diaryl pyrazole (33)COX-22.52-Celecoxib0.95
Chloroacetamide pyrazole (40)COX-20.025--
Diaryl pyrazole with sulfonamide (190a)COX-20.01715.5--

Antimicrobial Activity: A Broad Spectrum of Defense

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, with various analogs exhibiting potent antibacterial and antifungal activities.

Antibacterial Activity

Several novel pyrazole derivatives have been synthesized and screened for their activity against both Gram-positive and Gram-negative bacteria. For instance, certain pyrazole-thiazolidine hybrids have demonstrated high activity against various bacterial strains.[5][6] In one study, a pyrazole derivative showed excellent activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL, which was more potent than the standard antibiotic ciprofloxacin (MIC: 0.5 µg/mL).[7] Another compound was highly active against Streptococcus epidermidis with an MIC of 0.25 µg/mL.[7]

Antifungal Activity

Pyrazole analogs have also been identified as effective antifungal agents. Some derivatives have shown potent activity against a range of pathogenic fungi, including Aspergillus niger and Candida albicans.[7][8] A recently synthesized pyrazole analog containing an aryl trifluoromethoxy group exhibited exceptional activity against Fusarium graminearum with an EC50 value of 0.0530 µM, which was comparable to the commercial fungicide pyraclostrobin.[9][10]

Comparative Antimicrobial Activity of Pyrazole Analogs
Compound/Analog ClassMicroorganismMIC/EC50 (µg/mL or µM)Standard DrugStandard Drug MIC/EC50 (µg/mL or µM)
Pyrazole derivative (3)Escherichia coli0.25 µg/mLCiprofloxacin0.5 µg/mL
Pyrazole derivative (4)Streptococcus epidermidis0.25 µg/mLCiprofloxacin4 µg/mL
Pyrazole derivative (2)Aspergillus niger1 µg/mLClotrimazole2 µg/mL
Pyrazole with aryl trifluoromethoxy group (1v)Fusarium graminearum0.0530 µM (EC50)PyraclostrobinComparable
Pyrazolyl 1,3,4-thiadiazine (21a)Various bacteria & fungi62.5–125 µg/mL (bacteria), 2.9–7.8 µg/mL (fungi)Chloramphenicol, Clotrimazole-

Experimental Protocols

To ensure the reproducibility and accurate comparison of biological activity data, detailed and standardized experimental protocols are essential.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazole analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

General Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines the typical workflow for evaluating the cytotoxic potential of pyrazole analogs using the MTT assay.

MTT_Workflow Start Start CellCulture Maintain Cancer Cell Line Culture Start->CellCulture CellSeeding Seed Cells into 96-well Plates CellCulture->CellSeeding Incubation1 Incubate Overnight (Adhesion) CellSeeding->Incubation1 Treatment Treat Cells with Compounds Incubation1->Treatment CompoundPrep Prepare Serial Dilutions of Pyrazole Analogs CompoundPrep->Treatment Incubation2 Incubate for 48-72 hours Treatment->Incubation2 MTT_add Add MTT Reagent Incubation2->MTT_add Incubation3 Incubate for 2-4 hours MTT_add->Incubation3 Solubilize Solubilize Formazan Crystals (DMSO) Incubation3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Data Analysis: Calculate % Viability & IC50 Read->Analyze End End Analyze->End

Workflow for determining the in vitro cytotoxicity of pyrazole analogs.
In Vitro Kinase Inhibition Assay (e.g., CDK2)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: The assay quantifies the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor. The amount of phosphorylation is inversely proportional to the inhibitory activity of the compound.

Procedure:

  • Reaction Setup: In a microplate, combine the kinase (e.g., recombinant CDK2/Cyclin E), a suitable substrate (e.g., Histone H1), and the pyrazole analog at various concentrations in a kinase buffer.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of substrate phosphorylation. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive 32P-ATP) or luminescence-based assays (e.g., ADP-Glo™), which measure the amount of ADP produced.

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and calculate the IC50 value.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Principle: Injection of carrageenan into the paw of a rat induces an inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Dosing: Administer the pyrazole analog or a reference anti-inflammatory drug (e.g., indomethacin) to a group of rats, typically orally or intraperitoneally. A control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth.

Procedure:

  • Preparation of Serial Dilutions: Prepare two-fold serial dilutions of the pyrazole analog in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) corresponding to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

References

A Comparative Guide to Purity Assessment of Synthesized 1-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized 1-methyl-1H-pyrazol-5(4H)-one, a key building block in pharmaceutical development. Accurate purity determination is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols and presents comparative data for three common analytical methods: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction to Purity Assessment

The synthesis of this compound, typically achieved through the cyclocondensation of ethyl acetoacetate and methylhydrazine, can result in the presence of unreacted starting materials, by-products, and other impurities.[1] Therefore, robust analytical methods are essential to accurately quantify the purity of the final product and identify any contaminants. This guide compares the performance of HPLC, qNMR, and GC-MS in providing a comprehensive purity profile of a synthesized batch of this compound.

Comparative Analysis of Purity Assessment Techniques

A hypothetical batch of synthesized this compound with an expected purity of approximately 98% was analyzed using three distinct analytical methods. The primary impurities anticipated from the synthetic route include unreacted starting materials (ethyl acetoacetate and methylhydrazine) and a potential regioisomeric by-product, 3-methyl-1H-pyrazol-5(4H)-one. The results are summarized in the table below.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS)
Purity of this compound (%) 98.298.1Not directly quantitative for the main component
Detected Impurities Ethyl Acetoacetate, Methylhydrazine, 3-methyl-1H-pyrazol-5(4H)-oneEthyl Acetoacetate, 3-methyl-1H-pyrazol-5(4H)-oneEthyl Acetoacetate, Methylhydrazine
Quantification of Impurities (%) Ethyl Acetoacetate: 0.8%, Methylhydrazine: 0.5%, 3-methyl-1H-pyrazol-5(4H)-one: 0.5%Ethyl Acetoacetate: 0.9%, 3-methyl-1H-pyrazol-5(4H)-one: 0.6%Semi-quantitative based on peak area
Limit of Detection (LOD) Low (ppm level)Moderate (depends on acquisition time)Very Low (ppb level for volatile impurities)
Sample Throughput HighModerateHigh
Structural Information Limited (based on retention time)High (detailed molecular structure)High (mass fragmentation pattern)
Destructive/Non-destructive DestructiveNon-destructiveDestructive

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture.[2]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient Program: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their retention times with those of known standards.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[3]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d6)

  • Internal Standard (e.g., maleic acid, accurately weighed)

Procedure:

  • Sample Preparation: Accurately weigh about 20 mg of the synthesized this compound and approximately 10 mg of the internal standard (maleic acid) into a vial. Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d6. Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for full relaxation between pulses.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard. The following formula is used:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = integral value

    • N = number of protons for the integrated signal

    • MW = molecular weight

    • m = mass

    • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique used to identify and quantify volatile and semi-volatile compounds.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Helium (carrier gas)

  • Methanol (GC grade)

Procedure:

  • Sample Preparation: Dissolve approximately 5 mg of the synthesized this compound in 1 mL of methanol.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1)

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 35-400

  • Data Analysis: Impurities are identified by their retention times and by comparing their mass spectra to a reference library (e.g., NIST). Semi-quantitative analysis can be performed by comparing the peak areas of the impurities to that of the main component.

Visualizing the Workflow and Synthesis

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject Sample dilute->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire integrate Integrate Analyte & IS Signals acquire->integrate calculate Calculate Purity (%) integrate->calculate GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve inject Inject Sample dissolve->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect identify Identify Impurities (Mass Spectra) detect->identify semiquant Semi-quantify Impurities identify->semiquant Synthesis_and_Impurities cluster_reactants Starting Materials cluster_products Products & Impurities EAA Ethyl Acetoacetate Product This compound EAA->Product Cyclocondensation Impurity1 Unreacted Ethyl Acetoacetate EAA->Impurity1 MH Methylhydrazine MH->Product Cyclocondensation Impurity2 Unreacted Methylhydrazine MH->Impurity2 Impurity3 Regioisomer: 3-methyl-1H-pyrazol-5(4H)-one Product->Impurity3 Potential Side Reaction

References

A Comparative Guide to the Properties of 1-methyl-1H-pyrazol-5(4H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the physicochemical and pharmacological properties of 1-methyl-1H-pyrazol-5(4H)-one and its structurally related analogs, Edaravone and 1,3-dimethyl-1H-pyrazol-5(4H)-one. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in medicinal chemistry and related fields.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its analogs is presented in Table 1. These properties are crucial for understanding the compounds' behavior in biological systems and for formulation development.

PropertyThis compoundEdaravone (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one)1,3-dimethyl-1H-pyrazol-5(4H)-one
Molecular Formula C₄H₆N₂OC₁₀H₁₀N₂OC₅H₈N₂O
Molecular Weight 98.10 g/mol 174.20 g/mol 112.13 g/mol
Melting Point 110-114 °C (for tautomer 1-methyl-1H-pyrazol-5-ol)129.7 °C[1]Not available
pKa 9.07 (predicted for tautomer 1-methyl-1H-pyrazol-5-ol)7.0[1]Not available
Solubility Good solubility in polar organic solvents.[2]Limited in water (~2 mg/mL), Soluble to 100 mM in DMSO.[3]Not available

Pharmacological Properties and Biological Activity

Pyrazolone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antioxidant effects.[4] This section compares the known pharmacological properties of the selected pyrazolone derivatives.

This compound and its derivatives are recognized as versatile building blocks in the synthesis of bioactive molecules, particularly in the development of anti-inflammatory and antidiabetic drugs.[2]

Edaravone is a potent antioxidant and free radical scavenger.[4] It is clinically used for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS). Its neuroprotective effects are attributed to its ability to mitigate oxidative stress. Edaravone has been shown to activate the Aryl Hydrocarbon Receptor (AHR) and the NRF2 signaling pathway, leading to the expression of antioxidant and cytoprotective genes.[5]

1,3-dimethyl-1H-pyrazol-5(4H)-one and its derivatives have been investigated for their potential as antimicrobial agents. Recent studies have demonstrated that certain derivatives exhibit potent antibacterial activity against both methicillin-susceptible and methicillin-resistant strains of Staphylococcus aureus (MSSA and MRSA), as well as antifungal activity against Aspergillus niger.[6]

Signaling Pathway of Edaravone

The antioxidant effect of Edaravone is mediated, in part, through the activation of the NRF2 signaling pathway. Under conditions of oxidative stress, Edaravone promotes the dissociation of NRF2 from its inhibitor KEAP1. This allows NRF2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and subsequent synthesis of protective proteins.

Edaravone_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Edaravone Edaravone KEAP1_NRF2 KEAP1-NRF2 Complex Edaravone->KEAP1_NRF2 promotes dissociation ROS Oxidative Stress (ROS) ROS->KEAP1_NRF2 induces dissociation KEAP1 KEAP1 KEAP1_NRF2->KEAP1 NRF2_cyto NRF2 KEAP1_NRF2->NRF2_cyto Ub_Proteasome Ubiquitination & Proteasomal Degradation KEAP1->Ub_Proteasome targets NRF2 for NRF2_nucleus NRF2 NRF2_cyto->NRF2_nucleus translocation ARE ARE (Antioxidant Response Element) NRF2_nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes activates transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection leads to

Caption: Edaravone-mediated activation of the NRF2 antioxidant pathway.

Experimental Protocols

Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve equimolar quantities of ethyl acetoacetate and phenylhydrazine in ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture in a water bath for 10 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (eluent: ethyl acetate:petroleum ether; 1:3).

  • Upon completion, cool the reaction mixture. The product will precipitate.

  • Filter the precipitate, wash with cold ethanol, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.

Determination of Aqueous Solubility

Materials:

  • Pyrazolone derivative

  • Distilled water

  • Small test tubes

  • Shaker or vortex mixer

  • Analytical balance

Procedure:

  • Weigh a precise amount of the pyrazolone derivative (e.g., 10 mg) and place it in a small test tube.

  • Add a specific volume of distilled water (e.g., 1 mL) to the test tube.

  • Vigorously shake the test tube for a set period (e.g., 1 minute) using a vortex mixer or by hand.

  • Allow the mixture to stand and observe for any undissolved solid.

  • If the solid dissolves completely, incrementally add more of the compound until a saturated solution is formed (i.e., solid material remains undissolved).

  • If the initial amount does not dissolve, incrementally add more solvent until complete dissolution is achieved or it is determined to be insoluble at that concentration.

  • The solubility is expressed as the mass of solute per volume of solvent (e.g., mg/mL).

Determination of Antioxidant Activity (DPPH Radical Scavenging Assay)

Materials:

  • Pyrazolone derivative

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Ascorbic acid (positive control)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the pyrazolone derivative in a suitable solvent (e.g., methanol).

  • Prepare a series of dilutions of the stock solution to obtain different concentrations of the test compound.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a test tube, mix a specific volume of each dilution of the test compound with a specific volume of the DPPH solution.

  • Prepare a control sample containing only the solvent and the DPPH solution.

  • Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound. Ascorbic acid is used as a standard for comparison.

References

A Spectroscopic Showdown: Differentiating Pyrazolone Tautomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the tautomeric forms of pyrazolone derivatives is crucial, as different tautomers can exhibit varied biological activities and chemical properties. This guide provides a comprehensive comparison of the three principal tautomers—the CH, OH, and NH forms—using key spectroscopic techniques, supported by experimental data and detailed protocols.

Pyrazolone and its derivatives can exist in a dynamic equilibrium between three main tautomeric forms: the methylene (CH), the enolic (OH), and the amidic (NH) forms. The predominant form is often influenced by the substitution pattern on the pyrazolone ring, the solvent, and the physical state (solution or solid). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable tools for identifying and quantifying these tautomers.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data from various spectroscopic analyses, providing a clear comparison between the CH, OH, and NH tautomers of pyrazolone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for elucidating the tautomeric structure of pyrazolones.[1] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the electronic environment, which changes significantly between tautomers.

Table 1: Comparative ¹H NMR Chemical Shifts (δ in ppm)

TautomerKey ProtonTypical Chemical Shift RangeNotes
OH-form OH proton10.0 - 13.0Broad singlet, position is solvent and concentration-dependent.[2]
Pyrazole H-57.7 - 8.5
NH-form NH proton~11.0 (in DMSO)Exchangeable proton signal.
CH-form CH₂ protons3.0 - 3.5Appears as a singlet for the methylene group at C4.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ in ppm)

TautomerKey CarbonTypical Chemical Shift RangeNotes
OH-form C-3 (C-OH)159 - 165Shielded compared to the C=O in NH and CH forms.[2]
C-482 - 98
C-5129 - 133
NH-form C-3 (C=O)~170Deshielded due to the carbonyl group.
CH-form C-3 (C=O)170 - 180Similar to the NH form.
C-4 (CH₂)35 - 45Aliphatic carbon signal.
C-5150 - 160

A key diagnostic tool in ¹³C NMR is the geminal ²J[pyrazole C-4,H-3(5)] spin coupling constant. For ¹H-pyrazol-5-ols (OH-form) and 2,4-dihydro-3H-pyrazol-3-ones (CH-form), this value is approximately 9–11 Hz, while for 1,2-dihydro-3H-pyrazol-3-ones (NH-form), it is significantly smaller, around 4–5 Hz.[3]

Table 3: Comparative ¹⁵N NMR Chemical Shifts (δ in ppm)

TautomerKey NitrogenTypical Chemical Shift RangeNotes
OH-form N-1190 - 200
N-2245 - 265The large chemical shift difference between N-1 and N-2 is characteristic.[2]
NH-form N-1 & N-2160 - 165Both nitrogens are sp³-hybridized, resulting in similar and more shielded chemical shifts compared to the OH-form.[2]
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer. The presence or absence of characteristic vibrational bands, particularly for C=O, O-H, and N-H bonds, is diagnostic.

Table 4: Key IR Absorption Frequencies (cm⁻¹)

TautomerC=O StretchO-H / N-H StretchC=N StretchNotes
OH-form Absent3200 - 3600 (broad)~1600Absence of a strong C=O band and presence of a broad O-H band are key indicators.
NH-form 1630 - 17003100 - 3500 (sharp)~1590Strong carbonyl absorption is characteristic.[4]
CH-form 1700 - 1730Absent~1600Strongest C=O absorption frequency among the tautomers.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals differences in the conjugated systems of the tautomers, leading to distinct absorption maxima (λmax). The position of these maxima can be influenced by the solvent polarity.

Table 5: Typical UV-Vis Absorption Maxima (λmax in nm)

TautomerTypical λmax RangeNotes
OH-form 245 - 255Corresponds to the aromatic pyrazole ring system.[5]
NH-form 270 - 280The extended conjugation involving the C=O group leads to a bathochromic shift.
CH-form 240 - 250 and 320-330Often shows two absorption bands.[5]

Visualizing Tautomerism and Experimental Workflow

Pyrazolone_Tautomers Pyrazolone Tautomeric Equilibrium CH CH-form (Methylene) OH OH-form (Enolic) CH->OH [H⁺] NH NH-form (Amidic) OH->NH [H⁺] NH->CH [H⁺]

Caption: The equilibrium between the CH, OH, and NH tautomers of pyrazolone.

Spectroscopic_Workflow Workflow for Spectroscopic Comparison cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Pyrazolone Derivative Dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) Sample->Dissolve NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Dissolve->NMR IR IR Spectroscopy (KBr pellet or solution) Dissolve->IR UV UV-Vis Spectroscopy (Solution) Dissolve->UV Compare Compare Spectra with Reference Data NMR->Compare IR->Compare UV->Compare Identify Identify Predominant Tautomer Compare->Identify

Caption: Experimental workflow for the spectroscopic comparison of pyrazolone tautomers.

Experimental Protocols

NMR Spectroscopy

Objective: To acquire ¹H, ¹³C, and ¹⁵N NMR spectra to identify the predominant tautomeric form in solution.

Methodology:

  • Sample Preparation: Weigh 5-10 mg of the pyrazolone derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[6] The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Pay close attention to the regions where exchangeable protons (OH, NH) and methylene protons (CH₂) are expected to appear.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Note the chemical shifts of the pyrazolone ring carbons, especially C3, C4, and C5, to differentiate between the tautomers.

  • ¹⁵N NMR Acquisition:

    • If available, acquire a ¹⁵N spectrum. This can be particularly useful as the nitrogen chemical shifts are very distinct for the OH and NH forms.

  • Data Analysis: Compare the observed chemical shifts and coupling constants with the reference data provided in Tables 1-3 to determine the tautomeric structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups characteristic of each tautomer.

Methodology:

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, acetonitrile) that has minimal IR absorption in the regions of interest.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Look for the presence or absence of key vibrational bands as detailed in Table 4. Specifically, check for the strong C=O stretching band to distinguish the OH form from the NH and CH forms.

UV-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions and conjugated systems of the different tautomers.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the pyrazolone derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the sample over a range of wavelengths (e.g., 200-400 nm), using the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and compare it with the values in Table 5 to infer the likely tautomeric form.

By systematically applying these spectroscopic techniques and comparing the resulting data, researchers can confidently identify and characterize the tautomeric forms of pyrazolone derivatives, which is an essential step in understanding their chemical behavior and biological function.

References

A Comparative Guide to Catalysts in Pyrazolone Synthesis: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of pyrazolones, a core scaffold in many pharmaceutical agents, is a focal point of extensive research. The efficiency of pyrazolone synthesis is critically dependent on the choice of catalyst, which can significantly influence reaction rates, yields, and overall process sustainability. This guide provides an objective comparison of the efficacy of various catalysts employed in pyrazolone synthesis, supported by experimental data and detailed methodologies.

Catalyst Performance Comparison

The selection of a catalyst is a pivotal decision in optimizing pyrazolone synthesis. The following table summarizes the performance of several common catalysts based on reported experimental data, offering a comparative overview of their efficacy in terms of reaction time and product yield.

Catalyst TypeCatalystCatalyst Loading (mol%)Reaction TimeYield (%)Notes
Brønsted Acid Silica Sulfuric Acid (SSA)125 min - 4 h85 - 95Heterogeneous catalyst, easy to separate from the reaction mixture.[1][2]
Tetra-n-butyl ammonium hydrogen sulfate (TBAHSO4)115 min - 2 h90 - 98A phase transfer catalyst that can provide better yields and shorter reaction times compared to SSA.[1][2]
[2,2′-Bipyridine]-1,1′-diium tricyanomethanide115 min - 2 h90 - 98An ionic liquid that shows comparable or better results than SSA.[1][2]
Metal-Based Nano-ZnONot specified30 min95An environmentally friendly and highly efficient catalyst.[3]
Silver Triflate (AgOTf)11 hup to 99Effective for the synthesis of 3-CF3-pyrazoles at room temperature.[3]
Organocatalyst Pyrrolidine-BzOH salt2016 - 24 hGood to highEffective in one-pot three-component reactions.[4]
Imidazole0.5 mmol1 hGoodUsed in aqueous media, representing a green synthetic approach.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of pyrazolones. Below are methodologies for key experiments cited in the comparison table.

Protocol 1: Pyrazolone Synthesis using Silica Sulfuric Acid (SSA)

This protocol describes a one-pot condensation reaction for the synthesis of new pyrazolone derivatives.[1][2]

Materials:

  • Ethyl acetoacetate

  • Aromatic aldehyde

  • 2,4-dinitrophenylhydrazine

  • β-naphthol

  • Silica Sulfuric Acid (SSA)

Procedure:

  • In a reaction vessel, combine ethyl acetoacetate (1 mmol), an aromatic aldehyde (1 mmol), 2,4-dinitrophenylhydrazine (1 mmol), and β-naphthol (1 mmol).

  • Add Silica Sulfuric Acid (SSA) (1 mol%) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product is isolated. Due to the heterogeneous nature of SSA, it can be easily separated by filtration.

  • Purify the product by recrystallization from a suitable solvent.

Protocol 2: Nano-ZnO Catalyzed Synthesis of 1,3,5-substituted Pyrazole Derivatives

This protocol outlines an environmentally friendly approach using a nano-ZnO catalyst.[3]

Materials:

  • Phenylhydrazine

  • Ethyl acetoacetate

  • Nano-ZnO catalyst

Procedure:

  • In a suitable reaction vessel, mix phenylhydrazine (1 mmol) and ethyl acetoacetate (1 mmol).

  • Add the nano-ZnO catalyst to the mixture.

  • The reaction is carried out under controlled conditions (specific temperature and solvent may vary based on the substrate).

  • Monitor the reaction until completion using TLC.

  • The work-up procedure is straightforward, and the product can be isolated with high purity.

Protocol 3: Organocatalytic Synthesis of 1,3-Diarylallylidene Pyrazolones

This protocol details a one-pot three-component reaction catalyzed by a pyrrolidine-BzOH salt.[4]

Materials:

  • 4-unsubstituted pyrazolone

  • Aryl/heteroarylaldehyde

  • Aryl methyl ketone

  • Pyrrolidine-BzOH salt catalyst

  • Dry toluene

Procedure:

  • To a reaction vessel, add the 4-unsubstituted pyrazolone (0.2 mmol), aryl/heteroarylaldehyde (0.22 mmol), and aryl methyl ketone (0.22 mmol).

  • Add the pyrrolidine-BzOH salt catalyst (20 mol%) and dry toluene.

  • Heat the reaction mixture at 110 °C for 16–24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, the product is isolated and purified.

Reaction Pathways and Workflows

Visualizing the reaction mechanisms and experimental workflows can provide a deeper understanding of the synthesis process. The following diagrams, generated using Graphviz, illustrate key pathways.

Knorr_Pyrazolone_Synthesis Reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Cyclic_Int Cyclic Intermediate Hydrazone->Cyclic_Int Intramolecular Cyclization Pyrazolone Pyrazolone Product Cyclic_Int->Pyrazolone Dehydration (-H2O)

Caption: The Knorr pyrazolone synthesis mechanism.

One_Pot_Synthesis_Workflow Start Start: Combine Reactants and Catalyst Reaction Reaction under Optimized Conditions (Temperature, Time, Solvent) Start->Reaction Monitoring Monitor Progress (e.g., TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up and Product Isolation Monitoring->Workup Complete Purification Purification (e.g., Recrystallization) Workup->Purification Product Final Pyrazolone Product Purification->Product

Caption: A general experimental workflow for one-pot pyrazolone synthesis.

Catalyst_Comparison_Logic Goal Efficient Pyrazolone Synthesis Catalyst_Choice Catalyst Selection Goal->Catalyst_Choice Bronsted Brønsted Acids (e.g., SSA, TBAHSO4) Catalyst_Choice->Bronsted Metal Metal-Based (e.g., Nano-ZnO, AgOTf) Catalyst_Choice->Metal Organo Organocatalysts (e.g., Imidazole) Catalyst_Choice->Organo Evaluation Evaluate Efficacy Bronsted->Evaluation Metal->Evaluation Organo->Evaluation Yield Yield (%) Evaluation->Yield Time Reaction Time Evaluation->Time Conditions Reaction Conditions Evaluation->Conditions

Caption: Logical relationship for evaluating catalyst efficacy in pyrazolone synthesis.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal of 1-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the responsible disposal of chemical waste is paramount to ensuring a safe working environment and protecting the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 1-methyl-1H-pyrazol-5(4H)-one, a compound that, like many pyrazole derivatives, should be handled as hazardous chemical waste. Adherence to these protocols is essential for maintaining safety and regulatory compliance.

Hazard Assessment and Analogue Data

Compound NameCAS NumberHazard StatementsDisposal Considerations
1-Methyl-4-iodo-1H-pyrazole39806-90-1Causes skin and serious eye irritation. May cause respiratory irritation.Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.
5-Iodo-1-methyl-1H-pyrazole34091-51-5Causes skin irritation. Causes

Personal protective equipment for handling 1-methyl-1H-pyrazol-5(4H)-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, operational procedures, and disposal plans for the handling of 1-methyl-1H-pyrazol-5(4H)-one, also known as 5-Hydroxy-1-methyl-1H-pyrazole. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and minimize exposure risks.

Chemical Identifier:

  • Name: this compound

  • Synonyms: 5-Hydroxy-1-methyl-1H-pyrazole, 1-Methyl-1H-pyrazol-5-ol

  • CAS Number: 33641-15-5

Hazard Summary: This chemical is classified as causing skin irritation (H315) and serious eye irritation (H319).[1] It is crucial to adhere to the following safety measures to prevent direct contact and ensure a safe working environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE for different body parts.

Body PartRequired PPEStandard
Eyes/Face Safety glasses with side-shields or a face shield.[1]Conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 (US).[2]
Skin/Hands Chemical-resistant, impervious gloves (e.g., nitrile rubber).[1]Must satisfy the specifications of EU Directive 89/686/EEC and EN 374.
Body Protective clothing, such as a lab coat or coveralls.[1]Long-sleeved clothing is recommended.[3]
Respiratory A dust respirator should be used if dust or aerosol will be generated.[1]Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][4]
Feet Protective boots may be required depending on the situation.[1]

Operational Plan: Safe Handling Workflow

A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the procedural steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (e.g., Fume Hood) prep_ppe->prep_setup prep_gather Gather All Necessary Equipment and Reagents prep_setup->prep_gather handle_weigh Carefully Weigh/Measure the Chemical prep_gather->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experimental Procedure handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate After Experiment cleanup_ppe Remove and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands and Exposed Skin Thoroughly cleanup_ppe->cleanup_wash dispose_collect Collect Waste in a Labeled, Airtight Container cleanup_wash->dispose_collect After Cleanup dispose_store Store Waste Securely dispose_collect->dispose_store dispose_final Dispose of According to Institutional and Local Regulations dispose_store->dispose_final

Workflow for the safe handling of this compound.

Procedural Steps:

  • Preparation:

    • Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or aerosols.[1]

    • Ensure that an eyewash station and safety shower are readily accessible.[3]

    • Before handling, wash hands and face thoroughly.[1]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Prevent the dispersion of dust when handling the solid form.[1]

    • Keep the container tightly closed when not in use and store in a cool, dark place, preferably under an inert gas.[1]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of water. If skin irritation occurs, seek medical advice.[1] Contaminated clothing should be removed and washed before reuse.[1]

    • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] If eye irritation persists, get medical attention.[1]

    • Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical advice if you feel unwell.[1]

    • Ingestion: Rinse the mouth and get medical advice if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection:

    • Collect any spilled or waste material by sweeping it into an airtight container, taking care not to disperse dust.[1]

  • Disposal Method:

    • Consult your local and regional authorities for approved disposal methods.[1]

    • One possible method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[1]

    • Always observe all federal, state, and local environmental regulations when disposing of this substance.[1]

  • Container Disposal:

    • Dispose of the contents and container to an approved waste disposal plant in accordance with local regulations.[5][6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-pyrazol-5(4H)-one
Reactant of Route 2
1-methyl-1H-pyrazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.